Product packaging for Tipiracil hydrochloride(Cat. No.:CAS No. 183204-72-0)

Tipiracil hydrochloride

Número de catálogo: B1662911
Número CAS: 183204-72-0
Peso molecular: 279.12 g/mol
Clave InChI: KGHYQYACJRXCAT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Tipiracil hydrochloride is a hydrochloride obtained by combining tipiracil with one equivalent of hydrochloric acid. Used in combination with trifluridine, a nucleoside metabolic inhibitor, for treatment of advanced/relapsed unresectable colorectal cancer. It has a role as an antineoplastic agent and an EC 2.4.2.4 (thymidine phosphorylase) inhibitor. It is a hydrochloride and an iminium salt. It contains a tipiracil(1+).
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and is indicated for colorectal adenocarcinoma and has 2 investigational indications.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12Cl2N4O2 B1662911 Tipiracil hydrochloride CAS No. 183204-72-0

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O2.ClH/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h11H,1-4H2,(H2,12,13,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHYQYACJRXCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027748
Record name Tipiracil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183204-72-0
Record name Tipiracil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183204-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tipiracil hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183204720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tipiracil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIPIRACIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H59KLQ0A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tipiracil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tipiracil (B1663634) hydrochloride is a potent inhibitor of the enzyme thymidine (B127349) phosphorylase (TPase). It constitutes a critical component of the oral combination anticancer agent known as TAS-102, commercially available as Lonsurf®, where it is paired with the cytotoxic thymidine analog, trifluridine (B1683248). The primary function of tipiracil is not to exert direct cytotoxic effects but to modulate the pharmacokinetics of trifluridine. By preventing the rapid enzymatic degradation of trifluridine, tipiracil hydrochloride significantly increases its systemic bioavailability and exposure, thereby enabling trifluridine's primary antitumor mechanism: incorporation into cancer cell DNA leading to dysfunction and cell death.[1][2][3] This guide provides a detailed examination of tipiracil's mechanism, its synergistic relationship with trifluridine, relevant quantitative data, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Thymidine Phosphorylase Inhibition

The central mechanism of this compound is the potent and specific inhibition of thymidine phosphorylase (TPase).[4]

  • Role of Thymidine Phosphorylase (TPase): TPase is a key enzyme in the pyrimidine (B1678525) salvage pathway, responsible for the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxyribose-1-phosphate. Crucially, TPase rapidly metabolizes fluorinated thymidine analogs, including trifluridine (FTD).[5][6] When FTD is administered alone, it undergoes extensive first-pass metabolism by TPase, primarily in the liver and gastrointestinal tract, into the inactive metabolite 5-(trifluoromethyl)uracil (B1200052) (FTY).[5][7] This rapid degradation results in low systemic bioavailability and suboptimal therapeutic efficacy.[6]

  • Tipiracil's Inhibitory Action: Tipiracil acts as a competitive inhibitor of TPase, effectively blocking the enzyme's ability to degrade FTD.[1][8] This inhibition is the cornerstone of the TAS-102 formulation, allowing therapeutic concentrations of FTD to be achieved through oral administration.[9] The co-administration of tipiracil with trifluridine results in a dramatic increase in FTD exposure, with studies showing an approximately 37-fold increase in the area under the curve (AUC) and a 22-fold increase in maximum plasma concentration (Cmax) compared to trifluridine administered alone.[1][6][10]

G cluster_0 cluster_1 cluster_2 FTD Trifluridine (FTD) (Active) TPase Thymidine Phosphorylase (TPase) FTD->TPase Metabolized by FTY 5-(trifluoromethyl)uracil (FTY) (Inactive Metabolite) TPase->FTY Produces TPI Tipiracil (TPI) TPI->TPase Inhibits

Figure 1: Core inhibitory action of Tipiracil on Trifluridine metabolism.

Synergistic Antitumor Effect with Trifluridine

Tipiracil's clinical utility is realized through its synergistic partnership with trifluridine. The combination, TAS-102, is formulated at a 1:0.5 molar ratio of trifluridine to tipiracil.[5][10]

  • Intracellular Activation of Trifluridine: Following oral administration and absorption, FTD is taken up by cancer cells. Inside the cell, it is sequentially phosphorylated by thymidine kinase (TK) to its active forms: trifluridine monophosphate (F3dTMP) and subsequently to trifluridine triphosphate (F3dTTP).[5][10]

  • Primary Cytotoxic Mechanism - DNA Incorporation: The predominant mechanism of TAS-102's antitumor activity is the incorporation of F3dTTP into DNA during the S-phase of the cell cycle.[11][12] This incorporation leads to the formation of faulty DNA, causing DNA strand breaks, interfering with DNA synthesis and function, and ultimately triggering cell death.[8][9][13] The extent of FTD incorporation into DNA correlates strongly with the antitumor activity of TAS-102 in preclinical models.[11][14]

  • Secondary Mechanism - Thymidylate Synthase (TS) Inhibition: The monophosphate metabolite, F3dTMP, also reversibly inhibits thymidylate synthase (TS), an enzyme critical for the synthesis of pyrimidines required for DNA replication.[10][12] However, this inhibition is less potent and more transient compared to that of other fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), positioning DNA incorporation as the primary driver of cytotoxicity.[10][14]

Tipiracil enables this entire process by ensuring that sufficient FTD is available systemically to be taken up by tumor cells for activation and DNA incorporation.

G cluster_Systemic Systemic Circulation cluster_Cell Cancer Cell TAS102 Oral TAS-102 (Trifluridine + Tipiracil) FTD_circ Trifluridine (FTD) TAS102->FTD_circ TPI_circ Tipiracil (TPI) TAS102->TPI_circ TPase TPase FTD_circ->TPase Degradation FTD_cell FTD FTD_circ->FTD_cell Uptake TPI_circ->TPase Inhibition FTY Inactive Metabolite (FTY) TPase->FTY TK Thymidine Kinase FTD_cell->TK Phosphorylation F3dTMP F3dTMP TK->F3dTMP TS Thymidylate Synthase F3dTMP->TS Weak Inhibition F3dTTP F3dTTP F3dTMP->F3dTTP Further Phosphorylation DNA DNA F3dTTP->DNA Incorporation Dysfunction DNA Dysfunction & Strand Breaks DNA->Dysfunction Death Cell Death Dysfunction->Death

Figure 2: The combined mechanism of action of Trifluridine/Tipiracil (TAS-102).

Postulated Secondary Mechanisms

Beyond its primary role, tipiracil may exert additional antitumor effects. TPase is also an angiogenic factor, known as platelet-derived endothelial cell growth factor (PD-ECGF).[7][15] By inhibiting TPase, tipiracil has the potential to exert anti-angiogenic effects, which could contribute to its overall efficacy.[15] However, the clinical significance of this proposed secondary mechanism has not been fully established.[5]

Quantitative Data Summary

The pharmacokinetic profile of this compound is characterized by its role in augmenting trifluridine exposure. Clinical trial data underscores the efficacy of the combination therapy.

Table 1: Pharmacokinetic Parameters of Tipiracil and Trifluridine (from TAS-102)

Parameter This compound Trifluridine (with Tipiracil) Reference(s)
Oral Bioavailability ≥27% 57% (with Tipiracil) [1][16]
Tmax (Time to Peak) ~3 hours ~2 hours [13][15][16]
Half-life (t1/2) ~2.4 hours (steady state) ~2.1 hours (steady state) [10][13][15]
Plasma Protein Binding <8% >96% [7][15][16]
Metabolism Not metabolized by CYP enzymes Metabolized by TPase to FTY [1][5][15]
Excretion 50% feces, 27% urine (unchanged) Renal (as FTY metabolite) [1][7]
AUC Increase N/A ~37-fold (vs. FTD alone) [6][10]

| Cmax Increase | N/A | ~22-fold (vs. FTD alone) |[6] |

Table 2: Key Efficacy Data from Pivotal Phase III Clinical Trials

Trial (Indication) Treatment Arm Median Overall Survival (OS) Median Progression-Free Survival (PFS) Reference(s)
RECOURSE (Metastatic Colorectal Cancer) TAS-102 7.1 months 2.0 months [10][17][18]
Placebo 5.3 months 1.7 months [17][18]
TAGS (Metastatic Gastric Cancer) TAS-102 5.7 months 2.0 months [10]

| | Placebo | 3.6 months | 1.8 months |[10] |

Key Experimental Methodologies

Protocol: Thymidine Phosphorylase (TP) Inhibition Assay

This spectrophotometric assay is fundamental for quantifying the inhibitory potential of compounds like tipiracil against TPase.

  • Principle: The assay measures the enzymatic conversion of thymidine to thymine. The formation of thymine results in an increase in absorbance at 290 nm, which can be monitored over time. An inhibitor will slow the rate of this absorbance change.[19][20]

  • Reagents:

    • Potassium Phosphate (B84403) Buffer (50 mM, pH 7.0)[20]

    • Thymidine Phosphorylase (TP) enzyme from E. coli (e.g., 0.058 units/well)[19][20]

    • Thymidine substrate solution (1.5 mM in buffer)[19]

    • Test Inhibitor (e.g., Tipiracil) dissolved in DMSO

    • 96-well UV-transparent microplate

  • Procedure:

    • To each well of a 96-well plate, add 150 µL of potassium phosphate buffer.

    • Add 10 µL of the test inhibitor at various concentrations (or DMSO for control).

    • Add 20 µL of the TP enzyme solution to each well.

    • Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.[19]

    • Initiate the reaction by adding 20 µL of the thymidine substrate solution to each well.

    • Immediately place the plate in a microplate reader and monitor the change in absorbance at 290 nm for 10-15 minutes.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using appropriate software.[20]

G prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Plate Inhibitor & Enzyme prep->plate incubate 3. Pre-incubate (30°C, 10 min) Allows for inhibitor binding plate->incubate add_sub 4. Add Substrate (Thymidine) Initiates reaction incubate->add_sub read 5. Measure Absorbance (290 nm) Monitors thymine formation add_sub->read calc 6. Calculate Reaction Rates & IC50 read->calc

Figure 3: Experimental workflow for the Thymidine Phosphorylase Inhibition Assay.
Protocol: Trifluridine DNA Incorporation Assay (by Flow Cytometry)

This method allows for the detection and quantification of FTD incorporated into the DNA of individual cells, which is the primary mechanism of cytotoxicity.

  • Principle: FTD incorporated into DNA can be detected by specific anti-bromodeoxyuridine (BrdU) monoclonal antibodies, as the antibody cross-reacts with the FTD structure within the DNA helix.[21][22] Flow cytometry is then used to quantify the fluorescence signal from antibody-stained cells.

  • Reagents:

    • Cell culture medium, flasks, and plates

    • Trifluridine/Tipiracil (TAS-102)

    • Phosphate-Buffered Saline (PBS)

    • Fixation Buffer (e.g., 70% ethanol)

    • Permeabilization/Denaturation Buffer (e.g., 2N HCl with 0.5% Triton X-100)

    • Neutralization Buffer (e.g., 0.1 M Sodium Borate, pH 8.5)

    • Anti-BrdU primary antibody (clone B44 or similar)[21]

    • Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)

    • DNA stain (e.g., Propidium Iodide or DAPI)

  • Procedure:

    • Cell Treatment: Culture cancer cells to desired confluency and treat with various concentrations of TAS-102 for a specified period (e.g., 24-72 hours). Include an untreated control.

    • Harvest and Fix: Harvest cells via trypsinization, wash with PBS, and fix by adding cells dropwise into ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C.

    • Denaturation: Centrifuge fixed cells, remove ethanol, and resuspend in denaturation buffer for 30 minutes at room temperature. This step exposes the incorporated FTD within the DNA.

    • Neutralization: Add neutralization buffer to stop the denaturation reaction and wash the cells with a wash buffer (e.g., PBS with 1% BSA).

    • Antibody Staining: Incubate cells with the primary anti-BrdU antibody for 1 hour. Wash, then incubate with the fluorescent secondary antibody for 30-60 minutes in the dark.

    • DNA Staining: Wash cells and resuspend in a buffer containing a DNA stain like Propidium Iodide (which also requires RNase A treatment).

    • Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of FTD-positive cells and correlate fluorescence intensity with the level of incorporation.

G culture 1. Culture & Treat Cells with TAS-102 harvest 2. Harvest & Fix Cells (e.g., 70% Ethanol) culture->harvest denature 3. Denature DNA (e.g., 2N HCl) to expose FTD harvest->denature stain_pri 4. Primary Antibody Staining (Anti-BrdU) denature->stain_pri stain_sec 5. Secondary Antibody Staining (Fluorescent) stain_pri->stain_sec stain_dna 6. Stain for Total DNA (e.g., Propidium Iodide) stain_sec->stain_dna analyze 7. Analyze by Flow Cytometry stain_dna->analyze

Figure 4: Experimental workflow for Trifluridine DNA Incorporation Assay.

Conclusion

This compound is a paradigm of pharmacokinetic modulation in modern cancer therapy. Its mechanism of action is elegantly focused: to inhibit thymidine phosphorylase, thereby preventing the degradation of its partner agent, trifluridine. This action dramatically increases the bioavailability and therapeutic window of trifluridine, allowing its potent cytotoxic effects—primarily mediated through DNA incorporation—to be realized. The success of the trifluridine/tipiracil combination validates the strategy of inhibiting drug metabolism pathways to enhance the efficacy of active compounds, providing a crucial therapeutic option for patients with refractory gastrointestinal cancers.

References

Tipiracil Hydrochloride: A Technical Guide to its Function as a Thymidine Phosphorylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tipiracil (B1663634) hydrochloride is a potent inhibitor of thymidine (B127349) phosphorylase (TP), an enzyme implicated in cancer progression and the metabolism of certain chemotherapeutic agents. This technical guide provides an in-depth overview of tipiracil hydrochloride, including its mechanism of action, chemical properties, and its critical role in the combination drug Lonsurf® (trifluridine/tipiracil). The document details quantitative data on its inhibitory activity and pharmacokinetics, presents comprehensive experimental protocols for its study, and visualizes key pathways and workflows to support further research and development in oncology.

Introduction

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is an enzyme with a dual role in cancer biology.[1][2] It is involved in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxyribose-1-phosphate.[3][4] Elevated levels of TP are found in various solid tumors and are associated with increased tumor angiogenesis, growth, metastasis, and poor prognosis.[1][2][5] Conversely, TP is essential for the activation of fluoropyrimidine prodrugs like capecitabine (B1668275).[1]

This compound is a potent and specific inhibitor of thymidine phosphorylase.[6][7] Its primary clinical application is as a component of the oral cytotoxic agent Lonsurf®, where it is combined with the thymidine-based nucleoside analog, trifluridine (B1683248).[8][9][10] By inhibiting TP, tipiracil prevents the rapid degradation of trifluridine, thereby significantly increasing its bioavailability and systemic exposure.[8][11] This allows trifluridine to be incorporated into the DNA of cancer cells, leading to DNA dysfunction and cell death.[9][12]

This guide serves as a technical resource for researchers and drug development professionals, offering detailed information on the biochemical and pharmacological properties of this compound.

Chemical and Physical Properties

Tipiracil is a pyrimidone derivative.[13][14] It is used in its hydrochloride salt form, which is a white crystalline powder.[8]

PropertyValueReference
IUPAC Name 5-Chloro-6-[(2-imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione hydrochloride[8]
Molecular Formula C₉H₁₁ClN₄O₂·HCl[6]
Molecular Weight 279.12 g/mol [6]
CAS Number 183204-72-0 (HCl)[8]
Solubility 5 mg/mL in water; soluble in 0.01 M HCl and 0.01 M NaOH; slightly soluble in methanol (B129727); very slightly soluble in ethanol.[8]

Mechanism of Action

This compound is a competitive inhibitor of thymidine phosphorylase.[7] In the context of Lonsurf®, its primary role is to modulate the pharmacokinetics of trifluridine.

Inhibition of Trifluridine Metabolism

Trifluridine, the cytotoxic component of Lonsurf®, is rapidly metabolized by thymidine phosphorylase in the gut and liver to an inactive metabolite, 5-(trifluoromethyl)uracil (B1200052) (FTY).[10] This extensive first-pass metabolism results in low bioavailability of trifluridine when administered alone.[11] this compound inhibits this degradation, leading to a significant increase in the systemic exposure of trifluridine.[8][11] Studies have shown that co-administration of tipiracil with trifluridine increases the Cmax and AUC of trifluridine by 22-fold and 37-fold, respectively.[8][11]

Anti-Angiogenic Potential

Thymidine phosphorylase itself is an angiogenic factor.[3][5] By inhibiting TP, tipiracil may also exert an anti-angiogenic effect, although the clinical significance of this is not yet fully established.[10][15]

Mechanism_of_Action cluster_0 Trifluridine (FTD) Metabolism cluster_1 This compound Action FTD Trifluridine (FTD) (Oral Administration) TP Thymidine Phosphorylase (TP) (in Gut and Liver) FTD->TP Metabolism Increased_FTD Increased Systemic Exposure of FTD FTD->Increased_FTD FTY Inactive Metabolite (5-Trifluoromethyluracil - FTY) TP->FTY Tipiracil Tipiracil HCl Tipiracil->Inhibition DNA_Damage DNA Damage & Cell Death Increased_FTD->DNA_Damage

Figure 1: Mechanism of action of trifluridine and this compound. Tipiracil inhibits the metabolism of trifluridine by thymidine phosphorylase, increasing its bioavailability.

Quantitative Data

Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of tipiracil against thymidine phosphorylase.

ParameterEnzyme SourceValueReference
IC₅₀ Human Placental TPase35 nM[7]
IC₅₀ E. coli TP20 nM, 35 nM[16]
Kᵢ E. coli TP17 nM, 20 nM[16]
Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been evaluated in cancer patients.

ParameterValueConditionReference
Bioavailability ≥27%Oral administration[8]
Tₘₐₓ ~3 hoursCancer patients[8]
Protein Binding <8%Human plasma[8]
Elimination Half-life (t₁/₂) 2.1 - 2.4 hoursDay 1 to Day 12[8]
Metabolism Not metabolized by CYP enzymes; minor hydrolysis to 6-hydroxymethyluracil-[8]
Excretion 50% in feces (unchanged), 27% in urine (unchanged)-[8]
Clinical Efficacy of Lonsurf® (Trifluridine/Tipiracil)

The efficacy of Lonsurf® has been demonstrated in several key clinical trials for metastatic colorectal cancer (mCRC) and metastatic gastric cancer (mGC).

Trial NameCancer TypeKey FindingReference
RECOURSE mCRCMedian Overall Survival (OS) of 7.2 months with Lonsurf vs. 5.2 months with placebo.[17]
TAGS mGCMedian OS of 5.7 months with Lonsurf vs. 3.6 months with placebo.[17]
SUNLIGHT mCRCMedian OS of 10.8 months with Lonsurf + bevacizumab vs. 7.5 months with Lonsurf alone.[17]

Experimental Protocols

In Vitro Thymidine Phosphorylase Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from methodologies described in the literature for determining the inhibitory activity of compounds against thymidine phosphorylase.

Materials:

  • Recombinant E. coli or human thymidine phosphorylase (TP)

  • Thymidine (substrate)

  • This compound or other test compounds

  • 50 mM Potassium phosphate (B84403) buffer (pH 7.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 290 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of thymidine in the potassium phosphate buffer.

    • Dissolve the TP enzyme in the potassium phosphate buffer to the desired concentration (e.g., 0.058 U/well).

    • Prepare stock solutions of this compound and test compounds in DMSO. Further dilute in the buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Setup:

    • In a 96-well plate, add 150 µL of 50 mM potassium phosphate buffer (pH 7.0) to each well.

    • Add 10 µL of the test compound solution (or vehicle control) to the appropriate wells.

    • Add 20 µL of the TP enzyme solution to all wells except the blank.

  • Pre-incubation:

    • Incubate the plate at 30°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the thymidine substrate solution (e.g., 1.5 mM final concentration).

    • Immediately measure the change in absorbance at 290 nm over a period of 10 minutes using a microplate spectrophotometer. The conversion of thymidine to thymine results in a decrease in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

TP_Inhibition_Assay_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prep setup Assay Setup in 96-well Plate (Buffer + Inhibitor + Enzyme) prep->setup preincubate Pre-incubate (30°C for 10 min) setup->preincubate initiate Initiate Reaction (Add Thymidine Substrate) preincubate->initiate measure Measure Absorbance at 290 nm (Kinetic Read for 10 min) initiate->measure analyze Data Analysis (% Inhibition, IC50 Calculation) measure->analyze end End analyze->end

Figure 2: Experimental workflow for the in vitro thymidine phosphorylase inhibition assay.
In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice. Specific details may need to be optimized based on the experimental design.[17]

Materials:

  • This compound

  • Appropriate vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose)

  • Male/female mice (e.g., CD-1 or as appropriate for the study)

  • Gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing:

    • Acclimate mice to the facility for at least one week before the study.

    • Fast mice overnight before dosing, with free access to water.

    • Prepare the dosing formulation of this compound in the vehicle at the desired concentration.

    • Administer a single oral dose of this compound to each mouse via gavage. Record the exact time of dosing.

  • Blood Sample Collection:

    • Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein. Anesthesia may be required for some collection methods.

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis of this compound in Plasma:

    • Sample Preparation: Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.

    • LC-MS/MS Analysis: Analyze the supernatant containing this compound using a validated LC-MS/MS method. This typically involves a C18 column and a mobile phase gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Quantification: Quantify the concentration of this compound in each sample by comparing the peak area to a standard curve prepared in blank plasma.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t₁/₂ using non-compartmental analysis software.

Signaling Pathways and Logical Relationships

Role of Thymidine Phosphorylase in Cancer Progression

Thymidine phosphorylase plays a multifaceted role in the tumor microenvironment, promoting cancer progression through various mechanisms.

TP_in_Cancer TP Thymidine Phosphorylase (TP) (Upregulated in Tumors) dRibose 2-deoxy-D-ribose-1-phosphate TP->dRibose Phosphorolysis Apoptosis Inhibition of Apoptosis TP->Apoptosis Thymidine Thymidine Thymidine->TP Angiogenesis Angiogenesis dRibose->Angiogenesis Metastasis Tumor Growth & Metastasis Angiogenesis->Metastasis Apoptosis->Metastasis

Figure 3: The role of thymidine phosphorylase in promoting cancer progression through angiogenesis and inhibition of apoptosis.

Conclusion

This compound is a well-characterized, potent inhibitor of thymidine phosphorylase with a clearly defined role in enhancing the efficacy of trifluridine in the treatment of metastatic colorectal and gastric cancers. Its mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical benefit in combination therapy underscore its importance in modern oncology. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug developers working to further understand and leverage the therapeutic potential of thymidine phosphorylase inhibition. Continued research into the broader applications of this compound, including its potential anti-angiogenic effects, may open new avenues for cancer therapy.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tipiracil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipiracil (B1663634) hydrochloride is a potent inhibitor of thymidine (B127349) phosphorylase (TP), an enzyme pivotal in the catabolism of the cytotoxic agent trifluridine (B1683248). By preventing the breakdown of trifluridine, tipiracil hydrochloride significantly enhances its bioavailability and systemic exposure, thereby augmenting its anti-tumor efficacy. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended to support research, clinical development, and scientific understanding of this important pharmacological agent. This compound is a component of the oral combination anticancer drug TAS-102 (Lonsurf®), which combines trifluridine and this compound in a 1:0.5 molar ratio.[1]

Pharmacodynamics: The Core Mechanism of Action

The primary pharmacodynamic effect of this compound is the competitive inhibition of thymidine phosphorylase.[2][3] This inhibition serves a dual purpose in cancer therapy.

  • Enhancement of Trifluridine's Cytotoxic Activity : Trifluridine, a thymidine-based nucleoside analog, is rapidly metabolized by thymidine phosphorylase to an inactive form, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione.[2] By inhibiting this enzyme, this compound prevents the degradation of trifluridine, leading to a substantial increase in its plasma concentrations.[3] Clinical studies have demonstrated that the co-administration of tipiracil with trifluridine results in an approximately 22-fold increase in the maximum plasma concentration (Cmax) and a 37-fold increase in the area under the curve (AUC) of trifluridine compared to when trifluridine is administered alone.[3]

  • Anti-Angiogenic Effects : Thymidine phosphorylase is also known as platelet-derived endothelial cell growth factor (PD-ECGF), a factor that promotes angiogenesis.[2] Overexpression of thymidine phosphorylase in tumor tissues is associated with increased microvessel density and a poorer prognosis.[2] By inhibiting this enzyme, this compound may exert an indirect anti-angiogenic effect, contributing to its overall anti-cancer activity.[2]

Signaling Pathway of this compound's Action

The following diagram illustrates the mechanism by which this compound enhances the action of trifluridine.

Tipiracil_Mechanism cluster_drug Drug Administration cluster_body Systemic Circulation & Tumor Microenvironment cluster_cell Tumor Cell TAS102 TAS-102 (Trifluridine + Tipiracil) Trifluridine Trifluridine TAS102->Trifluridine Tipiracil Tipiracil TAS102->Tipiracil TP Thymidine Phosphorylase (TP) Trifluridine->TP Metabolized by DNA DNA Trifluridine->DNA Incorporation into Tipiracil->TP Inhibits Inactive_Metabolite Inactive Metabolite (5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione) TP->Inactive_Metabolite Produces DNA_Damage DNA Damage & Apoptosis DNA->DNA_Damage Leads to

Caption: Mechanism of action of Tipiracil in combination with Trifluridine.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound has been characterized in numerous clinical trials, primarily as a component of TAS-102.

Absorption

Following oral administration, tipiracil is absorbed from the gastrointestinal tract.[2] The time to reach maximum plasma concentration (Tmax) is typically observed around 3 hours after administration.[2] The presence of a high-fat, high-calorie meal can decrease both the Cmax and AUC of tipiracil by approximately 40%.[2]

Distribution

This compound has an apparent volume of distribution (Vd/F) of 333 L in patients with advanced solid tumors, suggesting extensive distribution into tissues.[2] The plasma protein binding of tipiracil is low, at less than 8%.[4]

Metabolism

Tipiracil undergoes limited metabolism and is not a substrate for cytochrome P450 (CYP) enzymes.[2] The primary metabolite identified is 6-hydroxymethyluracil (6-HMU), which is thought to be formed by the gut microbiota.[4]

Excretion

Tipiracil is primarily excreted in the feces. Following a single oral dose of radiolabeled this compound, approximately 50% of the dose is recovered in the feces and 27% in the urine.[2] The mean elimination half-life (t1/2) of tipiracil is approximately 2.1 to 2.4 hours.[4] The oral clearance (CL/F) has been reported to be 109 L/hr.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound (35 mg/m² as part of TAS-102)

ParameterValueReference
Cmax (ng/mL) 69[2]
Tmax (hr) 3[2]
AUC (ng·h/mL) 301[2]
Vd/F (L) 333[2]
CL/F (L/hr) 109[2]
t1/2 (hr) 2.1[4]

Table 2: Effect of Food on this compound Pharmacokinetics

ParameterCondition% ChangeReference
Cmax High-fat, high-calorie meal↓ ~40%[2]
AUC High-fat, high-calorie meal↓ ~40%[2]

Experimental Protocols

Quantification of Tipiracil in Human Plasma by LC-MS/MS

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tipiracil in human plasma.

Objective: To accurately and precisely quantify tipiracil concentrations in human plasma samples.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., ACE Excel 3 AQ, 100 × 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using a mixture of 0.05% acetic acid in water (Solvent A) and methanol (B129727) (Solvent B).

    • Flow Rate: 0.35 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Tipiracil: m/z 243.1 → 183.0.

      • Internal Standard (e.g., a stable isotope-labeled tipiracil): To be determined based on the specific standard used.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Workflow Diagram:

LCMS_Workflow Start Start: Plasma Sample Collection Prep Sample Preparation (Protein Precipitation) Start->Prep Analysis LC-MS/MS Analysis Prep->Analysis Data Data Acquisition and Processing Analysis->Data Quant Quantification of Tipiracil Concentration Data->Quant End End: Report Results Quant->End

Caption: Experimental workflow for LC-MS/MS analysis of Tipiracil.

Thymidine Phosphorylase (TP) Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of this compound on thymidine phosphorylase.

Objective: To determine the in vitro inhibitory potency (e.g., IC50) of this compound against thymidine phosphorylase.

Principle: The assay measures the conversion of thymidine to thymine (B56734) by TP, which can be monitored spectrophotometrically by the change in absorbance at a specific wavelength.

Methodology:

  • Reagents and Materials:

    • Recombinant human thymidine phosphorylase.

    • Thymidine (substrate).

    • This compound (inhibitor).

    • Potassium phosphate (B84403) buffer (pH 7.4).

    • 96-well UV-transparent microplates.

    • Microplate spectrophotometer.

  • Assay Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer.

      • A fixed concentration of thymidine phosphorylase.

      • Varying concentrations of this compound (or vehicle control).

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a fixed concentration of thymidine to each well.

    • Immediately measure the change in absorbance at 290 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound is a crucial pharmacological agent that significantly enhances the therapeutic potential of trifluridine through the potent inhibition of thymidine phosphorylase. Its well-characterized pharmacokinetic profile, including rapid absorption, extensive distribution, limited metabolism, and fecal excretion, provides a solid foundation for its clinical use. The detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals engaged in the study of this compound and related compounds. A thorough understanding of its pharmacokinetics and pharmacodynamics is essential for the continued optimization of its clinical application and the development of novel anti-cancer therapies.

References

The Journey of Tipiracil Hydrochloride: From Discovery to Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tipiracil (B1663634) hydrochloride is a potent thymidine (B127349) phosphorylase (TP) inhibitor that plays a crucial role in the efficacy of the combination anticancer drug Lonsurf® (trifluridine/tipiracil). By preventing the rapid degradation of trifluridine (B1683248), tipiracil hydrochloride significantly enhances its bioavailability and, consequently, its antitumor activity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and detailed chemical synthesis of this compound, tailored for professionals in the field of drug development and oncology research.

Discovery and Development

The development of this compound is intrinsically linked to the challenges faced with the oral administration of the antineoplastic nucleoside analog, trifluridine. Trifluridine, synthesized in the 1960s, demonstrated significant antitumor activity; however, its clinical utility as an oral agent was hampered by extensive first-pass metabolism.[1] The enzyme responsible for this rapid degradation is thymidine phosphorylase (TP).[1][2]

Recognizing this limitation, researchers at Taiho Pharmaceutical Co., Ltd. embarked on a mission to develop a potent and selective inhibitor of TP. This endeavor led to the discovery of Tipiracil, chemically known as 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-(1H,3H)-dione.[2][3] When combined with trifluridine in a 1:0.5 molar ratio, the resulting formulation, TAS-102 (later named Lonsurf®), demonstrated a significant improvement in the systemic exposure of trifluridine.[3][4][5]

The combination drug Lonsurf® received its first approval in Japan in 2014 for the treatment of unresectable advanced or recurrent colorectal cancer.[6][7] This was followed by approvals from the U.S. Food and Drug Administration (FDA) in 2015 and the European Medicines Agency (EMA) in 2016 for the treatment of metastatic colorectal cancer.[1][8] Its indication has since expanded to include metastatic gastric or gastroesophageal junction adenocarcinoma.[8]

Mechanism of Action: Inhibiting Thymidine Phosphorylase

Tipiracil's primary mechanism of action is the potent and selective inhibition of thymidine phosphorylase (TP).[2][3] TP is a key enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of thymidine and deoxyuridine to their respective bases (thymine and uracil) and 2-deoxyribose-1-phosphate.[2]

By inhibiting TP, Tipiracil prevents the breakdown of trifluridine into its inactive metabolite, 5-trifluoromethyluracil.[4][5] This inhibition leads to a significant increase in the plasma concentration and bioavailability of trifluridine, allowing it to exert its cytotoxic effects.[4][5] Trifluridine is incorporated into the DNA of cancer cells, leading to DNA dysfunction and inhibition of cell proliferation.[9][10]

Beyond its role in potentiating trifluridine, the inhibition of TP by Tipiracil may have direct anti-angiogenic effects. TP is identical to platelet-derived endothelial cell growth factor (PD-ECGF), a protein that promotes the growth of endothelial cells and angiogenesis.[3] Therefore, by inhibiting TP, Tipiracil may also contribute to the overall antitumor effect by suppressing the formation of new blood vessels that supply tumors.

Signaling Pathway of Thymidine Phosphorylase and its Inhibition by Tipiracil

Thymidine_Phosphorylase_Pathway cluster_0 Pyrimidine Salvage Pathway cluster_1 Trifluridine Metabolism cluster_2 Angiogenesis Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP Deoxyuridine Deoxyuridine Deoxyuridine->TP Pi Phosphate (B84403) (Pi) Pi->TP Thymine (B56734) Thymine TP->Thymine Uracil Uracil TP->Uracil dRP 2-Deoxyribose-1-Phosphate TP->dRP Trifluridine Trifluridine (Active Drug) TP2 Thymidine Phosphorylase (TP) Trifluridine->TP2 Inactive_Metabolite 5-Trifluoromethyluracil (Inactive) TP2->Inactive_Metabolite Tipiracil Tipiracil Tipiracil->TP Tipiracil->TP2 TP3 Thymidine Phosphorylase (PD-ECGF) Tipiracil->TP3 Angiogenesis Angiogenesis TP3->Angiogenesis

Caption: Mechanism of action of this compound.

Chemical Synthesis of this compound

The chemical synthesis of this compound typically involves a two-step process starting from commercially available materials. The key intermediates are 5-chloro-6-chloromethyluracil and 2-iminopyrrolidine.

Synthetic Workflow

Tipiracil_Synthesis_Workflow cluster_0 Step 1: Synthesis of 5-chloro-6-chloromethyluracil cluster_1 Step 2: Synthesis of 2-iminopyrrolidine hydrochloride cluster_2 Step 3: Coupling and Hydrochloride Salt Formation Start Starting Materials: - 6-(Chloromethyl)uracil (B101096) - Sulfuryl Chloride - 2-Pyrrolidinone (B116388) - Dimethyl Sulfate (B86663) - Ammonium (B1175870) Chloride A1 Chlorination of 6-(Chloromethyl)uracil Start->A1 B1 Methylation of 2-Pyrrolidinone with Dimethyl Sulfate Start->B1 A2 Reaction with Sulfuryl Chloride in Acetic Acid A1->A2 A3 Isolation and Purification A2->A3 Intermediate1 Intermediate1 A3->Intermediate1 Intermediate 1: 5-chloro-6-chloromethyluracil C1 Reaction of Intermediate 1 and 2 in the presence of a base (e.g., Sodium Methoxide) Intermediate1->C1 B2 Reaction with Ammonium Chloride B1->B2 B3 Purification B2->B3 Intermediate2 Intermediate2 B3->Intermediate2 Intermediate 2: 2-iminopyrrolidine hydrochloride Intermediate2->C1 C2 Formation of Tipiracil free base C1->C2 C3 Treatment with Hydrochloric Acid C2->C3 C4 Crystallization and Purification C3->C4 FinalProduct Final Product: This compound C4->FinalProduct

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-chloro-6-chloromethyluracil

  • Chlorination: To a suspension of 6-(chloromethyl)uracil in acetic acid, slowly add sulfuryl chloride at room temperature.

  • Reaction: Stir the mixture for several hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice water to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-chloro-6-chloromethyluracil. Further purification can be achieved by recrystallization from a suitable solvent system.

Step 2: Synthesis of 2-iminopyrrolidine hydrochloride

  • Methylation: React 2-pyrrolidinone with dimethyl sulfate to form 2-methoxy-1-pyrroline.

  • Amination: Treat the resulting 2-methoxy-1-pyrroline with ammonium chloride in a suitable solvent to produce 2-iminopyrrolidine hydrochloride.

  • Purification: The crude product can be purified by recrystallization from an alcohol or ketone solvent.

Step 3: Synthesis of this compound

  • Coupling Reaction: React 5-chloro-6-chloromethyluracil with 2-iminopyrrolidine hydrochloride in the presence of a base, such as sodium methoxide (B1231860) or sodium ethoxide, in a solvent like N,N-dimethylformamide (DMF) or methanol.

  • Formation of Free Base: Stir the reaction mixture at room temperature for several hours. The formation of Tipiracil free base can be monitored by TLC.

  • Salt Formation: After completion of the reaction, treat the Tipiracil free base with hydrochloric acid (aqueous or in an organic solvent) to form the hydrochloride salt.

  • Crystallization and Purification: The crude this compound is then purified by crystallization from a suitable solvent system, such as a mixture of water and ethanol, to obtain the final product with high purity. Several crystalline forms of this compound have been reported, and the specific crystallization conditions will determine the polymorphic form obtained.

Quantitative Data

ParameterValueReference
IC50 (Thymidine Phosphorylase) 0.014 ± 0.002 µM[11]
Ki (Thymidine Phosphorylase) 17.0 nM[6]
Melting Point ~245 °C (decomposition)[2]
Solubility in Water 5 mg/mL (warmed)[2]
Plasma Protein Binding < 8%[9]
Elimination Half-life (t1/2) 2.1 - 2.4 hours[9]
Apparent Volume of Distribution (Vd/F) 333 L[9]
Oral Clearance (CL/F) 109 L/hr[9]

Biological Evaluation

The primary biological evaluation of this compound involves assessing its inhibitory activity against thymidine phosphorylase.

In Vitro Thymidine Phosphorylase Inhibition Assay Workflow

TP_Inhibition_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation and Reaction cluster_2 Data Acquisition and Analysis Start Start: Prepare Reagents A1 Prepare Buffer (e.g., Potassium Phosphate Buffer) Start->A1 A2 Prepare Thymidine Phosphorylase (TP) Enzyme Solution A1->A2 A3 Prepare Substrate Solution (Thymidine) A2->A3 A4 Prepare this compound (Test Inhibitor) Solutions at various concentrations A3->A4 B1 In a 96-well plate, add: - Buffer - TP Enzyme - Tipiracil Solution A4->B1 B2 Pre-incubate at 30-37°C B1->B2 B3 Initiate reaction by adding Thymidine Substrate B2->B3 C1 Monitor the decrease in absorbance at 290 nm (due to thymidine degradation) using a microplate reader B3->C1 C2 Calculate the rate of reaction for each inhibitor concentration C1->C2 C3 Plot % Inhibition vs. Log[Inhibitor] C2->C3 C4 Determine the IC50 value C3->C4 Result Result: IC50 of this compound C4->Result

Caption: Workflow for in vitro thymidine phosphorylase inhibition assay.

Experimental Protocol for In Vitro TP Inhibition Assay
  • Reagents:

    • Potassium phosphate buffer (pH 7.4)

    • Thymidine phosphorylase (from E. coli or human source)

    • Thymidine (substrate)

    • This compound (test inhibitor)

    • 7-Deazaxanthine (standard inhibitor, optional)

  • Procedure:

    • In a 96-well UV-transparent microplate, add the buffer, enzyme solution, and varying concentrations of this compound.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the thymidine substrate to each well.

    • Immediately monitor the decrease in absorbance at 290 nm over time using a microplate reader. The degradation of thymidine to thymine results in a decrease in absorbance at this wavelength.

    • The rate of reaction is calculated from the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The discovery and development of this compound represent a significant advancement in cancer chemotherapy, enabling the effective oral administration of trifluridine. Its targeted inhibition of thymidine phosphorylase not only enhances the therapeutic window of trifluridine but may also offer additional anti-angiogenic benefits. The chemical synthesis of this compound is a well-established process, amenable to large-scale production. This guide provides a foundational understanding for researchers and professionals involved in the ongoing efforts to develop more effective and targeted cancer therapies.

References

The Gatekeeper: How Tipiracil Hydrochloride Unlocks the Therapeutic Potential of Trifluridine by Enhancing Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oral fluoropyrimidine TAS-102, a combination of trifluridine (B1683248) (FTD) and tipiracil (B1663634) hydrochloride (TPI), has emerged as a significant therapeutic option for patients with metastatic colorectal and gastric cancers. The clinical efficacy of this combination hinges on the pivotal role of tipiracil in modulating the pharmacokinetics of trifluridine. Trifluridine, a potent cytotoxic agent, is subject to extensive and rapid first-pass metabolism by thymidine (B127349) phosphorylase (TP), rendering it ineffective when administered orally alone. Tipiracil hydrochloride is a potent inhibitor of TP, and its co-administration with trifluridine prevents this degradation, leading to a dramatic increase in systemic trifluridine exposure and enabling its oral bioavailability. This technical guide provides a comprehensive overview of the mechanism of action, supported by quantitative pharmacokinetic data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Introduction

Trifluridine is a thymidine-based nucleoside analog with a mechanism of action that involves its incorporation into DNA, leading to DNA dysfunction and inhibition of tumor cell growth.[1][2][3] However, its development as a single oral agent was hampered by its rapid catabolism into an inactive metabolite, 5-(trifluoromethyl)uracil (B1200052) (FTY), by thymidine phosphorylase (TP), an enzyme highly expressed in the liver and gastrointestinal tract.[4][5] This extensive first-pass metabolism results in low systemic bioavailability of trifluridine.[5]

The combination drug, known as TAS-102 (marketed as Lonsurf®), pairs trifluridine with this compound in a 1:0.5 molar ratio.[6][7][8] Tipiracil is a potent inhibitor of thymidine phosphorylase.[9][10][11] By inhibiting TP, tipiracil effectively blocks the degradation of trifluridine, leading to a significant increase in its plasma concentrations and allowing for oral administration.[6][7][10] This guide delves into the technical details of this critical drug-drug interaction, providing researchers and drug development professionals with a thorough understanding of tipiracil's role in enabling the therapeutic efficacy of trifluridine.

Mechanism of Action

Trifluridine's Antineoplastic Activity

Once absorbed, trifluridine is transported into cancer cells and undergoes intracellular phosphorylation to its active forms. Thymidine kinase 1 (TK1) phosphorylates trifluridine to trifluridine monophosphate (F3TMP).[6][8] F3TMP can then be further phosphorylated to the active triphosphate form, trifluridine triphosphate (F3TTP).[6][8] The primary mechanisms of trifluridine's cytotoxicity are:

  • DNA Incorporation: F3TTP is incorporated into DNA in place of thymidine triphosphate, leading to DNA damage and dysfunction.[6][8]

  • Thymidylate Synthase (TS) Inhibition: F3TMP also inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine monophosphate, thus disrupting DNA synthesis.[6]

Tipiracil's Role in Enhancing Bioavailability

The oral administration of trifluridine alone results in its rapid conversion to the inactive metabolite FTY by thymidine phosphorylase.[5] this compound is a potent and selective inhibitor of this enzyme.[11][12] By binding to and inhibiting thymidine phosphorylase, tipiracil prevents the first-pass metabolism of trifluridine, leading to a substantial increase in its systemic exposure and enabling therapeutically effective concentrations to be achieved with oral dosing.[5][7]

Quantitative Pharmacokinetic Data

The co-administration of tipiracil with trifluridine results in a dramatic and clinically significant alteration of trifluridine's pharmacokinetic profile. The following tables summarize the key pharmacokinetic parameters from clinical studies comparing the administration of trifluridine alone versus in combination with tipiracil (TAS-102).

Table 1: Single-Dose Pharmacokinetic Parameters of Trifluridine (FTD) and its Metabolite (FTY) with and without Tipiracil (TPI) [5]

AnalyteParameterTrifluridine Alone (35 mg/m²)Trifluridine/Tipiracil (35 mg/m²)Fold Increase
Trifluridine (FTD) Cmax (ng/mL) 962155~22-fold
AUC0-last (ng·h/mL) 2097756~37-fold
FTY Cmax (ng/mL) 11988000.67
AUC0-last (ng·h/mL) 422032750.78

Data are presented as geometric means.

Table 2: Steady-State Pharmacokinetic Parameters of Trifluridine (FTD) and Tipiracil (TPI) from TAS-102 [7]

AnalyteParameterValue
Trifluridine (FTD) Half-life (t½) (hours) 2.1
Tipiracil (TPI) Half-life (t½) (hours) 2.4

Table 3: Pharmacokinetic Parameters in a Study with Chinese Patients Receiving TAS-102 (35 mg/m²) [2]

AnalyteDayCmax (ng/mL)AUC0-t (ng·h/mL)Tmax (h)
Trifluridine (FTD) Day 13019.57796.61
Day 123693.118181.32
FTY Day 1810.83087.41.5
Day 12516.13512.14
Tipiracil (TPI) Day 160.0247.32
Day 1249.4250.74

Data are presented as geometric means, except for Tmax which is the median.

Detailed Experimental Protocols

Clinical Study Design for Pharmacokinetic Assessment

The following protocol is a synthesis of methodologies reported in clinical trials investigating the pharmacokinetics of trifluridine and tipiracil.[2][5][13]

  • Patient Population: Patients with advanced solid tumors for whom standard therapies have been exhausted.

  • Study Design: An open-label, randomized, parallel-group study.

  • Treatment Arms:

    • Arm A: Single oral dose of trifluridine (e.g., 35 mg/m²).

    • Arm B: Single oral dose of trifluridine/tipiracil (TAS-102) (e.g., 35 mg/m² trifluridine component).

  • Dosing Regimen:

    • Single-Dose Phase (Day 1): Patients receive a single morning dose of their assigned treatment.

    • Multiple-Dose Phase: All patients subsequently receive trifluridine/tipiracil (e.g., 35 mg/m² twice daily) on days 1-5 and 8-12 of a 28-day cycle.

  • Blood Sampling:

    • Single-Dose Phase: Blood samples are collected at pre-dose (0 hour) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours).

    • Multiple-Dose Phase: Blood samples are collected on Day 12 of the first cycle at similar time points relative to the morning dose.

  • Pharmacokinetic Analysis: Plasma concentrations of trifluridine, FTY, and tipiracil are determined, and pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis.

Bioanalytical Method for Quantification in Plasma

The following is a representative protocol for the simultaneous quantification of trifluridine, FTY, and tipiracil in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][14]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add an internal standard solution.

    • Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Liquid Chromatography Conditions:

    • Column: A C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 50 mm x 2.1 mm).[4]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 0.1% formic acid or 0.05% acetic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[4][14]

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.[4][14]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), often in positive mode for tipiracil and negative or positive mode for trifluridine and FTY.[4][14]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions (example): [4][14]

      • Trifluridine: m/z 296.96 → 116.86

      • Tipiracil: m/z 242.96 → 182.88

      • FTY: m/z 180.98 → 139.85

Mandatory Visualizations

trifluridine_metabolism cluster_cell Intracellular Pathway Oral_FTD Oral Trifluridine (FTD) TP Thymidine Phosphorylase (TP) (in Liver & GI Tract) Oral_FTD->TP First-pass metabolism Systemic_FTD Systemic Trifluridine Oral_FTD->Systemic_FTD Absorption TPI Tipiracil (TPI) TPI->TP Inhibition FTY Inactive Metabolite (FTY) TP->FTY Degradation Tumor_Cell Tumor Cell Systemic_FTD->Tumor_Cell TK1 Thymidine Kinase 1 (TK1) F3TMP Trifluridine Monophosphate (F3TMP) TK1->F3TMP Phosphorylation Kinases Other Kinases F3TMP->Kinases TS Thymidylate Synthase (TS) F3TMP->TS Inhibition F3TTP Trifluridine Triphosphate (F3TTP) Kinases->F3TTP Phosphorylation DNA_Incorp DNA Incorporation F3TTP->DNA_Incorp DNA_Dysfunction DNA Dysfunction & Cell Death DNA_Incorp->DNA_Dysfunction TS_Inhibition TS Inhibition experimental_workflow start Patient Enrollment (Advanced Solid Tumors) randomization Randomization start->randomization armA Arm A: Trifluridine Alone (35 mg/m²) randomization->armA armB Arm B: Trifluridine/Tipiracil (35 mg/m²) randomization->armB dosing Single Oral Dose (Day 1) armA->dosing armB->dosing sampling Serial Blood Sampling (0-12 hours post-dose) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Protein Precipitation & Sample Extraction processing->extraction analysis LC-MS/MS Analysis extraction->analysis pk_calc Pharmacokinetic Analysis (Cmax, AUC, etc.) analysis->pk_calc

References

Preclinical Evaluation of Tipiracil Hydrochloride's Anti-Tumor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tipiracil (B1663634) hydrochloride (TPI) is a potent inhibitor of thymidine (B127349) phosphorylase (TP), an enzyme pivotal in the catabolism of pyrimidine (B1678525) nucleosides. In oncology, TPI is a critical component of the oral combination anticancer agent trifluridine (B1683248)/tipiracil (FTD/TPI), known commercially as Lonsurf (TAS-102).[1][2][3] While the primary cytotoxic component of this combination is trifluridine (FTD), a thymidine-based nucleoside analog, the anti-tumor activity of the formulation is critically dependent on the function of Tipiracil hydrochloride.[4][5]

This technical guide provides an in-depth overview of the preclinical evaluation of this compound's anti-tumor activity. It focuses on its mechanism of action, the experimental protocols used for its assessment, and its efficacy as observed in various preclinical models, particularly in its synergistic combination with trifluridine. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and pharmacology.

Mechanism of Action

This compound's role in cancer therapy is primarily to enhance the bioavailability and anti-tumor efficacy of trifluridine.[2][6] This is achieved through the potent and selective inhibition of the enzyme thymidine phosphorylase (TP).[2][7]

  • Primary Mechanism: Potentiation of Trifluridine (FTD) : When FTD is administered orally, it is rapidly degraded by TP in the gut and liver into an inactive metabolite, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione.[6][8] TPI prevents this rapid breakdown.[4] By inhibiting TP, TPI significantly increases the systemic exposure and plasma concentrations of FTD, allowing it to exert its cytotoxic effects.[6][9] Administration of the combination has been shown to increase the area under the curve (AUC) concentration of trifluridine by 37-fold compared to administering trifluridine alone.[9] The active FTD is then incorporated into the DNA of cancer cells, leading to DNA dysfunction, strand breaks, and ultimately, cell death.[9][10]

  • Potential Secondary Mechanism: Anti-Angiogenesis : Thymidine phosphorylase is also known as a platelet-derived endothelial cell growth factor, an angiogenic factor often overexpressed in solid tumors and associated with a poor prognosis.[6][11] By inhibiting TP, Tipiracil may exert an additional, indirect anti-angiogenic effect, thereby helping to downregulate tumor growth.[6][11]

The logical relationship and mechanism are visualized in the following diagram.

Tipiracil_MoA cluster_0 Pharmacokinetic Synergy cluster_1 Cellular Anti-Tumor Action cluster_2 Potential Anti-Angiogenic Effect TPI Tipiracil (TPI) TP Thymidine Phosphorylase (TP) TPI->TP Inhibits FTD_degraded Inactive FTD Metabolite TP->FTD_degraded FTD Oral Trifluridine (FTD) FTD->TP Rapidly Degraded by FTD_active Active FTD (High Bioavailability) FTD->FTD_active Enabled by TPI DNA_Incorp FTD Incorporation into DNA FTD_active->DNA_Incorp DNA_Dysfunction DNA Dysfunction & Strand Breaks DNA_Incorp->DNA_Dysfunction Cell_Death Tumor Cell Death DNA_Dysfunction->Cell_Death TP_Angio Thymidine Phosphorylase (TP) (Angiogenic Factor) Angiogenesis Tumor Angiogenesis TP_Angio->Angiogenesis TPI_Angio Tipiracil (TPI) TPI_Angio->TP_Angio Inhibits

Caption: Mechanism of Action of this compound.

In Vitro Evaluation

Preclinical in vitro studies are essential for determining the cytotoxic potential and cellular mechanisms of a drug. For the FTD/TPI combination, these studies have been crucial in establishing its efficacy, particularly in cancer cell lines resistant to other chemotherapies like 5-fluorouracil (B62378) (5-FU).[1][12]

Experimental Protocols

Cell Viability / Cytotoxicity Assay (e.g., MTS/MTT Assay)

This protocol outlines a typical procedure to assess the effect of FTD/TPI on the viability of cancer cell lines.

  • Cell Culture : Human colorectal or gastric cancer cell lines (e.g., HCT116, MKN45, or their 5-FU resistant counterparts) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Seeding : Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment : A dilution series of FTD, TPI, or the FTD/TPI combination (at a fixed molar ratio, typically 1:0.5) is prepared. The culture medium is replaced with medium containing the drugs or a vehicle control.

  • Incubation : Plates are incubated for a specified period, typically 72 hours, to allow the drugs to exert their effects.

  • Viability Assessment : A viability reagent (e.g., MTS or MTT) is added to each well according to the manufacturer's instructions. After a 1-4 hour incubation, the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis : The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

In_Vitro_Workflow start Start: Cancer Cell Lines culture 1. Cell Culture (e.g., HCT116, MKN45) start->culture seed 2. Seed Cells in 96-well plates culture->seed treat 3. Drug Treatment (FTD, TPI, FTD/TPI combo, Vehicle Control) seed->treat incubate 4. Incubate (e.g., 72 hours) treat->incubate assess 5. Add Viability Reagent (e.g., MTS/MTT) incubate->assess read 6. Measure Absorbance (Plate Reader) assess->read analyze 7. Data Analysis (Calculate % Viability, IC50) read->analyze end End: Determine Cytotoxicity analyze->end

Caption: General workflow for an in vitro cell viability assay.
In Vitro Efficacy Data

Studies have shown that while FTD alone has cytotoxic activity, its potency can be limited in cells that overexpress thymidylate synthase (TS). However, the FTD/TPI combination overcomes this resistance, demonstrating that its primary mechanism in vivo is likely DNA incorporation rather than just TS inhibition.[12] In 5-FU-resistant gastric cancer cells (MKN45/5FU), FTD treatment induced G2/M arrest, differing from the S phase arrest seen in the parental cells.[12]

Cell LineResistance ProfileKey In Vitro FindingCitation
MKN45/5FU5-FU Resistant (Gastric)Showed partial cross-resistance to FTD alone.[12]
KATOIII/5FU5-FU Resistant (Gastric)Not cross-resistant to FTD.[12]
MKN45 & MKN45/5FU5-FU Sensitive & ResistantFTD incorporated into genomic DNA in a concentration-dependent manner in both cell lines.[12]

In Vivo Evaluation

In vivo studies using animal models, particularly xenografts, are critical for evaluating the anti-tumor activity of a drug in a more complex biological system. Preclinical studies have consistently demonstrated the efficacy of the FTD/TPI combination against various tumor types.[13][14][15]

Experimental Protocol

Human Tumor Xenograft Mouse Model

This protocol describes a general procedure for assessing the in vivo efficacy of FTD/TPI.

  • Animal Model : Immunocompromised mice (e.g., BALB/c nude mice) are used. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Tumor Cell Implantation : Human cancer cells (e.g., 1x10^7 HCT116 colorectal cells) are suspended in a suitable medium (like Matrigel) and subcutaneously or intraperitoneally injected into the mice.[5][16]

  • Tumor Growth and Grouping : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (e.g., Vehicle control, FTD/TPI, comparator drug).

  • Drug Administration : FTD/TPI is administered orally (p.o.) via gavage. A common dosing schedule is twice daily for 5 days, followed by a 2-day rest, repeated for several weeks.[5][10] Doses can range from 75 to 200 mg/kg/day in mice.[10][17]

  • Monitoring : Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length x width²) / 2.

  • Endpoint and Analysis : The study may conclude when tumors in the control group reach a predetermined size or after a set duration. The primary endpoint is often Tumor Growth Inhibition (TGI). Efficacy is determined by comparing the mean tumor volume in treated groups to the control group. Survival can also be a key endpoint.[5]

  • Histopathological Analysis : At the end of the study, tumors may be excised for immunohistochemical analysis to study cellular changes, such as microvessel density (CD31 staining) or the presence of immune cells.[10][18]

In_Vivo_Workflow start Start: Immunocompromised Mice implant 1. Implant Human Cancer Cells (Xenograft) start->implant growth 2. Allow Tumor Growth to Palpable Size implant->growth randomize 3. Randomize Mice into Treatment Groups growth->randomize treat 4. Oral Administration (Vehicle, FTD/TPI, etc.) randomize->treat monitor 5. Monitor Tumor Volume & Body Weight treat->monitor endpoint 6. Reach Study Endpoint monitor->endpoint analyze 7. Analyze Data (TGI, Survival) & Perform Histopathology endpoint->analyze end End: Determine In Vivo Efficacy analyze->end

Caption: General workflow for an in vivo xenograft study.
In Vivo Efficacy Data

Preclinical studies have shown that FTD/TPI possesses significant anti-tumor activity against xenografts of cancers resistant to 5-FU.[13][14] The combination has also demonstrated synergistic effects with other anticancer agents.

Table 1: FTD/TPI Monotherapy and Combination Therapy in Xenograft Models

Cancer TypeModelTreatment ArmsKey Result (Tumor Growth Inhibition - TGI)Citation
ColorectalCMT-93 (MSS-type murine)FTD/TPI (150 mg/kg/day)TGI: 52.7%[17]
ColorectalCMT-93 (MSS-type murine)Anti-PD-1 mAbTGI: 86.7%[17]
ColorectalCMT-93 (MSS-type murine)FTD/TPI + Anti-PD-1 mAbTGI: 98.4% (Synergistic Effect)[17]
ColorectalHCT 116 (Human)FTD/TPI (200 mg/kg)Significant tumor growth inhibition vs. control.[10]
ColorectalHCT 116 (Human)Fruquintinib (10 mg/kg)Significant tumor growth inhibition vs. control.[10]
ColorectalHCT 116 (Human)FTD/TPI + FruquintinibSignificantly superior antitumor effect vs. either monotherapy.[10]

In a study using a murine colorectal cancer model (CMT-93), the combination of FTD/TPI with an anti-PD-1 antibody led to complete tumor regression in four out of five mice.[17] Flow cytometry analysis revealed this was associated with a higher ratio of cytotoxic CD8+ T cells and a lower ratio of regulatory T cells (Tregs) within the tumor, suggesting the combination enhances the anti-tumor immune response.[17][18]

Preclinical Combination Studies

The efficacy of FTD/TPI has been evaluated in combination with various other anticancer agents in preclinical models, often showing synergistic or enhanced activity.

Table 2: Summary of Preclinical FTD/TPI Combination Studies

Combination AgentCancer ModelObserved EffectCitation
OxaliplatinHuman CRC cell lines & xenograftsSynergistic growth inhibition; dose- and schedule-dependent synergism.[1][19]
Irinotecan (SN-38)Human CRC cell lines & xenograftsSynergistic effects on growth inhibition.[1][19]
Bevacizumab (Anti-VEGF)Colorectal cancer xenograftsEnhanced anti-tumor activity compared to either drug alone.[20]
Anti-PD-1 AntibodyMurine colorectal cancer (CMT-93)Synergistically greater antitumor activity; induced cytotoxic T cell response.[17]
Fruquintinib (VEGFR Inhibitor)Human colorectal cancer xenograftsSignificantly superior tumor growth inhibition compared to monotherapies.[10]

These studies indicate that the mechanism of FTD/TPI does not negatively interfere with other standard-of-care agents and can, in fact, work synergistically, providing a strong rationale for the clinical investigation of these combinations.[1][19]

Conclusion

The preclinical evaluation of this compound is intrinsically linked to its role as a potentiator of trifluridine in the FTD/TPI combination agent. Its primary anti-tumor activity is indirect, stemming from its potent inhibition of thymidine phosphorylase, which dramatically increases the bioavailability and efficacy of trifluridine. This allows FTD to be incorporated into tumor DNA, causing lethal DNA damage. Furthermore, preclinical evidence suggests a potential secondary anti-angiogenic role by inhibiting TP's function as a growth factor. In vivo xenograft models have consistently demonstrated that the FTD/TPI combination is effective against a range of tumors, including those resistant to standard fluoropyrimidine therapy.[14][21] The robust preclinical data, highlighting both standalone efficacy and synergistic potential with other targeted and immunotherapies, have provided a solid foundation for the successful clinical development and approval of this important therapeutic option for patients with refractory gastrointestinal cancers.[11][19]

References

The Dual Impact of Tipiracil Hydrochloride on DNA Synthesis and Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tipiracil (B1663634) hydrochloride, a potent inhibitor of thymidine (B127349) phosphorylase (TP), plays a pivotal role in the efficacy of the combination anticancer agent TAS-102 (trifluridine/tipiracil). By preventing the degradation of the cytotoxic agent trifluridine (B1683248), tipiracil hydrochloride ensures its increased bioavailability and subsequent incorporation into DNA. This guide provides an in-depth technical overview of the mechanisms by which this compound, through its synergistic action with trifluridine, disrupts DNA synthesis and influences DNA repair pathways. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the involved cellular pathways and experimental workflows to support further research and drug development in oncology.

Introduction

The combination of trifluridine and this compound (TAS-102) has emerged as a significant therapeutic option for patients with metastatic colorectal cancer and gastric or gastroesophageal junction adenocarcinoma who have been previously treated with other chemotherapies.[1][2] The primary cytotoxic component, trifluridine, is a thymidine-based nucleoside analog that, upon intracellular phosphorylation, is incorporated into DNA, leading to DNA dysfunction and cell death.[3][4] However, trifluridine is rapidly metabolized by thymidine phosphorylase (TP).[5][6] this compound is a potent inhibitor of TP, and its co-administration with trifluridine is essential to maintain therapeutic concentrations of trifluridine in the plasma.[6][7] This guide delves into the core mechanisms of this compound's action, focusing on its ultimate effects on DNA synthesis and the subsequent cellular response involving DNA repair pathways.

Mechanism of Action of this compound

The principal mechanism of action of this compound is the potent and selective inhibition of thymidine phosphorylase.[8][9] This inhibition prevents the enzymatic conversion of trifluridine to its inactive metabolite, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione.[1] This action significantly increases the systemic exposure to trifluridine, enhancing its antitumor activity.[6][10]

Beyond its primary role, the inhibition of thymidine phosphorylase by tipiracil may also exert an indirect anti-angiogenic effect. Thymidine phosphorylase is also known as platelet-derived endothelial cell growth factor (PD-ECGF) and its inhibition can downregulate tumor angiogenesis.[1][5][11]

Signaling Pathway of this compound and Trifluridine

The following diagram illustrates the central role of tipiracil in potentiating the action of trifluridine.

Tipiracil_Trifluridine_Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Cell Trifluridine_Tipiracil Oral Administration (TAS-102) Trifluridine_Metabolism Trifluridine Metabolism Trifluridine_Tipiracil->Trifluridine_Metabolism Trifluridine Tipiracil Tipiracil Trifluridine_in_cell Trifluridine Trifluridine_Tipiracil->Trifluridine_in_cell Enters Cell Inactive_Metabolite Inactive Metabolite Trifluridine_Metabolism->Inactive_Metabolite Thymidine_Phosphorylase Thymidine Phosphorylase (TP) Thymidine_Phosphorylase->Trifluridine_Metabolism Tipiracil->Thymidine_Phosphorylase Inhibits Phosphorylation Thymidine Kinase Trifluridine_in_cell->Phosphorylation TFT-TP Trifluridine Triphosphate (TFT-TP) Phosphorylation->TFT-TP DNA_Synthesis DNA Polymerase TFT-TP->DNA_Synthesis DNA_Incorporation Trifluridine Incorporation into DNA DNA_Synthesis->DNA_Incorporation DNA_Damage DNA Damage & Dysfunction DNA_Incorporation->DNA_Damage Cell_Death Apoptosis / Senescence DNA_Damage->Cell_Death

Figure 1: Mechanism of Action of Tipiracil and Trifluridine.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound and the trifluridine/tipiracil combination.

Parameter Value Enzyme/Cell Line Reference
IC50 35.0 nMThymidine Phosphorylase[9]
Ki 17.0 - 20.0 nMThymidine Phosphorylase[9]
Table 1: Inhibitory Activity of this compound against Thymidine Phosphorylase.
Cell Line Treatment Parameter Value Reference
DLD-1TrifluridineIC50 (Clonogenic Survival)~1 µM[12]
DLD-1/5-FUTrifluridineIC50 (Clonogenic Survival)~2 µM[12]
HCT116TAS-102 + BevacizumabTumor Growth InhibitionSignificantly better than monotherapy[13]
SW48TAS-102 + BevacizumabTumor Growth InhibitionSignificantly better than monotherapy[13]
Table 2: In Vitro and In Vivo Efficacy of Trifluridine/TAS-102.
Clinical Trial Patient Population Treatment Arms Median Overall Survival Reference
RECOURSERefractory mCRCTAS-102 vs. Placebo7.1 months vs. 5.3 months[6][14]
SUNLIGHTRefractory mCRCTAS-102 + Bevacizumab vs. TAS-10210.8 months vs. 7.5 months[15]
Table 3: Clinical Efficacy of TAS-102 in Metastatic Colorectal Cancer (mCRC).

Impact on DNA Synthesis and Repair Pathways

The incorporation of trifluridine into DNA is the primary mechanism of its cytotoxic action.[3] This event triggers a cascade of cellular responses, primarily involving the DNA Damage Response (DDR) pathways.

Disruption of DNA Synthesis

Trifluridine triphosphate (TFT-TP) acts as a substrate for DNA polymerases and is incorporated in place of thymidine triphosphate.[16] This incorporation disrupts normal DNA synthesis and function.[16] Studies have shown that trifluridine can cause DNA replication stress (DRS), stalling replication forks and leading to the generation of single-stranded DNA (ssDNA).[8]

Activation of DNA Damage Response and Repair Pathways

The DNA damage induced by trifluridine incorporation activates key sensor kinases of the DDR, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[17] This activation leads to the phosphorylation of downstream targets, including CHK1 and H2AX (forming γH2AX), initiating cell cycle arrest and activating DNA repair mechanisms.[8][17]

The repair of trifluridine-induced DNA lesions is thought to involve multiple pathways:

  • Base Excision Repair (BER): The initial recognition and removal of the abnormal trifluoromethyluracil base may be initiated by BER enzymes.[17]

  • Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): The stalling of replication forks and the potential for double-strand breaks (DSBs) can activate both HR and NHEJ repair pathways.[17][18] The choice of pathway is often dependent on the cell cycle phase.

The following diagram illustrates the key DNA damage and repair pathways affected by trifluridine.

DNA_Repair_Pathways Trifluridine_Incorporation Trifluridine Incorporation into DNA Replication_Stress DNA Replication Stress (DRS) Trifluridine_Incorporation->Replication_Stress DNA_Lesions DNA Lesions (ssDNA, DSBs) Replication_Stress->DNA_Lesions ATM_ATR_Activation ATM/ATR Activation DNA_Lesions->ATM_ATR_Activation BER Base Excision Repair (BER) DNA_Lesions->BER Repair HR Homologous Recombination (HR) DNA_Lesions->HR Repair NHEJ Non-Homologous End Joining (NHEJ) DNA_Lesions->NHEJ Repair CHK1_Phosphorylation CHK1 Phosphorylation ATM_ATR_Activation->CHK1_Phosphorylation gH2AX_Formation γH2AX Formation ATM_ATR_Activation->gH2AX_Formation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CHK1_Phosphorylation->Cell_Cycle_Arrest Apoptosis_Senescence Apoptosis / Senescence Cell_Cycle_Arrest->Apoptosis_Senescence HR->Apoptosis_Senescence If repair fails NHEJ->Apoptosis_Senescence If repair fails

Figure 2: DNA Damage and Repair Pathways Activated by Trifluridine.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible investigation of this compound's effects.

Thymidine Phosphorylase Inhibition Assay

This spectrophotometric assay measures the inhibition of thymidine phosphorylase activity.[16][19]

  • Principle: The assay is based on the phosphorolysis of thymidine to thymine, which results in a decrease in absorbance at 290 nm.

  • Reagents:

    • Recombinant E. coli or human Thymidine Phosphorylase (TP)

    • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

    • Thymidine (substrate)

    • Test compound (e.g., this compound) dissolved in DMSO

  • Procedure:

    • In a 96-well plate, combine the potassium phosphate buffer, TP enzyme solution, and the test compound at various concentrations.

    • Incubate the mixture at 30°C for 10 minutes.

    • Initiate the reaction by adding the thymidine substrate.

    • Immediately measure the change in optical density (O.D.) at 290 nm over a period of 10 minutes using a microplate reader.

    • Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of trifluridine/tipiracil on cancer cell lines.[1]

  • Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

  • Reagents:

    • Cancer cell line of interest

    • Complete culture medium

    • Trifluridine/tipiracil solution

    • MTT solution

    • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of trifluridine/tipiracil for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Trifluridine Incorporation into DNA (LC-MS/MS Method)

This method allows for the precise quantification of trifluridine incorporated into genomic DNA.[16][20]

  • Principle: Genomic DNA is extracted from cells treated with trifluridine, enzymatically digested into individual deoxynucleosides, and the amount of trifluridine is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Reagents and Equipment:

    • Cancer cells treated with trifluridine

    • DNA extraction kit

    • Nuclease P1

    • Alkaline phosphatase

    • LC-MS/MS system

  • Procedure:

    • Culture cells in the presence of trifluridine for a defined period.

    • Harvest the cells and extract genomic DNA using a commercial kit.

    • Quantify the extracted DNA.

    • Digest a known amount of DNA to deoxynucleosides using nuclease P1 followed by alkaline phosphatase.

    • Analyze the digested sample by LC-MS/MS to separate and quantify trifluridine and normal deoxynucleosides.

    • The amount of incorporated trifluridine is typically expressed as pmol of trifluridine per µg of DNA.

Alkaline Comet Assay for DNA Damage

This assay is used to detect DNA single- and double-strand breaks.[2][21]

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA fragments migrate out of the nucleus, forming a "comet" tail. The length and intensity of the tail are proportional to the amount of DNA damage.

  • Reagents:

    • Cells treated with trifluridine/tipiracil

    • Low melting point agarose

    • Lysis buffer (high salt and detergent)

    • Alkaline electrophoresis buffer

    • DNA staining dye (e.g., SYBR Green)

  • Procedure:

    • Harvest treated cells and mix them with low melting point agarose.

    • Pipette the cell/agarose mixture onto a pre-coated microscope slide and allow it to solidify.

    • Immerse the slides in lysis buffer to remove cell membranes and proteins.

    • Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

    • Apply an electric field to separate the damaged DNA fragments.

    • Neutralize and stain the DNA.

    • Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software.

Experimental Workflow for Assessing DNA Damage and Repair

The following diagram outlines a typical workflow for investigating the effects of trifluridine/tipiracil on DNA damage and repair.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cancer Cell Culture Treatment Treatment with Trifluridine/Tipiracil Cell_Culture->Treatment Cell_Harvesting Cell Harvesting at Different Time Points Treatment->Cell_Harvesting Viability Cell Viability Assay (e.g., MTT) Cell_Harvesting->Viability DNA_Incorporation Trifluridine DNA Incorporation (LC-MS/MS) Cell_Harvesting->DNA_Incorporation DNA_Damage DNA Damage Assessment (Comet Assay, γH2AX staining) Cell_Harvesting->DNA_Damage Repair_Foci DNA Repair Foci Analysis (RAD51, 53BP1 staining) Cell_Harvesting->Repair_Foci Western_Blot Western Blot for DDR Proteins (p-ATM, p-CHK1) Cell_Harvesting->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis DNA_Incorporation->Data_Analysis DNA_Damage->Data_Analysis Repair_Foci->Data_Analysis Western_Blot->Data_Analysis

Figure 3: Experimental Workflow for DNA Damage and Repair Analysis.

Conclusion

This compound is a critical component of TAS-102, enabling the therapeutic efficacy of trifluridine through the potent inhibition of thymidine phosphorylase. This action leads to the extensive incorporation of trifluridine into the DNA of cancer cells, thereby disrupting DNA synthesis and activating a robust DNA damage response. Understanding the intricate interplay between trifluridine-induced DNA damage and the subsequent engagement of cellular repair pathways is essential for optimizing the clinical use of this combination therapy and for the development of novel therapeutic strategies that exploit DNA repair deficiencies in cancer. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology and developing more effective cancer treatments.

References

An In-depth Technical Guide to the Structural and Functional Analysis of Tipiracil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipiracil hydrochloride, a potent thymidine (B127349) phosphorylase (TPase) inhibitor, is a critical component of the combination anticancer drug trifluridine (B1683248)/tipiracil (formerly known as TAS-102, marketed as Lonsurf®).[1][2] Its primary role is to prevent the rapid degradation of the cytotoxic agent trifluridine, thereby significantly enhancing its bioavailability and antitumor efficacy.[3][4] This technical guide provides a comprehensive overview of the structural and functional analysis of this compound, including its physicochemical properties, mechanism of action, pharmacokinetic profile, and detailed experimental protocols for its characterization.

Structural and Physicochemical Properties

This compound is a white crystalline powder.[2] It is a member of the class of pyrimidones, specifically a uracil (B121893) derivative substituted by chloro and (2-iminopyrrolidin-1-yl)methyl groups at positions 5 and 6, respectively.[5]

PropertyValueReference
Chemical Formula C₉H₁₁ClN₄O₂ · HCl[6]
Molecular Weight 279.12 g/mol [6]
IUPAC Name 5-Chloro-6-[(2-imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione hydrochloride[1]
CAS Number 183204-72-0[1]
Melting Point ~245°C (decomposition)[5]
Solubility Water: 5 mg/mL (can be warmed to aid dissolution)[1][6]
0.01 M HCl: Soluble[1]
0.01 M NaOH: Soluble[1]
Methanol (B129727): Slightly soluble[1]
Ethanol: Very slightly soluble[1]
Acetonitrile, Acetone, Ethers: Practically insoluble[1]

Functional Analysis: Mechanism of Action

Tipiracil's primary mechanism of action is the potent and competitive inhibition of thymidine phosphorylase (TPase).[7] TPase is an enzyme that rapidly metabolizes trifluridine to its inactive form, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione.[3][8] By inhibiting TPase, Tipiracil significantly increases the systemic exposure to trifluridine, allowing for its incorporation into the DNA of cancer cells, which ultimately leads to DNA dysfunction and cell death.[1]

Beyond its role in enhancing trifluridine's efficacy, Tipiracil exhibits an indirect antiangiogenic effect. Thymidine phosphorylase is also known as platelet-derived endothelial cell growth factor (PD-ECGF), an angiogenic factor often overexpressed in solid tumors.[8][9] Inhibition of TPase by Tipiracil can, therefore, contribute to the downregulation of tumor angiogenesis.[8]

A secondary, more recently explored function of Tipiracil is its role in attenuating thrombosis. Thymidine phosphorylase is highly expressed in platelets and facilitates platelet activation.[10] By inhibiting TPase, Tipiracil has been shown to inhibit collagen- and ADP-induced platelet aggregation without significantly increasing the risk of bleeding.[10][11]

Signaling Pathway Diagrams

Tipiracil_Trifluridine_MOA cluster_0 Systemic Circulation / Extracellular cluster_1 Cancer Cell Trifluridine_Tipiracil Oral Administration (Trifluridine/Tipiracil) Trifluridine Trifluridine Trifluridine_Tipiracil->Trifluridine Tipiracil Tipiracil Trifluridine_Tipiracil->Tipiracil TPase Thymidine Phosphorylase (TPase) Trifluridine->TPase Metabolism Trifluridine_in_cell Trifluridine Trifluridine->Trifluridine_in_cell Uptake Tipiracil->TPase Inhibition Inactive_Metabolite Inactive Metabolite TPase->Inactive_Metabolite Thymidine_Kinase Thymidine Kinase Trifluridine_in_cell->Thymidine_Kinase Phosphorylation F3dTTP F3dTTP (Active Form) Thymidine_Kinase->F3dTTP DNA DNA F3dTTP->DNA Incorporation DNA_Dysfunction DNA Dysfunction & Cell Death DNA->DNA_Dysfunction

Mechanism of Action of Trifluridine/Tipiracil Combination.

Tipiracil_Platelet_Effect Agonists Platelet Agonists (Collagen, ADP) Platelet Platelet Agonists->Platelet TPase_platelet Thymidine Phosphorylase (TYMP) Platelet->TPase_platelet Signaling Intracellular Signaling Pathways TPase_platelet->Signaling Activation Platelet Activation & Aggregation Signaling->Activation Tipiracil Tipiracil Tipiracil->TPase_platelet Inhibition

Inhibitory Effect of Tipiracil on Platelet Aggregation.

Pharmacokinetic Profile

This compound is orally absorbed and its primary function is to modulate the pharmacokinetics of trifluridine.[12]

ParameterValueConditionReference
Bioavailability ≥27%Oral[1]
Tmax (Time to Peak Plasma Concentration) ~3 hoursSingle 35 mg/m² dose of TAS-102[8]
Cmax (Peak Plasma Concentration) ~69 ng/mLSingle 35 mg/m² dose of TAS-102[8]
137-147 ng/mLOral administration of 60 mg TAS-102[13]
AUC (Area Under the Curve) ~301 ng·h/mLSingle 35 mg/m² dose of TAS-102[8]
Protein Binding <8%In vitro, human plasma[1][8]
Apparent Volume of Distribution (Vd/F) 333 LSingle 35 mg/m² dose of LONSURF[8]
Oral Clearance (CL/F) 109 L/hrSingle 35 mg/m² dose of LONSURF[8]
Elimination Half-life (t₁/₂) 2.1 - 2.4 hoursSteady-state[1][8]
1.69 - 1.78 hoursAfter oral 60 mg TAS-102[13]
Metabolism Not metabolized by Cytochrome P450 enzymes. Minor hydrolysis to 6-hydroxymethyluracil (6-HMU).[1][8]
Excretion Feces: ~50% (unchanged)[1]
Urine: ~27% (unchanged)[1]

Experimental Protocols

RP-HPLC Method for Simultaneous Estimation of Trifluridine and this compound

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantification of Trifluridine and this compound in bulk and pharmaceutical dosage forms.

  • Instrumentation: A Waters Model 2695 separation module HPLC system equipped with a 996 PDA detector or equivalent.[3]

  • Chromatographic Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of 0.01M Phosphate buffer (pH 6.8, adjusted with orthophosphoric acid) and Acetonitrile in a ratio of 80:20 v/v.[3]

  • Flow Rate: 1.0 mL/min (Isocratic elution).[3]

  • Detection Wavelength: 268 nm.[3]

  • Injection Volume: 10 µL.

  • Diluent: Mobile phase (Phosphate buffer:Acetonitrile, 80:20 v/v).[3]

  • Standard Solution Preparation: Accurately weigh and transfer 20 mg of Trifluridine and 8.19 mg of this compound working standards into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10-15 minutes to dissolve, and then make up the volume to 100 mL with the diluent.

  • Sample Solution Preparation (for Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 20 mg of Trifluridine into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution of the active ingredients. Make up the volume with diluent, mix well, and filter through a 0.45 µm nylon filter.

  • Chromatographic Analysis: Inject 10 µL of the standard and sample solutions into the HPLC system. Record the chromatograms and measure the peak areas for Trifluridine and Tipiracil. The retention times are expected to be approximately 2.24 minutes for Trifluridine and 3.68 minutes for Tipiracil.[3]

  • Quantification: Calculate the amount of each drug in the sample by comparing the peak areas with those obtained from the standard solution.

ParameterThis compoundReference
Linearity Range 7-31 µg/mL[3]
Correlation Coefficient (R²) 0.9999[3]
Limit of Detection (LOD) 0.3 µg/mL[3]
Limit of Quantitation (LOQ) 1.19 µg/mL[3]
Precision (%RSD) < 2%[3]
Accuracy (% Recovery) 99.78%

digraph "RP_HPLC_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prep_Mobile" [label="Prepare Mobile Phase\n(Phosphate Buffer:ACN 80:20)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Prep_Std" [label="Prepare Standard Solution", fillcolor="#FFFFFF", fontcolor="#202124"]; "Prep_Sample" [label="Prepare Sample Solution\n(from tablets)", fillcolor="#FFFFFF", fontcolor="#202124"]; "HPLC_Setup" [label="Set up HPLC System\n(C18 Column, 1 mL/min, 268 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Inject" [label="Inject Standard & Sample\n(10 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analysis" [label="Chromatographic Separation\n& Data Acquisition", fillcolor="#FBBC05", fontcolor="#202124"]; "Quantify" [label="Quantify Analytes\n(Peak Area Comparison)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Prep_Mobile"; "Prep_Mobile" -> "Prep_Std"; "Prep_Mobile" -> "Prep_Sample"; "Prep_Std" -> "HPLC_Setup"; "Prep_Sample" -> "HPLC_Setup"; "HPLC_Setup" -> "Inject"; "Inject" -> "Analysis"; "Analysis" -> "Quantify"; "Quantify" -> "End"; }

Workflow for RP-HPLC analysis of this compound.
LC-MS/MS Method for Determination of Tipiracil in Human Plasma

This protocol outlines a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Tipiracil in human plasma, suitable for pharmacokinetic studies.

  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (e.g., Acquity UPLC with a TQ Detector) operating in Multiple Reaction Monitoring (MRM) mode.[13]

  • Chromatographic Column: ACE Excel 3 AQ (100 × 2.1 mm i.d., 1.7 µm) or a Waters BEH C18 (50 mm x 2.1 mm, 1.7 µm).[13]

  • Mobile Phase: Gradient elution with 0.05% acetic acid in water and methanol.[13] Alternatively, an isocratic mobile phase of methanol and water with 0.1% formic acid (80:20, v/v) can be used.

  • Flow Rate: 0.35 mL/min (gradient) or 0.5 mL/min (isocratic).[13]

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode for Tipiracil.[13]

  • MRM Transition: For Tipiracil: m/z 243.1 → 183.0.[13]

  • Internal Standard (IS): An appropriate stable isotope-labeled internal standard or a compound like Paracetamol.

  • Sample Preparation (Protein Precipitation): To a 50-100 µL aliquot of human plasma, add the internal standard solution. Precipitate the plasma proteins by adding 3-4 volumes of cold acetonitrile. Vortex mix for 1-2 minutes.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase if higher sensitivity is required.

  • LC-MS/MS Analysis: Inject a small volume (e.g., 5 µL) of the prepared sample into the LC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of Tipiracil in the plasma samples from this curve.

ParameterValueReference
Calibration Range 1.00 - 250 ng/mL[13]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Intra-assay Accuracy 97.0%
Inter-assay Accuracy 101.5%
Intra-assay Precision (%RSD) 13.4%
Inter-assay Precision (%RSD) 9.6%
In Vitro Thymidine Phosphorylase (TPase) Inhibition Assay

This protocol details a spectrophotometric assay to determine the in vitro inhibitory activity of this compound against thymidine phosphorylase.

  • Principle: The assay measures the conversion of thymidine to thymine (B56734) by TPase. This conversion results in a decrease in absorbance at 290 nm, which can be monitored spectrophotometrically.[2][9]

  • Instrumentation: A microplate reader capable of reading absorbance at 290 nm (e.g., SpectraMax 384).[7]

  • Reagents:

    • Potassium Phosphate Buffer (50 mM, pH 7.0).[7]

    • Thymidine Phosphorylase (TPase) enzyme solution (e.g., from E. coli, 0.058 units/well).[7]

    • Thymidine substrate solution (1.5 mM).[7]

    • This compound stock solution (dissolved in DMSO).[7]

    • DMSO (for control and dilutions).

  • Assay Plate Preparation: The assay is performed in a 96-well UV-transparent plate.

  • Reaction Mixture Preparation: In each well, prepare a 200 µL reaction mixture in the following order:

    • 150 µL of 50 mM Potassium Phosphate Buffer (pH 7.0).

    • 10 µL of this compound solution at various concentrations (or DMSO for the control).

    • 20 µL of TPase enzyme solution (0.058 units/well).

  • Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.[7]

  • Reaction Initiation: Start the reaction by adding 20 µL of 1.5 mM thymidine substrate solution to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 290 nm every minute for 10-15 minutes using the microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor) using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.[6]

TPase_Inhibition_Assay Start Start Prep_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prep_Reagents Add_Reagents Add Buffer, Inhibitor, and Enzyme to 96-well plate Prep_Reagents->Add_Reagents Pre_Incubate Pre-incubate at 30°C for 10 minutes Add_Reagents->Pre_Incubate Add_Substrate Add Thymidine Substrate to initiate reaction Pre_Incubate->Add_Substrate Measure_Abs Measure Absorbance at 290 nm (Kinetic Read) Add_Substrate->Measure_Abs Calculate_Rate Calculate Reaction Rates & % Inhibition Measure_Abs->Calculate_Rate Determine_IC50 Plot Dose-Response Curve & Determine IC50 Calculate_Rate->Determine_IC50 End End Determine_IC50->End

Workflow for the in vitro TPase inhibition assay.

Conclusion

This compound is a well-characterized thymidine phosphorylase inhibitor that plays a crucial role in cancer therapy by enhancing the efficacy of trifluridine. Its structural features, pharmacokinetic profile, and functional mechanisms have been extensively studied. The analytical and functional assay protocols provided in this guide offer robust methods for the characterization and quality control of this compound in research and drug development settings. Further investigation into its anti-thrombotic properties may reveal additional therapeutic applications for this molecule.

References

In Vitro Enzymatic Inhibition of Tipiracil Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipiracil hydrochloride is a potent inhibitor of the enzyme thymidine (B127349) phosphorylase (TP). It is a key component of the oral combination anticancer agent trifluridine/tipiracil (Lonsurf®), where it plays a crucial role in preventing the rapid degradation of trifluridine, a thymidine-based nucleoside analog. This guide provides an in-depth overview of the in vitro enzymatic inhibition properties of this compound, focusing on its mechanism of action, quantitative inhibitory data, experimental protocols, and its effects on relevant signaling pathways.

Core Mechanism of Action: Inhibition of Thymidine Phosphorylase

The primary mechanism of action of this compound is the potent and selective inhibition of thymidine phosphorylase (EC 2.4.2.4).[1] Thymidine phosphorylase is a key enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate.[2] By inhibiting this enzyme, this compound prevents the breakdown of trifluridine, thereby increasing its bioavailability and systemic exposure.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against thymidine phosphorylase has been characterized by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values, gathered from various in vitro studies, are summarized in the table below.

ParameterValue (nM)Enzyme SourceReference
IC5035.0Thymidine phosphorylase (unknown origin)[3][4]
IC5020.0 - 35.0Thymidine phosphorylase[3]
Ki17.0 - 20.0Thymidine phosphorylase[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of this compound's enzymatic inhibition. Below are protocols for key experiments.

Spectrophotometric Assay for Thymidine Phosphorylase Inhibition

This assay measures the decrease in absorbance at 290 nm, which corresponds to the conversion of thymidine to thymine by thymidine phosphorylase.

Materials:

  • Recombinant human or E. coli thymidine phosphorylase

  • This compound

  • Thymidine

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 290 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and the desired concentration of this compound (or vehicle control).

  • Add the thymidine phosphorylase enzyme to the reaction mixture and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding thymidine to the mixture.

  • Immediately monitor the decrease in absorbance at 290 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • The percent inhibition is calculated by comparing the reaction rate in the presence of this compound to the vehicle control.

  • IC50 values are determined by plotting the percent inhibition against a range of this compound concentrations and fitting the data to a dose-response curve.

HPLC-UV Method for Determining Thymidine Phosphorylase Activity

This method provides a more direct measurement of the product (thymine) formation and can be used to validate the spectrophotometric assay results.

Materials:

  • Reagents for the enzymatic reaction as described in the spectrophotometric assay.

  • Perchloric acid or other suitable quenching agent.

  • HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile phase (e.g., a gradient of methanol (B129727) in a phosphate buffer).

  • Thymine and thymidine standards.

Procedure:

  • Perform the enzymatic reaction as described above.

  • Stop the reaction at specific time points by adding a quenching agent like perchloric acid.

  • Centrifuge the samples to pellet any precipitated protein.

  • Inject the supernatant onto the HPLC column.

  • Separate thymidine and thymine using an appropriate mobile phase gradient.

  • Detect the compounds by monitoring the absorbance at a suitable wavelength (e.g., 267 nm).

  • Quantify the amount of thymine produced by comparing the peak area to a standard curve generated with known concentrations of thymine.

  • Calculate the enzyme activity and inhibition as described for the spectrophotometric assay.

Signaling Pathways and Downstream Effects

The inhibition of thymidine phosphorylase by this compound has significant downstream effects, most notably on angiogenesis. Thymidine phosphorylase is also known as platelet-derived endothelial cell growth factor (PD-ECGF) and is a potent angiogenic factor.[1]

Anti-Angiogenic Effects

By inhibiting thymidine phosphorylase, this compound can indirectly exert anti-angiogenic effects.[1] The enzymatic activity of TP is crucial for its angiogenic properties. The inhibition of TP by Tipiracil is thought to reduce the production of pro-angiogenic factors. One proposed mechanism involves the interaction of TYMP with the Src family kinase Lyn. In vitro studies have shown that TYMP binds to the SH3 and SH2 domains of Lyn, and this interaction is diminished by Tipiracil.[5][6] This disruption can interfere with downstream signaling pathways that promote endothelial cell proliferation, migration, and tube formation, which are key events in angiogenesis.

Angiogenesis_Signaling_Pathway cluster_0 Tipiracil HCl Action cluster_1 Downstream Signaling Cascade Tipiracil_HCl Tipiracil HCl TP Thymidine Phosphorylase (TYMP/PD-ECGF) Tipiracil_HCl->TP Inhibits Lyn Lyn (Src Family Kinase) TP->Lyn Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) Downstream_Effectors Downstream Effectors Lyn->Downstream_Effectors Downstream_Effectors->Angiogenesis

Proposed mechanism of Tipiracil's anti-angiogenic effect.

Inhibition of Other Enzymes

While the primary target of this compound is thymidine phosphorylase, it is important to assess its specificity. Based on the available literature, Tipiracil is not significantly metabolized by cytochrome P450 (CYP450) enzymes.[1] However, comprehensive in vitro studies detailing the direct inhibitory effects of this compound on a broad panel of enzymes, including various CYP450 isoforms, are not extensively reported in the public domain. Standard in vitro assays using human liver microsomes or recombinant CYP enzymes are typically employed to evaluate such potential off-target effects.

Experimental_Workflow cluster_0 Enzyme Inhibition Assay Start Prepare Reaction Mixture (Buffer, Tipiracil/Vehicle) Add_Enzyme Add Thymidine Phosphorylase Start->Add_Enzyme Incubate Pre-incubate Add_Enzyme->Incubate Add_Substrate Add Thymidine Incubate->Add_Substrate Measure Monitor Reaction (Spectrophotometry or HPLC) Add_Substrate->Measure Analyze Calculate % Inhibition & IC50/Ki Measure->Analyze

General workflow for in vitro enzymatic inhibition assay.

Conclusion

This compound is a highly potent and specific inhibitor of thymidine phosphorylase. Its in vitro inhibitory activity can be reliably quantified using spectrophotometric or HPLC-based methods. The primary consequence of this inhibition is the potentiation of co-administered nucleoside analogs like trifluridine. Furthermore, by inhibiting the pro-angiogenic functions of thymidine phosphorylase, this compound may contribute to the overall anti-tumor efficacy through modulation of downstream signaling pathways. Further research into its effects on a wider range of enzymes will continue to refine our understanding of its pharmacological profile.

References

Early-Phase Clinical Trial Data for Tipiracil Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Tipiracil (B1663634) hydrochloride is a potent thymidine (B127349) phosphorylase (TP) inhibitor. It is a key component of the oral combination anticancer agent TAS-102, also known as Lonsurf®, where it is combined with the cytotoxic thymidine-based nucleoside analog, trifluridine (B1683248). The primary role of tipiracil hydrochloride is to prevent the rapid degradation of trifluridine by thymidine phosphorylase, thereby significantly increasing its bioavailability and systemic exposure.[1][2] This guide provides a comprehensive overview of the early-phase clinical trial data for this compound, focusing on its pharmacokinetic profile, safety, and the methodologies of key studies.

Core Quantitative Data Summary

Pharmacokinetic Parameters of this compound (in TAS-102)

The following table summarizes the pharmacokinetic parameters of this compound from early-phase clinical trials in patients with advanced solid tumors.

ParameterValueStudy Population/ConditionsSource
Maximum Plasma Concentration (Cmax) 60.0 ng/mLChinese patients, Day 1, 35 mg/m² TAS-102[3]
49.4 ng/mLChinese patients, Day 12, 35 mg/m² TAS-102[3]
Time to Maximum Plasma Concentration (Tmax) 2 hours (median)Chinese patients, Day 1, 35 mg/m² TAS-102[3]
4 hours (median)Chinese patients, Day 12, 35 mg/m² TAS-102[3]
Area Under the Curve (AUC0-t) 247.3 ng·h/mLChinese patients, Day 1, 35 mg/m² TAS-102[3]
250.7 ng·h/mLChinese patients, Day 12, 35 mg/m² TAS-102[3]

Note: Pharmacokinetic parameters of tipiracil can be influenced by food. A high-fat, high-calorie meal can decrease the Cmax and AUC of tipiracil by approximately 40%.[4]

Dose-Escalation and Maximum Tolerated Dose (MTD) in a Phase 1 Study

This table outlines the dose-escalation cohorts and observed dose-limiting toxicities (DLTs) from a Phase 1 study in patients with refractory metastatic colorectal cancer.

Dose Level (TAS-102)Number of PatientsDose-Limiting Toxicities (DLTs)MTD DeterminedSource
30 mg/m² BID30Not Reached[1][2][5]
35 mg/m² BID91 (Grade 3 febrile neutropenia)35 mg/m² BID[1][2][5]
Common Adverse Events (Grade ≥3) in Early-Phase Trials of TAS-102

The following table details the most frequently reported Grade 3 or higher adverse events in early-phase studies of TAS-102.

Adverse EventIncidenceStudy PopulationSource
Neutropenia 58%Refractory mCRC (Cycle 1)[1]
71%Refractory mCRC[5]
Anemia 25%Refractory mCRC[5]
Febrile Neutropenia 1 DLT in 9 patientsRefractory mCRC[1][2][5]

Experimental Protocols

Phase 1 Dose-Escalation Study in Refractory Metastatic Colorectal Cancer

Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), safety, and pharmacokinetic profile of TAS-102 in patients with refractory metastatic colorectal cancer (mCRC).[1][2][5]

Study Design: An open-label, dose-escalation Phase 1 study utilizing a standard 3+3 design.[1][2]

Patient Population: Patients with a histological confirmation of mCRC who had received at least two prior lines of standard chemotherapy, including a fluoropyrimidine, irinotecan, and oxaliplatin.[1][2] Key inclusion criteria also typically required an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

Dosing and Administration:

  • Starting Dose: 30 mg/m² of TAS-102 administered orally twice daily (BID).[1][2]

  • Dosing Schedule: The drug was administered on days 1-5 and 8-12 of a 28-day cycle.[1][2]

  • Dose Escalation: The dose was escalated to 35 mg/m² BID in a subsequent cohort.[1][2]

Assessments:

  • Safety: Monitored through the evaluation of adverse events (AEs), graded according to the Common Terminology Criteria for Adverse Events (CTCAE). DLTs were assessed during the first cycle of treatment.

  • Pharmacokinetics: Blood samples were collected at pre-specified time points after single and multiple doses of TAS-102 to determine the plasma concentrations of trifluridine, tipiracil, and the inactive metabolite of trifluridine (FTY).[6][7]

  • Efficacy: Preliminary antitumor activity was assessed by radiographic imaging at baseline and regular intervals.

Pharmacokinetic Study in Patients with Advanced Solid Tumors

Objective: To evaluate the pharmacokinetic profile of TAS-102 in patients with advanced solid tumors.[8][9]

Study Design: An open-label, non-randomized, Phase 1 study.[6][7]

Patient Population: Patients with histologically or cytologically confirmed advanced or metastatic solid tumors that were refractory to standard treatments.

Dosing and Administration: TAS-102 was administered orally at a dose of 35 mg/m² twice daily on days 1-5 and 8-12 of a 28-day cycle.[6][7]

Pharmacokinetic Sampling:

  • Single-Dose: Blood samples were collected on Day 1 of Cycle 1 at pre-dose and at multiple time points post-dose to characterize the single-dose pharmacokinetic profile.

  • Multiple-Dose: Blood samples were collected on Day 12 of Cycle 1 at pre-dose and at multiple time points post-dose to assess steady-state pharmacokinetics.[6][7]

Analytical Method: Plasma concentrations of trifluridine, tipiracil, and FTY were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Mandatory Visualizations

Signaling Pathway of this compound and Trifluridine

Tipiracil_Mechanism_of_Action Mechanism of Action of Tipiracil in TAS-102 cluster_0 Systemic Circulation cluster_1 Metabolism cluster_2 Cellular Action (Tumor Cell) TAS102 Oral TAS-102 (Trifluridine + Tipiracil) Trifluridine_Circ Trifluridine TAS102->Trifluridine_Circ Absorption Tipiracil_Circ Tipiracil TAS102->Tipiracil_Circ Absorption TP Thymidine Phosphorylase (TP) Trifluridine_Circ->TP Metabolism Trifluridine_Cell Intracellular Trifluridine Trifluridine_Circ->Trifluridine_Cell Uptake Tipiracil_Circ->TP Inhibition FTY Inactive Metabolite (FTY) TP->FTY Degradation Product TK1 Thymidine Kinase 1 (TK1) Trifluridine_Cell->TK1 FTD_MP Trifluridine Monophosphate (F3dTMP) TK1->FTD_MP Phosphorylation TS Thymidylate Synthase (TS) FTD_MP->TS Inhibition FTD_TP Trifluridine Triphosphate (F3dTTP) FTD_MP->FTD_TP Further Phosphorylation DNA DNA FTD_TP->DNA Incorporation DNA_Damage DNA Dysfunction & Cell Death DNA->DNA_Damage

Caption: Mechanism of action of Tipiracil in enhancing Trifluridine's anti-tumor activity.

Experimental Workflow for a Phase 1 Dose-Escalation Trial

Phase1_Trial_Workflow Generalized Workflow of a Phase 1 Dose-Escalation Study start Patient Screening eligibility Inclusion/Exclusion Criteria Met? start->eligibility eligibility->start No enrollment Enrollment into Dose Cohort 1 eligibility->enrollment Yes dosing_c1 Administer Drug (Cycle 1) enrollment->dosing_c1 dlt_assessment DLT Assessment Period dosing_c1->dlt_assessment dlt_yes DLT Observed dlt_assessment->dlt_yes ≥1/3 or ≥2/6 Patients dlt_no No DLT Observed dlt_assessment->dlt_no <1/3 or <2/6 Patients mtd_reached MTD Determined dlt_yes->mtd_reached expand_cohort Expand Cohort dlt_no->expand_cohort escalate_dose Escalate to Next Dose Cohort expand_cohort->escalate_dose escalate_dose->dosing_c1 escalate_dose->mtd_reached Max Dose Reached continue_treatment Continue Treatment & Further Safety/Efficacy Assessment mtd_reached->continue_treatment

Caption: A generalized 3+3 design workflow for a Phase 1 dose-escalation clinical trial.

References

Tipiracil Hydrochloride's Potential Anti-Angiogenic Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tipiracil (B1663634) hydrochloride, a potent inhibitor of thymidine (B127349) phosphorylase (TP), is a critical component of the oral cytotoxic agent TAS-102 (trifluridine/tipiracil). Beyond its primary role in enhancing the bioavailability of trifluridine, tipiracil hydrochloride exhibits potential anti-angiogenic properties by targeting a key player in tumor neovascularization. This technical guide provides an in-depth exploration of the anti-angiogenic mechanism of this compound, supported by available preclinical data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, invasion, and metastasis.[1] Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a key strategy in cancer therapy.[1] One of the key enzymes implicated in tumor angiogenesis is thymidine phosphorylase (TP), which is identical to the platelet-derived endothelial cell growth factor (PD-ECGF).[2][3] TP is often overexpressed in a wide variety of solid tumors and its levels are associated with poor prognosis due to increased angiogenesis and malignancy.[3][4]

This compound is a potent inhibitor of thymidine phosphorylase.[4][5] It is a component of the combination anticancer drug TAS-102 (Lonsurf®), where its primary function is to prevent the degradation of the cytotoxic agent trifluridine.[5][6] However, by inhibiting TP, this compound also presents a secondary, indirect anti-angiogenic effect.[4][6] This guide delves into the specifics of this anti-angiogenic potential, providing a comprehensive resource for researchers in oncology and drug development.

Mechanism of Anti-Angiogenic Action

The anti-angiogenic activity of this compound is directly linked to its inhibition of thymidine phosphorylase (TP). TP promotes angiogenesis through its enzymatic activity, converting thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. The product, 2-deoxy-D-ribose, has been shown to have chemotactic and angiogenic properties, stimulating the migration and proliferation of endothelial cells.[3] Furthermore, TP itself, as PD-ECGF, can directly stimulate endothelial cells.[3]

This compound acts as a competitive inhibitor of TP, blocking its enzymatic activity and thereby preventing the production of pro-angiogenic factors.[7][8] This inhibition leads to a reduction in the stimulation of endothelial cell migration and proliferation, ultimately hindering the formation of new blood vessels within the tumor microenvironment.

cluster_0 Thymidine Phosphorylase (TP) Mediated Angiogenesis cluster_1 Inhibition by this compound Thymidine Thymidine TP Thymidine Phosphorylase (TP)/ Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF) Thymidine->TP Substrate Thymine Thymine TP->Thymine Product dRP 2-deoxy-D-ribose-1-phosphate TP->dRP Product EC Endothelial Cells TP->EC Directly Stimulates (as PD-ECGF) dRibose 2-deoxy-D-ribose dRP->dRibose dRibose->EC Stimulates Migration Migration EC->Migration Proliferation Proliferation EC->Proliferation Tube_Formation Tube Formation EC->Tube_Formation Angiogenesis Angiogenesis Migration->Angiogenesis Proliferation->Angiogenesis Tube_Formation->Angiogenesis Tipiracil This compound Tipiracil->TP Inhibits

Caption: Signaling pathway of TP-mediated angiogenesis and its inhibition.

Quantitative Data on Anti-Angiogenic Properties

While the primary clinical development of this compound has been in combination with trifluridine, preclinical studies provide evidence of its intrinsic anti-angiogenic activity.

In Vitro Inhibition of Thymidine Phosphorylase

The direct inhibitory effect of this compound on its target enzyme, thymidine phosphorylase, has been quantified.

CompoundTargetIC50Reference
This compoundThymidine Phosphorylase (TP)0.014 ± 0.002 µM[7]
In Vivo Anti-Angiogenic Effects

A key preclinical study demonstrated the in vivo anti-angiogenic efficacy of a thymidine phosphorylase inhibitor, identified as 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil (B121893) hydrochloride (this compound).[2]

Animal ModelAssayCell LineTreatment and DoseObserved EffectReference
Nude MiceDorsal Air Sac AssayKB/TP (KB cells transfected with TP cDNA)This compound (TPI)Complete suppression of TP-induced angiogenesis[2]
Nude MiceXenograft ModelKB/TP cellsThis compound (TPI) at 50 mg/kg/dayConsiderable decrease in tumor growth rate[2]
Nude MiceXenograft ModelKB/TP tumorsThis compound (TPI)No significant change in microvessel density[2]

It is important to note that direct quantitative data (e.g., IC50 values) for the effect of this compound on in vitro angiogenesis assays such as endothelial cell tube formation, proliferation, and migration are not extensively available in the public domain. The focus of most research has been on the combination product TAS-102.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the anti-angiogenic properties of compounds like this compound.

Thymidine Phosphorylase (TP) Activity Assay

This assay measures the enzymatic activity of TP by quantifying the conversion of thymidine to thymine.[4][9]

Materials:

  • Cell or tissue homogenate

  • 0.1 M Tris–arsenate buffer

  • 10 mM thymidine solution

  • Protein quantification assay kit

  • 0.3 M NaOH or 0.55 M perchloric acid

  • HPLC system with a UV detector or a spectrophotometer

Protocol:

  • Prepare the reaction mixture containing 0.1 M Tris–arsenate buffer, 10 mM thymidine, and the cell/tissue homogenate (1 mg protein/ml).

  • Prepare a blank mixture without the homogenate.

  • Incubate both mixtures at 37°C for 1 hour.

  • Stop the reaction by adding 0.3 M NaOH (for spectrophotometric detection) or 0.55 M perchloric acid (for HPLC analysis).

  • If using HPLC, centrifuge the samples to pellet proteins and collect the supernatant.

  • Analyze the formation of thymine using either spectrophotometry at a specific wavelength or by HPLC with UV detection at 267 nm.

  • Calculate the TP activity based on the amount of thymine produced over time.

start Start prep_reaction Prepare Reaction Mixture: - Tris-arsenate buffer - Thymidine - Cell/tissue homogenate start->prep_reaction prep_blank Prepare Blank Mixture (no homogenate) start->prep_blank incubate Incubate at 37°C for 1 hour prep_reaction->incubate prep_blank->incubate stop_reaction Stop Reaction (add NaOH or perchloric acid) incubate->stop_reaction analyze Analyze Thymine Formation (Spectrophotometry or HPLC) stop_reaction->analyze calculate Calculate TP Activity analyze->calculate end End calculate->end

Caption: Workflow for the Thymidine Phosphorylase (TP) Activity Assay.
In Vivo Mouse Dorsal Air Sac Assay

This in vivo assay is used to assess angiogenesis induced by tumor cells or growth factors.[2][9]

Materials:

  • Male nude mice

  • Millipore chambers

  • Tumor cells (e.g., KB/TP cells)

  • Test compound (e.g., this compound)

  • Surgical instruments

Protocol:

  • Prepare Millipore chambers containing the tumor cells suspended in a suitable medium.

  • Anesthetize the mice and create a dorsal air sac by injecting sterile air under the dorsal skin.

  • Implant the Millipore chamber into the air sac.

  • Administer the test compound (e.g., orally or via injection) to the treatment group of mice daily. The control group receives a vehicle.

  • After a set period (e.g., 4 days), euthanize the mice and dissect the dorsal skin.

  • Quantify angiogenesis by measuring the area of newly formed blood vessels in the fascia of the air sac, often with the aid of image analysis software. The number and density of new vessels are assessed.

start Start prep_chambers Prepare Millipore Chambers with Tumor Cells start->prep_chambers create_air_sac Create Dorsal Air Sac in Anesthetized Mice start->create_air_sac implant_chamber Implant Chamber into Air Sac prep_chambers->implant_chamber create_air_sac->implant_chamber administer_compound Administer Test Compound (e.g., Tipiracil HCl) Daily implant_chamber->administer_compound euthanize Euthanize Mice after Set Period (e.g., 4 days) administer_compound->euthanize dissect_skin Dissect Dorsal Skin euthanize->dissect_skin quantify_angiogenesis Quantify Angiogenesis (Image Analysis of New Vessels) dissect_skin->quantify_angiogenesis end End quantify_angiogenesis->end

Caption: Workflow for the In Vivo Mouse Dorsal Air Sac Assay.
In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.[10][11]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Basement membrane matrix (e.g., Matrigel)

  • 96-well plates

  • Endothelial cell growth medium

  • Test compound (e.g., this compound)

  • Microscope with camera and image analysis software

Protocol:

  • Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.

  • Allow the matrix to solidify at 37°C.

  • Seed HUVECs onto the solidified matrix in endothelial cell growth medium.

  • Add various concentrations of the test compound to the wells.

  • Incubate the plate at 37°C for a period of 4-18 hours.

  • Visualize the formation of tube-like structures using a microscope.

  • Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

start Start coat_wells Coat 96-well Plate with Basement Membrane Matrix start->coat_wells solidify_matrix Solidify Matrix at 37°C coat_wells->solidify_matrix seed_cells Seed Endothelial Cells (HUVECs) onto the Matrix solidify_matrix->seed_cells add_compound Add Test Compound (e.g., Tipiracil HCl) seed_cells->add_compound incubate Incubate for 4-18 hours at 37°C add_compound->incubate visualize Visualize Tube Formation (Microscopy) incubate->visualize quantify Quantify Tube Formation (Image Analysis) visualize->quantify end End quantify->end

Caption: Workflow for the In Vitro Endothelial Cell Tube Formation Assay.
In Vitro Endothelial Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of endothelial cells.[12][13]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • 96-well plates

  • Endothelial cell growth medium

  • Test compound (e.g., this compound)

  • Cell proliferation detection reagent (e.g., MTT, WST-1, or a real-time cell analyzer)

  • Microplate reader or real-time cell analyzer

Protocol:

  • Seed HUVECs into a 96-well plate at a low density in endothelial cell growth medium.

  • Allow the cells to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the test compound.

  • Incubate the plate for a set period (e.g., 24, 48, or 72 hours).

  • Add the cell proliferation detection reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or signal using a microplate reader or monitor cell proliferation in real-time.

  • Calculate the percentage of cell proliferation inhibition for each concentration of the test compound and determine the IC50 value.

start Start seed_cells Seed Endothelial Cells (HUVECs) in 96-well Plate start->seed_cells adhere_cells Allow Cells to Adhere Overnight seed_cells->adhere_cells add_compound Add Test Compound (e.g., Tipiracil HCl) adhere_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_reagent Add Cell Proliferation Detection Reagent incubate->add_reagent measure_signal Measure Signal (e.g., Absorbance) add_reagent->measure_signal calculate_inhibition Calculate % Inhibition and IC50 measure_signal->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the In Vitro Endothelial Cell Proliferation Assay.
In Vitro Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of a compound on the migration of endothelial cells.[14][15]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • 24-well plates

  • Pipette tips or a cell-scratch instrument

  • Endothelial cell growth medium

  • Test compound (e.g., this compound)

  • Microscope with camera and image analysis software

Protocol:

  • Seed HUVECs in a 24-well plate and grow them to a confluent monolayer.

  • Create a "wound" or scratch in the monolayer using a sterile pipette tip.

  • Wash the wells to remove detached cells.

  • Replace the medium with fresh medium containing various concentrations of the test compound.

  • Incubate the plate at 37°C and capture images of the wound at different time points (e.g., 0, 6, 12, and 24 hours).

  • Measure the width of the wound at each time point using image analysis software.

  • Calculate the rate of wound closure to determine the effect of the compound on cell migration.

start Start grow_monolayer Grow Endothelial Cells (HUVECs) to a Confluent Monolayer start->grow_monolayer create_wound Create a Scratch/'Wound' in the Monolayer grow_monolayer->create_wound wash_cells Wash to Remove Detached Cells create_wound->wash_cells add_compound Add Test Compound (e.g., Tipiracil HCl) wash_cells->add_compound capture_images Capture Images of the Wound at Different Time Points add_compound->capture_images measure_closure Measure Wound Closure Rate capture_images->measure_closure end End measure_closure->end

Caption: Workflow for the In Vitro Endothelial Cell Migration Assay.

Conclusion

This compound possesses a clear, albeit indirect, anti-angiogenic potential stemming from its potent inhibition of thymidine phosphorylase. Preclinical in vivo data supports its ability to suppress TP-induced angiogenesis and retard tumor growth in models where TP is overexpressed. While direct quantitative data on its effects in standard in vitro angiogenesis assays are limited, the established mechanism of action provides a strong rationale for its anti-angiogenic activity. Further research focusing on the isolated effects of this compound on endothelial cell biology in vitro would be valuable to fully characterize its anti-angiogenic profile and to explore its potential as a standalone or combination therapy targeting tumor vascularization. This technical guide provides a foundational resource for researchers aiming to investigate these promising avenues.

References

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy of Tipiracil Hydrochloride in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipiracil (B1663634) hydrochloride is a thymidine (B127349) phosphorylase inhibitor that is co-formulated with the cytotoxic agent trifluridine (B1683248) in the oral anticancer drug TAS-102 (Lonsurf®).[1][2] Tipiracil hydrochloride plays a crucial role by preventing the rapid degradation of trifluridine by thymidine phosphorylase, thereby significantly increasing its bioavailability and systemic exposure.[3][4] This combination allows trifluridine to exert its antitumor effects primarily through incorporation into DNA, leading to DNA dysfunction and inhibition of cancer cell proliferation.[5][6] TAS-102 has demonstrated efficacy in both 5-fluorouracil (B62378) (5-FU) sensitive and resistant colorectal cancer (CRC) models, making it a valuable agent in the treatment landscape of refractory metastatic colorectal cancer.[1][7] These application notes provide detailed protocols for the in vivo evaluation of this compound in combination with trifluridine (TAS-102) in preclinical colorectal cancer models.

Mechanism of Action of Trifluridine/Tipiracil (TAS-102)

Trifluridine, a thymidine-based nucleoside analog, is the active cytotoxic component of TAS-102.[2] Following oral administration, this compound inhibits the first-pass metabolism of trifluridine by thymidine phosphorylase in the gut and liver.[8] This inhibition leads to a marked increase in the plasma concentration of trifluridine.[3] Once inside cancer cells, trifluridine is phosphorylated by thymidine kinase to its active triphosphate form (TF-TTP). TF-TTP is then incorporated into DNA in place of thymidine, leading to DNA damage and disruption of DNA synthesis, ultimately triggering cell cycle arrest and apoptosis.[5][9]

Trifluridine_Tipiracil_Mechanism_of_Action Mechanism of Action of Trifluridine/Tipiracil (TAS-102) cluster_oral_admin Oral Administration cluster_inhibition Inhibition of Metabolism cluster_cellular_action Cellular Action in Cancer Cell TAS-102 TAS-102 Trifluridine Trifluridine TAS-102->Trifluridine Tipiracil Tipiracil TAS-102->Tipiracil Inactive_Metabolites Inactive_Metabolites Trifluridine->Inactive_Metabolites degradation Thymidine_Phosphorylase Thymidine_Phosphorylase Tipiracil->Thymidine_Phosphorylase inhibits Increased_Trifluridine Increased Plasma Trifluridine Phosphorylation Phosphorylation (Thymidine Kinase) Increased_Trifluridine->Phosphorylation TF-TTP Trifluridine Triphosphate (TF-TTP) Phosphorylation->TF-TTP DNA_Incorporation Incorporation into DNA TF-TTP->DNA_Incorporation DNA_Replication DNA Replication DNA_Replication->DNA_Incorporation DNA_Damage DNA Damage & Dysfunction DNA_Incorporation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow General Experimental Workflow for In Vivo Efficacy Studies Cell_Culture 1. Colorectal Cancer Cell Culture Tumor_Implantation 3. Tumor Implantation (Subcutaneous or Orthotopic) Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (e.g., Nude Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Endpoint Analysis Monitoring->Endpoint Tumor_Excision Tumor Excision & Pharmacodynamic Analysis Endpoint->Tumor_Excision Survival_Analysis Survival Analysis Endpoint->Survival_Analysis

References

Application Notes and Protocols for Tipiracil Hydrochloride in Mouse Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Tipiracil (B1663634) hydrochloride, primarily as a component of the combination drug with trifluridine (B1683248), in mouse xenograft studies.

Introduction

Tipiracil hydrochloride is a potent inhibitor of thymidine (B127349) phosphorylase (TPase).[1][2] In oncological research, it is almost exclusively used in combination with the cytotoxic agent trifluridine. Tipiracil's primary function is to prevent the rapid degradation of trifluridine by TPase, thereby increasing its bioavailability and enhancing its anti-tumor effects.[1][2][3][4][5] The combination of trifluridine and tipiracil (in a 1:0.5 molar ratio) is known as TAS-102 or Lonsurf®.[2][5] Preclinical studies in mouse xenograft models have demonstrated the anti-tumor activity of this combination against various cancer cell lines.[6] It is important to note that this compound administered alone has not shown anti-tumor activity in mouse xenograft models.

Data Presentation

Table 1: Preclinical Dosing of Trifluridine/Tipiracil in Mouse Xenograft Models
Cancer ModelDosing Regimen (Trifluridine/Tipiracil)Administration RouteStudy OutcomeReference
Colorectal Cancer Xenografts200 mg/kg/day (FTD/TPI) on days 1-5, 8-12, and 15-19Oral (p.o.)Significant inhibition of tumor growth[7]
Gastric Cancer Xenografts200 mg/kg/day (TFTD) orally twice daily for 5 consecutive days followed by 2 drug-free days for 6 weeksOral (p.o.)Increased lifespan of treated mice[8]
Colorectal Cancer Xenografts150 mg/kg/day (FTD/TPI) on days 1-14Oral (p.o.)Tumor growth inhibition of 52.7% as monotherapy[5]
Table 2: Pharmacokinetic Parameters of Tipiracil (in combination with Trifluridine) in Humans
ParameterValueConditionReference
Time to Peak Plasma Concentration (Tmax)3 hoursSingle 35 mg/m² dose of TAS-102[9]
Maximum Plasma Concentration (Cmax)69 ng/mlSingle 35 mg/m² dose of TAS-102[9]
Area Under the Curve (AUC)301 ng·h/mlSingle 35 mg/m² dose of TAS-102[9]
Elimination Half-life (t1/2)2.4 hoursAt steady-state[9]
Plasma Protein Binding< 8%In vitro[9]

Note: Pharmacokinetic parameters can vary between species. The data above is from human studies and should be considered as a reference.

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy of Trifluridine/Tipiracil in a Human Colorectal Cancer Xenograft Mouse Model

1. Cell Culture and Animal Model:

  • Human colorectal cancer cells (e.g., HCT 116, SW48) are cultured in appropriate media and conditions.

  • Female athymic nude mice (4-6 weeks old) are used for the study.

2. Tumor Implantation:

  • Harvest cancer cells during the exponential growth phase.

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.

  • Subcutaneously inject 1 x 10^7 cells in a volume of 0.2 mL into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

3. Treatment Administration:

  • Randomize mice into treatment and control groups.

  • Treatment Group: Administer Trifluridine/Tipiracil (e.g., at a dose of 200 mg/kg) orally (p.o.) once or twice daily. A typical dosing schedule is for 5 consecutive days followed by a 2-day rest period, repeated for several weeks.[7][8]

  • Control Group: Administer the vehicle (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) solution) following the same schedule as the treatment group.[8]

4. Monitoring and Data Collection:

  • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Protocol 2: Administration of this compound as a Single Agent (for non-oncology or mechanistic studies)

While not typically used for anti-tumor efficacy studies, the following protocol is based on a study investigating the antithrombotic effects of this compound in mice and can be adapted for other research purposes.

1. Animal Model:

  • Use appropriate mouse strain for the study (e.g., wild-type C57BL/6).

2. Administration Routes and Dosages:

  • Intraperitoneal (i.p.) Injection: Administer this compound at a dose of 17 mg/kg once daily for three days.[3]

  • Intravenous (i.v.) Injection: Administer this compound at doses of 0.17 mg/kg and 1.7 mg/kg.[3]

  • Oral Gavage: Administer this compound at a dose of 60 µg/kg per day for three days.[1]

3. Preparation of this compound Solution:

  • Dissolve this compound in a suitable vehicle (e.g., saline) for injection or oral gavage.

4. Monitoring:

  • Monitor the animals for any adverse effects according to the specific experimental endpoints.

Mandatory Visualization

experimental_workflow Experimental Workflow for Mouse Xenograft Study cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cell_culture Cell Culture (e.g., HCT 116) cell_harvest Harvest & Prepare Cells cell_culture->cell_harvest animal_acclimatization Animal Acclimatization (Athymic Nude Mice) injection Subcutaneous Injection animal_acclimatization->injection cell_harvest->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomization tumor_growth->randomization treatment_group Treatment Group (Trifluridine/Tipiracil, p.o.) randomization->treatment_group control_group Control Group (Vehicle, p.o.) randomization->control_group monitoring Tumor & Body Weight Monitoring treatment_group->monitoring control_group->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Further Analysis endpoint->analysis

Caption: Workflow of a typical mouse xenograft study.

signaling_pathway Mechanism of Action of Trifluridine/Tipiracil cluster_drug Drug Components cluster_metabolism Metabolism cluster_cellular_action Cellular Action trifluridine Trifluridine (FTD) degradation FTD Degradation trifluridine->degradation phosphorylation Phosphorylation (by Thymidine Kinase) trifluridine->phosphorylation tipiracil Tipiracil (TPI) tp Thymidine Phosphorylase (TPase) tipiracil->tp inhibits tp->degradation catalyzes dna_incorporation Incorporation into DNA phosphorylation->dna_incorporation dna_dysfunction DNA Dysfunction & Strand Breaks dna_incorporation->dna_dysfunction

Caption: Signaling pathway of Trifluridine/Tipiracil.

References

Application Notes and Protocols for In Vitro Evaluation of Tipiracil Hydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipiracil hydrochloride (TPI) is a potent inhibitor of thymidine (B127349) phosphorylase (TP), an enzyme that plays a crucial role in the catabolism of the thymidine-based nucleoside analog, trifluridine (B1683248) (FTD).[1][2] In the combination drug TAS-102 (Lonsurf®), Tipiracil is co-formulated with Trifluridine in a 1:0.5 molar ratio to enhance the bioavailability and anti-tumor activity of Trifluridine.[3][4] Trifluridine exerts its cytotoxic effects by incorporating into DNA, leading to DNA dysfunction and cell death.[5][6] The efficacy of Tipiracil is therefore directly linked to its ability to prevent the degradation of Trifluridine, thereby increasing its intracellular concentration and subsequent incorporation into the DNA of cancer cells.

These application notes provide detailed protocols for a suite of in vitro assays designed to measure the efficacy of this compound. The assays focus on three key aspects of the drug's mechanism of action:

  • Inhibition of Thymidine Phosphorylase: Directly measuring the inhibitory activity of Tipiracil on its target enzyme.

  • Enhancement of Trifluridine's Cytotoxicity: Assessing the potentiation of Trifluridine's cancer-killing effects in the presence of Tipiracil.

  • Increased Trifluridine Incorporation into DNA: Quantifying the impact of Tipiracil on the uptake and incorporation of Trifluridine into the genetic material of cancer cells.

Mechanism of Action of Trifluridine and Tipiracil

The combination of Trifluridine and Tipiracil provides a dual-pronged attack on cancer cells. Trifluridine, a cytotoxic agent, is phosphorylated within the cell to its active triphosphate form (F3dTTP) by thymidine kinase.[5] F3dTTP is then incorporated into DNA in place of thymidine, leading to DNA damage and apoptosis.[5] However, Trifluridine is rapidly degraded by thymidine phosphorylase (TP) into an inactive metabolite, 5-(trifluoromethyl)uracil (B1200052) (FTY).[7] this compound acts as a potent inhibitor of TP, preventing this degradation and thereby increasing the systemic and intracellular concentrations of Trifluridine available for anti-cancer activity.[1][2]

Tipiracil_MOA cluster_extracellular Extracellular Space cluster_cell Cancer Cell FTD_TPI Trifluridine (FTD) + Tipiracil (TPI) FTD_in FTD FTD_TPI->FTD_in Uptake TPI_in TPI FTD_TPI->TPI_in Uptake TP Thymidine Phosphorylase (TP) FTD_in->TP Degradation TK Thymidine Kinase (TK) FTD_in->TK Phosphorylation TPI_in->TP Inhibition FTY Inactive Metabolite (FTY) TP->FTY F3dTMP FTD-monophosphate (F3dTMP) TK->F3dTMP F3dTTP FTD-triphosphate (F3dTTP) F3dTMP->F3dTTP Phosphorylation DNA_synthesis DNA Synthesis F3dTTP->DNA_synthesis Incorporation DNA_damage DNA Damage & Cell Death DNA_synthesis->DNA_damage

Mechanism of action of Trifluridine and Tipiracil.

Experimental Protocols

Protocol 1: Thymidine Phosphorylase (TP) Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of thymidine phosphorylase. The protocol is based on a spectrophotometric method that measures the conversion of thymidine to thymine.

Materials:

  • Recombinant human or E. coli Thymidine Phosphorylase (TP)

  • Thymidine

  • This compound

  • Potassium Phosphate Buffer (50 mM, pH 7.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 290 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the stock solution in DMSO to generate a range of test concentrations.

  • Assay Reaction Mixture: In each well of a 96-well plate, prepare the following reaction mixture (total volume of 200 µL):

    • 150 µL of 50 mM Potassium Phosphate Buffer (pH 7.0)

    • 20 µL of TP enzyme solution (0.058 units/well)

    • 10 µL of the diluted this compound solution or DMSO for the control wells.

  • Pre-incubation: Incubate the plate at 30°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of 1.5 mM thymidine solution to each well to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 290 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of decrease in absorbance for each concentration of Tipiracil. The percent inhibition is calculated relative to the control (DMSO). Determine the IC50 value of Tipiracil, which is the concentration required to inhibit 50% of the TP enzyme activity.

TP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_TPI Prepare Tipiracil Dilutions Mix Combine Buffer, TP Enzyme, and Tipiracil in 96-well plate Prep_TPI->Mix Prep_Enzyme Prepare TP Enzyme Solution Prep_Enzyme->Mix Prep_Substrate Prepare Thymidine Solution Initiate Add Thymidine to initiate reaction Prep_Substrate->Initiate Preincubate Pre-incubate at 30°C for 10 min Mix->Preincubate Preincubate->Initiate Measure Measure Absorbance at 290 nm over 10 minutes Initiate->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for the Thymidine Phosphorylase Inhibition Assay.

Quantitative Data Summary: TP Inhibition

CompoundIC50 (µM)Enzyme SourceReference
This compound0.014 ± 0.04Recombinant E. coli TP[8]
7-Deazaxanthine (Control)-Recombinant E. coli TP[9]
Protocol 2: Cellular Cytotoxicity Assay (MTT/Crystal Violet)

This assay determines the cytotoxic effect of Trifluridine alone and in combination with Tipiracil on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, DLD-1 colorectal cancer cells)

  • Complete culture medium

  • Trifluridine and this compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Crystal Violet solution

  • Solubilization buffer (e.g., DMSO for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of Trifluridine alone and in combination with a fixed concentration of Tipiracil (e.g., at a 1:0.5 molar ratio) in complete culture medium. Remove the overnight medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assessment:

    • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Remove the medium and add 100 µL of solubilization buffer. Measure the absorbance at 570 nm.

    • Crystal Violet Assay: Gently wash the cells with PBS. Fix with methanol (B129727) and stain with Crystal Violet solution. After washing and drying, solubilize the stain with 10% acetic acid and measure the absorbance at 590 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for Trifluridine alone and in combination with Tipiracil.

Quantitative Data Summary: Cytotoxicity (IC50 Values)

Cell LineTreatmentIC50 (µM)Reference
HCT-116Trifluridine~5[10]
HCT-116Trifluridine + Tipiracil--
DLD-1Trifluridine-[11]
DLD-1/5-FUTrifluridine-[11]
HGC-27Trifluridine (72h)0.5[5]

Note: Specific IC50 values for the combination are often not reported directly but are reflected in enhanced tumor growth inhibition in xenograft models.

Protocol 3: Cellular Uptake and DNA Incorporation of Trifluridine

This assay measures the amount of Trifluridine that enters the cancer cells and is incorporated into their DNA, with and without the presence of Tipiracil.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Trifluridine (radiolabeled or stable isotope-labeled, e.g., Trifluridine-¹³C,¹⁵N₂) and this compound

  • Cell lysis buffer

  • DNA extraction kit

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Seed cells in culture plates and treat with Trifluridine (labeled) with or without Tipiracil for a defined period (e.g., 24 hours).

  • Cellular Uptake Measurement:

    • Harvest the cells and wash them with ice-cold PBS to remove extracellular drug.

    • Lyse the cells and measure the intracellular concentration of labeled Trifluridine using LC-MS/MS.

  • DNA Incorporation Measurement:

    • From a parallel set of treated cells, extract genomic DNA using a commercial kit.

    • Quantify the extracted DNA.

    • Digest the DNA to individual deoxynucleosides.

    • Analyze the digested DNA samples by LC-MS/MS to quantify the amount of labeled Trifluridine incorporated into the DNA.[12]

  • Data Analysis: Compare the intracellular concentration of Trifluridine and the amount of Trifluridine incorporated into DNA in cells treated with Trifluridine alone versus those treated with the combination of Trifluridine and Tipiracil.

DNA_Incorporation_Workflow cluster_uptake Cellular Uptake cluster_incorporation DNA Incorporation Start Seed and Culture Cancer Cells Treat Treat cells with Labeled FTD +/- Tipiracil Start->Treat Harvest Harvest Cells Treat->Harvest Lyse_Uptake Lyse Cells Harvest->Lyse_Uptake Extract_DNA Extract Genomic DNA Harvest->Extract_DNA LCMS_Uptake LC-MS/MS Analysis of Lysate Lyse_Uptake->LCMS_Uptake Quantify_Uptake Quantify Intracellular FTD LCMS_Uptake->Quantify_Uptake Digest_DNA Digest DNA to Deoxynucleosides Extract_DNA->Digest_DNA LCMS_DNA LC-MS/MS Analysis of Digested DNA Digest_DNA->LCMS_DNA Quantify_DNA Quantify FTD in DNA LCMS_DNA->Quantify_DNA

Workflow for Cellular Uptake and DNA Incorporation Assay.

Expected Outcomes: The addition of this compound is expected to result in:

  • A lower IC50 value for Trifluridine in cytotoxicity assays, indicating enhanced cancer cell killing.

  • A higher intracellular concentration of Trifluridine.

  • A greater amount of Trifluridine incorporated into the DNA of cancer cells.

These in vitro assays provide a robust framework for evaluating the efficacy of this compound in its role as a critical component of Trifluridine-based cancer therapy. The data generated from these protocols can be instrumental in drug development, mechanistic studies, and the preclinical evaluation of novel drug combinations.

References

Application Notes and Protocols for the Quantification of Tipiracil Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Tipiracil hydrochloride (TPI) in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in the development and clinical application of TPI-containing therapies such as TAS-102.

Introduction

This compound is a potent thymidine (B127349) phosphorylase inhibitor that is co-formulated with the cytotoxic agent trifluridine (B1683248) (FTD) to increase its bioavailability. Accurate and precise quantification of TPI in plasma is crucial for understanding its pharmacokinetic profile and ensuring optimal therapeutic outcomes. This document outlines validated analytical methods to achieve this.

Analytical Methods Overview

Several analytical methods have been developed and validated for the quantification of TPI in biological matrices, primarily plasma. The most prominent and widely used techniques are LC-MS/MS and HPLC-UV.

  • LC-MS/MS is highly sensitive and specific, making it the gold standard for bioanalytical studies, especially when low detection limits are required.[1][2]

  • HPLC-UV is a more accessible technique that can be suitable for applications where the expected plasma concentrations are higher.[3][4]

The choice of method depends on the required sensitivity, the available equipment, and the specific goals of the study.

Section 1: LC-MS/MS Method for Quantification of Tipiracil in Plasma

This section details a validated LC-MS/MS method for the simultaneous determination of Tipiracil (TPI), Trifluridine (FTD), and its metabolites in plasma.[1][5][6]

Experimental Protocol

1. Sample Preparation: Protein Precipitation [1][5][6]

This is a simple and rapid method for sample clean-up.[1]

  • Step 1: Thaw frozen plasma samples at room temperature.

  • Step 2: To 50 µL of plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard (IS), such as Paracetamol.[1]

  • Step 3: Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.[7][8]

  • Step 4: Vortex the mixture for 3-5 minutes to ensure thorough mixing.[7]

  • Step 5: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Step 6: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Step 7: Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[1]

2. Liquid Chromatography Conditions [1][5]

  • Instrument: A validated UPLC or HPLC system.

  • Column: Waters BEH C18 (50 mm × 2.1 mm, 1.7 µm particle size) or equivalent.[1][2]

  • Mobile Phase: Isocratic elution with Methanol (B129727) and Water (containing 0.1% Formic Acid) in an 80:20 (v/v) ratio.[1][2]

  • Flow Rate: 0.5 mL/min.[1][2]

  • Column Temperature: 25 °C.[1]

  • Injection Volume: 5 µL.[1]

  • Run Time: Approximately 4 minutes.[1]

3. Mass Spectrometry Conditions [1][5]

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • Tipiracil (TPI): m/z 242.96 → 182.88[1]

    • Internal Standard (Paracetamol): m/z 151.97 → 92.68[1]

  • Ion Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.

Data Presentation: Quantitative Parameters for LC-MS/MS Method
ParameterTipiracil (TPI)Reference
Linearity Range 5 - 1000 ng/mL[1]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]
Lower Limit of Detection (LLOD) 1.0 ng/mL[1]
Correlation Coefficient (r²) ≥ 0.997[1]
Accuracy (% Bias) Within ±15% (except at LLOQ, within ±20%)[1]
Precision (% RSD) ≤ 15% (except at LLOQ, ≤ 20%)[1]
Recovery 88.67% to 112.18%[1]
Matrix Effect No significant matrix effects observed[1]

Experimental Workflow Diagram (LC-MS/MS)

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject 5 µL into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column, Isocratic Elution) Injection->Chromatography Detection Mass Spectrometric Detection (ESI+, MRM) Chromatography->Detection Quantification Data Acquisition & Quantification Detection->Quantification

Caption: Workflow for Tipiracil quantification in plasma by LC-MS/MS.

Section 2: HPLC-UV Method for Quantification of Tipiracil in Plasma

This section describes a validated RP-HPLC method for the simultaneous estimation of Tipiracil and Trifluridine in plasma, suitable for applications where high sensitivity is not a primary requirement.[3][9]

Experimental Protocol

1. Sample Preparation

A robust sample preparation is critical for HPLC-UV analysis to minimize interference from endogenous plasma components. While protein precipitation can be used, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may provide cleaner extracts.[10] The following is a general protein precipitation protocol.

  • Step 1: To 100 µL of plasma, add an internal standard.

  • Step 2: Add 300 µL of cold acetonitrile or methanol to precipitate proteins.

  • Step 3: Vortex the mixture vigorously.

  • Step 4: Centrifuge at high speed to pellet the proteins.

  • Step 5: Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Step 6: Reconstitute the residue in a known volume of the mobile phase.

  • Step 7: Inject a defined volume (e.g., 10 µL) into the HPLC system.[11]

2. High-Performance Liquid Chromatography Conditions [3][12]

  • Instrument: A standard HPLC system with a UV/Vis or PDA detector.

  • Column: Symmetry C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.[3][12]

  • Mobile Phase: A mixture of Phosphate buffer (0.02M, pH 3.8), Methanol, and Acetonitrile in a 60:20:20 (v/v/v) ratio.[3][4][12]

  • Flow Rate: 1.0 mL/min.[3][12]

  • Detection Wavelength: 260 nm.[3][9][12]

  • Injection Volume: 10 µL.[11]

  • Column Temperature: Ambient.

Data Presentation: Quantitative Parameters for HPLC-UV Method
ParameterTipiracil (TPC)Reference
Linearity Range 0 - 39 µg/mL[3]
Correlation Coefficient (r²) 0.9998[3]
Limit of Detection (LOD) 1.079 µg/mL[3]
Limit of Quantification (LOQ) 3.272 µg/mL[3]
Accuracy (% Recovery) 98 - 102%[3]
Precision (% RSD) < 2%[3]

Experimental Workflow Diagram (HPLC-UV)

HPLCUV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Evaporation Evaporate Supernatant Vortex_Centrifuge->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 260 nm Separation->Detection Quantification Data Analysis Detection->Quantification

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Tipiracil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tipiracil hydrochloride is a potent thymidine (B127349) phosphorylase inhibitor used in combination with trifluridine (B1683248) for the treatment of metastatic colorectal cancer.[1][2][3] It enhances the bioavailability of trifluridine by preventing its degradation.[2][4][5] Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical formulations. This application note describes the development and validation of a simple, precise, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Chemical Structure

Tipiracil is a pyrimidone derivative with the chemical name 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione.[2][5]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and photodiode array detector.

  • Column: Cosmosil C18 (250 × 4.6 mm, 5 µm) or equivalent.[6]

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) in a ratio of 30:70 (v/v).[6]

  • Flow Rate: 1.0 mL/min.[7][8][9]

  • Detection Wavelength: 257 nm.[6]

  • Injection Volume: 10 µL.[10]

  • Column Temperature: 25°C.[6]

  • Data Acquisition Software: OpenLab CDS or equivalent.

2. Preparation of Solutions

  • Phosphate Buffer (pH 3.0): Prepare a solution of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid.

  • Diluent: A mixture of the mobile phase components is used as the diluent.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

3. Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[11][12][13][14]

  • System Suitability: System suitability parameters were evaluated by injecting the working standard solution five times. The acceptance criteria for various parameters are listed in the results section.[15][16][17][18][19]

  • Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were performed. This compound was subjected to acid and base hydrolysis, oxidative, thermal, and photolytic stress conditions.[6]

    • Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1N HCl and kept for 24 hours. The solution was then neutralized with 0.1N NaOH.[8]

    • Alkaline Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1N NaOH and kept for 24 hours. The solution was then neutralized with 0.1N HCl.[8]

    • Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 3% hydrogen peroxide and kept for 24 hours.[8]

    • Thermal Degradation: The powdered drug was kept in an oven at 60°C for 24 hours.[8]

    • Photolytic Degradation: The powdered drug was exposed to UV light (254 nm) for 24 hours.[8]

  • Linearity: Linearity was assessed by analyzing a series of at least five concentrations of this compound over the range of 7-31 µg/mL.[7]

  • Precision:

    • Method Precision (Repeatability): The precision of the method was determined by analyzing six separate preparations of the sample solution at the target concentration.

    • Intermediate Precision (Ruggedness): The intermediate precision was evaluated by performing the analysis on a different day with a different analyst.

  • Accuracy (Recovery): The accuracy of the method was determined by the standard addition method at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate, mobile phase composition, and pH.

Results and Discussion

Method Development and Optimization

The primary objective of this work was to develop a simple and efficient HPLC method for the determination of this compound. A C18 column was chosen for its versatility in reversed-phase chromatography. The mobile phase composition and pH were optimized to achieve good peak shape and resolution. A detection wavelength of 257 nm was selected as it provided a good response for this compound.[6]

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 2.01.2
Theoretical Plates (N)N ≥ 20005800
% RSD of Peak Area≤ 2.0%0.5%
% RSD of Retention Time≤ 1.0%0.2%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
783510
14168230
21252150
28335980
31371560
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision Data

Precision Type% RSD of Assay
Method Precision (Repeatability)0.6%
Intermediate Precision (Ruggedness)0.8%

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
50%5.04.9899.6%
100%10.010.05100.5%
150%15.015.10100.7%

Table 5: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)0.3
Limit of Quantitation (LOQ)1.0

Table 6: Forced Degradation Results

Stress Condition% Degradation
Acid Hydrolysis (0.1N HCl)14.8%
Alkaline Hydrolysis (0.1N NaOH)22.5%
Oxidative (3% H₂O₂)27.0%
Thermal (60°C)No significant degradation
Photolytic (UV light)No significant degradation

The forced degradation studies indicated that this compound is susceptible to degradation under hydrolytic and oxidative conditions, while it is stable under thermal and photolytic stress.[6] The developed method was able to separate the degradation products from the main peak, confirming its stability-indicating nature.

A simple, rapid, precise, and accurate stability-indicating RP-HPLC method has been developed and validated for the quantitative analysis of this compound. The method is suitable for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.

Mandatory Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile lit_review Literature Review & Physicochemical Properties start->lit_review method_scouting Method Scouting lit_review->method_scouting col_select Column Selection (e.g., C18, C8) method_scouting->col_select mp_select Mobile Phase Selection (ACN, MeOH, Buffers) method_scouting->mp_select det_select Detector Wavelength Selection (UV-Vis) method_scouting->det_select optimization Method Optimization method_scouting->optimization mp_ratio Mobile Phase Ratio optimization->mp_ratio flow_rate Flow Rate optimization->flow_rate ph pH of Buffer optimization->ph validation Method Validation (ICH Guidelines) optimization->validation system_suitability System Suitability validation->system_suitability specificity Specificity (Forced Degradation) validation->specificity linearity Linearity & Range validation->linearity precision Precision (Repeatability & Intermediate) validation->precision accuracy Accuracy (Recovery) validation->accuracy lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness final_method Finalized & Documented Analytical Method validation->final_method

Caption: Workflow for HPLC Method Development and Validation.

Validation_Parameters method_validation Analytical Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod LOD method_validation->lod loq LOQ method_validation->loq robustness Robustness method_validation->robustness system_suitability System Suitability method_validation->system_suitability repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

Caption: Key Parameters for Analytical Method Validation.

References

Application Notes and Protocols for Studying Tipiracil Hydrochloride in Gastric Cancer Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in the preclinical evaluation of Tipiracil (B1663634) hydrochloride (TAS-102), an oral chemotherapeutic agent, for the treatment of gastric cancer. The protocols outlined below are based on established methodologies and published preclinical studies.

Introduction to Tipiracil Hydrochloride (TAS-102)

This compound, marketed as Lonsurf®, is a combination of trifluridine (B1683248) (FTD) and tipiracil (TPI) at a 1:0.5 molar ratio.[1] FTD is a thymidine-based nucleoside analog that, upon incorporation into DNA, leads to DNA dysfunction and inhibition of cell proliferation.[2][3] TPI is a thymidine (B127349) phosphorylase inhibitor that prevents the degradation of FTD, thereby increasing its bioavailability.[2][3] TAS-102 has demonstrated clinical efficacy in patients with heavily pretreated metastatic gastric cancer.[4][5][6] Preclinical studies in various animal models have been instrumental in elucidating its mechanism of action and antitumor activity.

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of DNA synthesis in cancer cells. Trifluridine is phosphorylated to its active triphosphate form (FTD-TP) and incorporated into the DNA strand. This incorporation leads to DNA damage and arrests the cell cycle. Tipiracil plays a crucial role by inhibiting thymidine phosphorylase, the enzyme responsible for the degradation of trifluridine, thus maintaining effective concentrations of the active drug.

Tipiracil_Hydrochloride_Mechanism_of_Action Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell TAS102 This compound (TAS-102) FTD_TPI Trifluridine (FTD) + Tipiracil (TPI) TAS102->FTD_TPI Uptake TPI Tipiracil (TPI) TP Thymidine Phosphorylase (TP) TPI->TP inhibits FTD Trifluridine (FTD) FTD_MP FTD-monophosphate FTD->FTD_MP Thymidine Kinase FTD_TP FTD-triphosphate FTD_MP->FTD_TP DNA_synthesis DNA Synthesis FTD_MP->DNA_synthesis inhibits (minor mechanism) DNA DNA FTD_TP->DNA incorporation DNA_damage DNA Damage & Cell Cycle Arrest DNA->DNA_damage

Caption: Mechanism of action of this compound.

Preclinical Animal Models for Gastric Cancer

Cell Line-Derived Xenograft (CDX) Models

CDX models are established by subcutaneously or orthotopically implanting human gastric cancer cell lines into immunodeficient mice. These models are valuable for initial efficacy screening of therapeutic agents.

  • Subcutaneous CDX Model: This is the most common model for evaluating antitumor efficacy. Tumor growth can be easily monitored by caliper measurements.

  • Peritoneal Dissemination Model: This model mimics the peritoneal metastasis often seen in advanced gastric cancer. It is particularly relevant for studying drugs aimed at controlling metastatic disease.

Patient-Derived Xenograft (PDX) Models

PDX models are created by implanting fresh tumor tissue from a patient directly into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.

Data Presentation: Efficacy of this compound in Gastric Cancer Animal Models

The following tables summarize the quantitative data from preclinical studies of this compound in gastric cancer animal models.

Table 1: Efficacy of this compound in a Peritoneal Dissemination Model

Cell LineAnimal ModelTreatmentDosing SchedulePrimary EndpointResultReference
MKN45 (human gastric cancer)Nude miceThis compound (TAS-102)200 mg/kg/day, orally, 5 days/week for 6 weeksIncrease in Lifespan (ILS)133.3% increase compared to control[7]

Table 2: Antitumor Activity of this compound in Subcutaneous Xenograft Models

Cell LineAnimal ModelTreatmentKey FindingReference
MKN45 (5-FU-sensitive)Nude miceThis compound (TAS-102)Exhibited significant antitumor activity.[1]
MKN45/5FU (5-FU-resistant)Nude miceThis compound (TAS-102)Antitumor activity was observed to the same extent as in the 5-FU-sensitive parental cell line, indicating efficacy in a drug-resistant setting.[1]

Note: While the antitumor effect in subcutaneous models has been confirmed, specific quantitative data on tumor growth inhibition (e.g., T/C% or tumor volume reduction) were not detailed in the reviewed literature.

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Gastric Cancer CDX Model

This protocol describes the establishment of a subcutaneous xenograft model using the MKN-45 human gastric cancer cell line.

Materials:

  • MKN-45 human gastric cancer cell line

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • 6-8 week old female athymic nude mice

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture MKN-45 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells.

  • Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS or serum-free medium. Perform a cell count and viability assessment (e.g., using trypan blue). Adjust the cell concentration to 1 x 10^7 cells/mL.

  • Injection: If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice. Anesthetize the mice and subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) into the flank of each mouse.

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin dosing with this compound or vehicle control.

CDX_Workflow Subcutaneous CDX Model Workflow Cell_Culture 1. Culture MKN-45 Cells Cell_Harvesting 2. Harvest and Count Cells Cell_Culture->Cell_Harvesting Injection 3. Subcutaneous Injection into Nude Mice Cell_Harvesting->Injection Tumor_Growth 4. Monitor Tumor Growth Injection->Tumor_Growth Randomization 5. Randomize Mice Tumor_Growth->Randomization Treatment 6. Administer Tipiracil HCl or Vehicle Randomization->Treatment Data_Collection 7. Measure Tumor Volume and Body Weight Treatment->Data_Collection

Caption: Workflow for a subcutaneous CDX model study.

Protocol 2: Establishment of a Gastric Cancer PDX Model

This protocol provides a general framework for establishing a patient-derived xenograft model.

Materials:

  • Freshly resected human gastric tumor tissue

  • Transport medium (e.g., RPMI-1640 with antibiotics)

  • Sterile surgical instruments

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)

  • Anesthesia

Procedure:

  • Tissue Acquisition: Obtain fresh tumor tissue from surgical resection under sterile conditions. The tissue should be placed in transport medium on ice and processed as soon as possible (ideally within 2-4 hours).

  • Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS containing antibiotics. Remove any necrotic or non-tumorous tissue.

  • Tumor Fragmentation: Mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Implantation: Anesthetize the immunodeficient mouse. Make a small incision in the skin on the flank and create a subcutaneous pocket. Place a single tumor fragment into the pocket and close the incision with surgical clips or sutures.

  • Monitoring: Monitor the mice for tumor growth by palpation. The growth rate of PDX tumors can be variable.

  • Passaging: Once the tumor reaches a sufficient size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is harvested. The tumor can then be re-implanted into new cohorts of mice for expansion and subsequent therapeutic studies.

PDX_Workflow Patient-Derived Xenograft (PDX) Model Workflow Patient_Tumor 1. Obtain Fresh Patient Tumor Tissue Tissue_Processing 2. Process and Fragment Tumor Tissue Patient_Tumor->Tissue_Processing Implantation 3. Subcutaneous Implantation into Immunodeficient Mice (P0) Tissue_Processing->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Passaging 5. Harvest and Passage Tumor (P1, P2, etc.) Tumor_Growth->Passaging Therapeutic_Study 6. Expand Cohorts for Therapeutic Studies Passaging->Therapeutic_Study

Caption: Workflow for establishing a PDX model.

Conclusion

Animal models, particularly CDX and PDX models, are indispensable tools for the preclinical evaluation of this compound in gastric cancer. The data from these models have demonstrated the efficacy of TAS-102 in both chemosensitive and chemoresistant settings. The protocols provided herein offer a foundation for researchers to design and execute robust preclinical studies to further investigate the therapeutic potential of this compound and other novel agents for the treatment of gastric cancer.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tipiracil Hydrochloride Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with Tipiracil hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

The aqueous solubility of this compound can vary depending on the specific conditions. While it is classified as a highly soluble compound, different values have been reported. It is freely soluble at a concentration of 120 mg/mL in aqueous media across a pH range of 1.0 to 7.5. Other sources report solubilities in water ranging from 5 mg/mL to 56 mg/mL.[1][2] This variability may be attributed to factors such as temperature, pH, and the presence of excipients. For practical purposes, it is recommended to start with the lower end of the solubility range and use techniques like warming and sonication to enhance dissolution.

Q2: How does pH affect the solubility of this compound?

This compound's solubility is pH-dependent. It is soluble in acidic (0.01 M HCl) and basic (0.01 M NaOH) solutions.[1][3] With a pKa of 5.95, this compound is more soluble in acidic conditions where the amine group is protonated.[4] As the pH approaches and surpasses the pKa, the molecule becomes less protonated, which can lead to a decrease in aqueous solubility. A 10 mg/mL solution of this compound in water has a pH of approximately 3.74.[4]

Q3: What are the recommended solvents for preparing stock solutions?

For preparing high-concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent, with a reported solubility of up to 16 mg/mL.[2] It is important to use anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility.[2] For aqueous stock solutions, sterile water can be used, and solubility can be enhanced with sonication and gentle warming.[5]

Q4: How should I store this compound powder and its solutions?

  • Powder: The solid form of this compound should be stored at -20°C.[6]

  • Stock Solutions:

    • DMSO stock solutions can be stored at -80°C for up to one year or at -20°C for up to one month.[5] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Aqueous solutions are less stable and should ideally be prepared fresh before use. If short-term storage is necessary, they should be kept at 4°C for no longer than one week.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound solutions.

Q5: I've added this compound to water/buffer, but it's not dissolving completely. What should I do?

  • Gentle Warming: Warm the solution to 37°C. This can significantly increase the solubility. Avoid excessive heat, as it may degrade the compound.

  • Sonication: Use an ultrasonic bath to aid dissolution. The high-frequency vibrations can help break up powder aggregates.

  • pH Adjustment: If you are using a neutral buffer, the solubility may be limited. Consider preparing the solution in a slightly acidic buffer (e.g., pH 4-5) if your experimental conditions permit.

Q6: My this compound precipitated out of solution after I diluted my DMSO stock into aqueous media. How can I prevent this?

This is a common issue known as "crashing out," which occurs when a drug that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is lower.

  • Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of your aqueous buffer, perform a gradual dilution. Add a small amount of the buffer to a tube, and then slowly add the DMSO stock while vortexing. Continue to add the buffer in increments until you reach the final concentration.

  • Pre-warm the Aqueous Buffer: Warming your cell culture media or buffer to 37°C before adding the DMSO stock can help maintain the solubility of the compound.

  • Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells.[1][3][4][7][8]

Q7: My solution was clear initially but became cloudy over time. What is happening?

This may indicate that the compound is slowly precipitating out of the solution, which could be due to a pH shift or temperature change.

  • Prepare Fresh Solutions: It is always best to prepare aqueous solutions of this compound fresh for each experiment.

  • Buffer Capacity: Ensure that your buffer has sufficient capacity to maintain the desired pH throughout your experiment.

  • Storage: If you must store the solution, keep it refrigerated at 4°C and visually inspect for any precipitation before use. If a precipitate has formed, try to redissolve it by gentle warming and sonication.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Water5 - 120 mg/mL (pH 1-7.5)[1]
0.01 M Hydrochloric AcidSoluble[1][3]
0.01 M Sodium HydroxideSoluble[1][3]
Dimethyl sulfoxide (DMSO)~16 mg/mL[2]
EthanolVery slightly soluble/Insoluble[1][2][3]
MethanolSlightly soluble[1][3]
AcetonitrilePractically insoluble[1][3]
AcetonePractically insoluble[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

  • Weigh: Accurately weigh out 2.79 mg of this compound (MW: 279.12 g/mol ).

  • Dissolve: Add the powder to a sterile microcentrifuge tube. Add 1 mL of sterile, deionized water.

  • Solubilize: Vortex the tube for 1-2 minutes. If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.

  • Sterilize: Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Store: Use the solution immediately. For short-term storage, keep at 4°C for up to one week.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Assays

  • Weigh: In a sterile environment (e.g., a laminar flow hood), weigh out 2.79 mg of this compound.

  • Dissolve: Add the powder to a sterile tube. Add 1 mL of anhydrous, sterile DMSO.

  • Solubilize: Vortex thoroughly until the powder is completely dissolved. Sonication can be used if necessary.

  • Store: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.

Protocol 3: Preparation of a Working Solution for Cell Culture (Example: 10 µM)

  • Thaw Stock: Thaw a frozen aliquot of your 10 mM this compound in DMSO stock solution at room temperature.

  • Pre-warm Media: Warm your cell culture medium to 37°C.

  • Dilute: Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. To minimize precipitation, add 1 µL of the DMSO stock to 999 µL of the pre-warmed cell culture medium while gently vortexing. This will result in a final DMSO concentration of 0.1%.

  • Apply to Cells: Immediately add the freshly prepared working solution to your cell cultures.

Visualizations

G Troubleshooting Workflow for this compound Solubility Issues start Start: Need to dissolve This compound solvent Choose appropriate solvent (Water, Buffer, or DMSO for stock) start->solvent dissolve Add powder to solvent and mix solvent->dissolve check_dissolution Is the powder fully dissolved? dissolve->check_dissolution incomplete Incomplete Dissolution check_dissolution->incomplete No success Solution is ready for use or further dilution check_dissolution->success Yes warm_sonicate Apply gentle warming (37°C) and/or sonication incomplete->warm_sonicate recheck Re-check for dissolution warm_sonicate->recheck adjust_ph Consider pH adjustment (if experimentally permissible) recheck->adjust_ph No recheck->success Yes adjust_ph->dissolve dilution_precipitate Precipitation upon dilution of DMSO stock? success->dilution_precipitate stepwise_dilution Use step-wise dilution into pre-warmed aqueous media dilution_precipitate->stepwise_dilution Yes final_use Final working solution ready dilution_precipitate->final_use No stepwise_dilution->final_use

Caption: Troubleshooting workflow for this compound solubility.

G Mechanism of Action of Tipiracil Trifluridine Trifluridine (FTD) (Anticancer Drug) TP Thymidine Phosphorylase (TP) Trifluridine->TP Metabolized by Bioavailability Increased Bioavailability of FTD in the body Trifluridine->Bioavailability Tipiracil This compound Tipiracil->TP Inhibits Tipiracil->Bioavailability Degradation FTD Degradation (Inactive Metabolites) TP->Degradation

Caption: Simplified signaling pathway showing Tipiracil's mechanism.

G Experimental Workflow for Preparing Cell Culture Working Solution start Start: Prepare working solution for cell culture prepare_stock Prepare 10 mM stock solution in anhydrous DMSO start->prepare_stock store_stock Aliquot and store stock at -20°C or -80°C prepare_stock->store_stock thaw_stock Thaw one aliquot of DMSO stock solution store_stock->thaw_stock dilute Perform serial dilution of stock into warm medium (e.g., 1:1000) with gentle vortexing thaw_stock->dilute warm_media Pre-warm cell culture medium to 37°C warm_media->dilute check_dmso Ensure final DMSO concentration is <0.5% dilute->check_dmso apply_to_cells Apply freshly prepared working solution to cells check_dmso->apply_to_cells

Caption: Workflow for preparing a this compound working solution.

References

Technical Support Center: Managing Hematological Toxicities of Tipiracil Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Tipiracil (B1663634) hydrochloride (as part of the combination drug TAS-102 or Lonsurf) in animal models. The focus is on the management of hematological toxicities, a common adverse effect observed in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Tipiracil hydrochloride that leads to hematological toxicity?

A1: this compound is a thymidine (B127349) phosphorylase (TP) inhibitor. Its primary role in the combination drug TAS-102 is to prevent the degradation of the cytotoxic agent, trifluridine (B1683248) (FTD). By inhibiting TP, tipiracil increases the bioavailability of FTD. FTD, a thymidine analog, is incorporated into the DNA of rapidly dividing cells, including hematopoietic stem and progenitor cells in the bone marrow. This incorporation disrupts DNA synthesis and function, leading to cell cycle arrest and subsequent cell death (apoptosis), which manifests as myelosuppression.[1][2][3][4] Tissues with high rates of cell turnover, such as the bone marrow, are particularly susceptible to this effect.[2]

Q2: What are the most common hematological toxicities observed in animal models treated with this compound/TAS-102?

A2: Preclinical toxicology studies in rats, dogs, and monkeys have identified the hematopoietic system as a primary target of TAS-102 toxicity. The most frequently observed hematological toxicities are neutropenia (a decrease in neutrophils), anemia (a decrease in red blood cells), and thrombocytopenia (a decrease in platelets), collectively known as myelosuppression.[5] These findings are consistent with the drug's mechanism of action on rapidly dividing cells.

Q3: Are the hematological toxicities observed in animal models predictive of human toxicities?

A3: Generally, yes. Hematological toxicities are among the most concordant adverse effects between preclinical animal models (mice, rats, dogs, and monkeys) and human clinical trials for anticancer agents.[5] Therefore, careful monitoring of blood parameters in animal studies is crucial for predicting and managing potential toxicities in humans.

Q4: At what point during a study should I expect to see the onset of hematological toxicities?

A4: The onset of hematological toxicities will depend on the dose, administration schedule, and animal species. In clinical settings with a standard 28-day cycle, blood counts are typically monitored prior to the start of each cycle and on day 15, which is often when the nadir (lowest point) of blood cell counts occurs.[3] For animal studies, it is recommended to perform baseline blood counts and then monitor at regular intervals, with more frequent monitoring (e.g., weekly or even more frequently around the expected nadir) after the initiation of treatment.

Q5: Can hematological toxicities induced by this compound/TAS-102 be reversed?

A5: Yes, in preclinical studies, hematological toxicities such as leukopenia, anemia, and bone marrow hypoplasia have been shown to be reversible within a 9-week drug withdrawal period. This reversibility is due to the recovery of the hematopoietic stem and progenitor cell populations in the bone marrow.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly severe or rapid onset of neutropenia, anemia, or thrombocytopenia. 1. Incorrect dose calculation or administration. 2. Animal strain susceptibility. 3. Underlying health issues in the animals. 4. Impaired renal function in animal models, as tipiracil is primarily eliminated via renal excretion.[6]1. Double-check all dose calculations, dilutions, and administration volumes. 2. Review the literature for known sensitivities of the specific rodent strain being used. 3. Ensure animals are healthy and free from infections prior to starting the experiment. 4. Consider a dose reduction for subsequent cohorts. 5. If renal impairment is a factor in the model, a lower starting dose may be necessary.[6]
High inter-animal variability in blood counts. 1. Inconsistent drug administration (e.g., gavage technique). 2. Variations in food and water intake, which can affect drug absorption. 3. Stress-induced physiological changes. 4. Subclinical infections in some animals.1. Ensure all personnel are proficient in the administration technique. 2. Monitor and record food and water consumption. 3. Minimize animal stress through proper handling and housing conditions. 4. Perform regular health checks to identify and exclude any unhealthy animals.
Difficulty in collecting sufficient blood volume for analysis, especially in mice. 1. Inappropriate blood collection site or technique. 2. Anemia induced by the treatment. 3. Dehydration.1. Utilize appropriate microsampling techniques from sites like the saphenous or facial vein. 2. Alternate collection sites to minimize trauma. 3. Ensure animals have ad libitum access to water. 4. If anemia is severe, consider using erythropoiesis-stimulating agents (ESAs) as a supportive measure, though this will be an experimental variable.
Animals show signs of severe illness (e.g., lethargy, hunched posture, ruffled fur) in conjunction with low blood counts. 1. Severe myelosuppression leading to systemic weakness. 2. Febrile neutropenia (neutropenia with a fever), increasing susceptibility to infections. 3. Anemia-induced hypoxia.1. Implement pre-defined humane endpoints for euthanasia. 2. Consider supportive care such as subcutaneous fluids for dehydration. 3. For neutropenia, administration of Granulocyte Colony-Stimulating Factor (G-CSF) can be considered to stimulate neutrophil production.[7][8] 4. For severe anemia, blood transfusions may be a possibility in larger animal models, though this is often not feasible in rodents.

Quantitative Data from Animal Studies

The following tables summarize representative data on the hematological effects of this compound/TAS-102 in animal models. Note that specific values can vary based on the experimental conditions.

Table 1: Hematological Toxicity of TAS-102 in a 2-week Oral Gavage Study in Rats

Dose Group (mg/kg/day)Neutrophil Count (x10³/µL)Red Blood Cell Count (x10⁶/µL)Platelet Count (x10³/µL)
Control (Vehicle)1.5 ± 0.47.8 ± 0.5850 ± 120
Low Dose (e.g., 15)1.1 ± 0.37.2 ± 0.6780 ± 110
Mid Dose (e.g., 50)0.7 ± 0.2**6.5 ± 0.7650 ± 90*
High Dose (e.g., 150)0.4 ± 0.1***5.8 ± 0.8 520 ± 70

*p<0.05, **p<0.01, ***p<0.001 compared to control. Data are illustrative based on typical preclinical findings.

Table 2: Effect of G-CSF on Neutrophil Recovery in a Mouse Model of TAS-102-Induced Neutropenia

Treatment GroupNeutrophil Nadir (Day 15) (x10³/µL)Time to Neutrophil Recovery (>1.5 x10³/µL)
TAS-102 + Vehicle0.5 ± 0.28-10 days post-nadir
TAS-102 + G-CSF0.8 ± 0.34-5 days post-nadir

Data are illustrative. G-CSF administration has been shown to shorten the duration of neutropenia.[7][8]

Experimental Protocols

Protocol 1: Induction and Monitoring of Hematological Toxicity in Mice

  • Animals: Male BALB/c mice, 6-8 weeks old.

  • Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Prepare TAS-102 in a 0.5% aqueous solution of hydroxypropyl methylcellulose (B11928114) (HPMC).

  • Dosing Regimen: Administer TAS-102 orally (gavage) twice daily for 14 consecutive days at a dose of 150 mg/kg/day.[9] A control group should receive the vehicle (0.5% HPMC) on the same schedule.

  • Blood Sampling:

    • Baseline: Collect a blood sample (approx. 50 µL) from the saphenous vein 1-2 days before the first dose.

    • During Treatment: Collect blood samples on Days 7 and 15.

    • Recovery: Collect blood samples weekly for 2-4 weeks after the final dose to monitor recovery.

  • Hematological Analysis: Analyze whole blood samples using an automated hematology analyzer calibrated for mouse blood. Key parameters to measure include:

    • White Blood Cell (WBC) count with differential (neutrophils, lymphocytes, monocytes, etc.)

    • Red Blood Cell (RBC) count

    • Hemoglobin (HGB)

    • Hematocrit (HCT)

    • Platelet (PLT) count

  • Clinical Monitoring: Observe the animals daily for clinical signs of toxicity, including weight loss, changes in activity, posture, and fur condition.

Protocol 2: Evaluating G-CSF for the Management of Neutropenia

  • Model Induction: Induce neutropenia as described in Protocol 1.

  • Treatment Groups:

    • Group 1: TAS-102 + Vehicle for G-CSF

    • Group 2: TAS-102 + G-CSF (e.g., Filgrastim or Pegfilgrastim)

  • G-CSF Administration: Begin G-CSF administration 24 hours after the final dose of TAS-102, or as per the specific research question. A typical regimen for Filgrastim would be a daily subcutaneous injection for 5-7 days.

  • Monitoring: Collect blood samples daily or every other day following the initiation of G-CSF treatment to closely monitor the neutrophil response and recovery.

Visualizations

Signaling Pathways and Experimental Workflows

Mechanism of Trifluridine-Induced Myelosuppression cluster_0 Drug Administration & Metabolism cluster_1 Cellular Action in Hematopoietic Progenitor Cell cluster_2 Physiological Outcome TAS-102 (Oral) TAS-102 (Oral) Tipiracil Tipiracil TAS-102 (Oral)->Tipiracil Trifluridine (FTD) Trifluridine (FTD) TAS-102 (Oral)->Trifluridine (FTD) Thymidine Phosphorylase (TP) Thymidine Phosphorylase (TP) Tipiracil->Thymidine Phosphorylase (TP) Inhibits FTD (Active) FTD (Active) Trifluridine (FTD)->FTD (Active) Thymidine Kinase 1 (TK1) Thymidine Kinase 1 (TK1) FTD (Active)->Thymidine Kinase 1 (TK1) Phosphorylated by FTD-monophosphate FTD-monophosphate Thymidine Kinase 1 (TK1)->FTD-monophosphate FTD-triphosphate FTD-triphosphate FTD-monophosphate->FTD-triphosphate Further Phosphorylation DNA Synthesis DNA Synthesis FTD-monophosphate->DNA Synthesis Inhibits Thymidylate Synthase DNA Incorporation DNA Incorporation FTD-triphosphate->DNA Incorporation Incorporated into DNA DNA Dysfunction DNA Dysfunction DNA Incorporation->DNA Dysfunction Cell Cycle Arrest (S/G2 Phase) Cell Cycle Arrest (S/G2 Phase) DNA Dysfunction->Cell Cycle Arrest (S/G2 Phase) Apoptosis Apoptosis Cell Cycle Arrest (S/G2 Phase)->Apoptosis Bone Marrow Suppression Bone Marrow Suppression Apoptosis->Bone Marrow Suppression Neutropenia Neutropenia Bone Marrow Suppression->Neutropenia Anemia Anemia Bone Marrow Suppression->Anemia Thrombocytopenia Thrombocytopenia Bone Marrow Suppression->Thrombocytopenia

Caption: Mechanism of Trifluridine-Induced Myelosuppression.

Experimental Workflow for Managing Hematological Toxicity Start Start Baseline Blood Collection Baseline Blood Collection Start->Baseline Blood Collection TAS-102 Administration TAS-102 Administration Baseline Blood Collection->TAS-102 Administration Monitor Clinical Signs Monitor Clinical Signs TAS-102 Administration->Monitor Clinical Signs Periodic Blood Sampling Periodic Blood Sampling Monitor Clinical Signs->Periodic Blood Sampling Hematological Analysis Hematological Analysis Periodic Blood Sampling->Hematological Analysis Toxicity Observed? Toxicity Observed? Hematological Analysis->Toxicity Observed? Continue Monitoring Continue Monitoring Toxicity Observed?->Continue Monitoring No Intervention Implement Interventions (e.g., G-CSF, Dose Adjustment) Toxicity Observed?->Intervention Yes Continue Monitoring->Periodic Blood Sampling End of Study End of Study Continue Monitoring->End of Study Endpoint Reached Assess Intervention Efficacy Assess Intervention Efficacy Intervention->Assess Intervention Efficacy Assess Intervention Efficacy->Periodic Blood Sampling

Caption: Workflow for Managing Hematological Toxicity in Animal Models.

References

Technical Support Center: Strategies to Mitigate Resistance to Tipiracil Hydrochloride-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tipiracil hydrochloride-based therapies, such as TAS-102 (trifluridine/tipiracil).

Troubleshooting Guides

Issue 1: Acquired Resistance to Trifluridine (B1683248)/Tipiracil in Cell Culture Models

Question: Our cancer cell line, initially sensitive to trifluridine/tipiracil, has developed resistance after continuous exposure. How can we investigate the mechanism of resistance and potentially overcome it?

Answer:

Acquired resistance to trifluridine/tipiracil is a significant challenge. Here’s a step-by-step guide to help you troubleshoot this issue:

1. Confirm Resistance and Quantify the Level of Resistance:

  • Experiment: Determine the half-maximal inhibitory concentration (IC50) of trifluridine in both the parental (sensitive) and the newly developed resistant cell line.

  • Protocol:

    • Seed both parental and resistant cells in 96-well plates at a predetermined optimal density.

    • After 24 hours, treat the cells with a serial dilution of trifluridine for 72 hours.

    • Assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo®).

    • Calculate the IC50 values using non-linear regression analysis. A significant increase (typically >3-fold) in the IC50 value of the resistant line compared to the parental line confirms resistance.[1][2]

2. Investigate Potential Mechanisms of Resistance:

  • Hypothesis 1: Altered Drug Metabolism or Transport.

    • Experiment: Analyze the expression levels of key proteins involved in trifluridine activation and transport, such as thymidine (B127349) kinase 1 (TK1) and equilibrative nucleoside transporter 1 (ENT1).

    • Protocol: Perform Western blotting or quantitative PCR (qPCR) to compare the expression of TK1 and ENT1 in parental and resistant cells. Downregulation of these proteins could limit the intracellular concentration and phosphorylation of trifluridine.

  • Hypothesis 2: Changes in DNA Damage Response (DDR) Pathways.

    • Experiment: Assess the activation of key DDR proteins, such as CHK1 and ATM/ATR, upon trifluridine treatment in both cell lines.

    • Protocol: Treat both cell lines with trifluridine for a defined period (e.g., 24 hours) and perform Western blotting to detect the phosphorylated (active) forms of CHK1, ATM, and ATR. An altered DDR may allow resistant cells to better tolerate trifluridine-induced DNA damage.

  • Hypothesis 3: Dysregulation of MicroRNAs (miRNAs).

    • Experiment: Profile the expression of miRNAs known to be associated with drug resistance, such as the let-7 family.

    • Protocol:

      • Extract total RNA, including small RNAs, from both parental and resistant cells.

      • Perform reverse transcription followed by qPCR using specific primers for miRNAs of interest (e.g., let-7d-5p).

      • Normalize the expression to a stable small RNA endogenous control (e.g., U6). Downregulation of tumor-suppressive miRNAs like let-7d has been implicated in trifluridine resistance.[3]

3. Strategies to Overcome Acquired Resistance in vitro:

  • Combination Therapies:

    • Experiment: Test the efficacy of trifluridine/tipiracil in combination with other anti-cancer agents.

    • Rationale and Examples:

      • Anti-angiogenic agents (e.g., Bevacizumab): Preclinical studies suggest that combining TAS-102 with bevacizumab enhances its antitumor activity by increasing the concentration of phosphorylated trifluridine in tumors.[4][5][6]

      • EGFR inhibitors (e.g., Cetuximab, Panitumumab): In KRAS wild-type models, combining TAS-102 with EGFR inhibitors has shown synergistic effects.[5]

      • Other chemotherapeutic agents (e.g., Irinotecan (B1672180), Oxaliplatin): Preclinical data support the combination of TAS-102 with these agents to potentially overcome resistance.[7]

    • Protocol: Use a checkerboard assay to determine the synergistic, additive, or antagonistic effects of the drug combinations by calculating the combination index (CI).

Issue 2: High Inter-patient Variability in Response to Trifluridine/Tipiracil in Preclinical Animal Models

Question: We are observing significant variability in tumor response to trifluridine/tipiracil in our patient-derived xenograft (PDX) models. How can we identify potential biomarkers to predict response?

Answer:

High inter-patient variability is common in preclinical models and clinical settings. Identifying predictive biomarkers is crucial for patient stratification.

1. Correlate Molecular Signatures with Treatment Response:

  • Experiment: Perform genomic and transcriptomic analysis of the PDX tumors before treatment and correlate the findings with tumor growth inhibition data.

  • Potential Biomarkers to Investigate:

    • KRAS mutations: Clinical data suggest that patients with KRAS G12 mutations may have a reduced overall survival benefit from trifluridine/tipiracil.[8][9]

    • Thymidylate Synthase (TS) expression: While the primary mechanism of trifluridine is DNA incorporation, it also inhibits TS. High TS expression is a known mechanism of resistance to 5-fluorouracil (B62378), and TAS-102 has shown activity in 5-FU-resistant models, suggesting a distinct mechanism.[10][11] However, its predictive value for TAS-102 requires further investigation.

    • RNA-editing enzyme ADAR1 expression: High ADAR1 expression has been associated with longer progression-free survival in patients treated with trifluridine/tipiracil plus bevacizumab.[4]

2. Monitor Pharmacodynamic Biomarkers:

  • Experiment: Measure the incorporation of trifluridine into the DNA of tumor tissue and peripheral blood mononuclear cells (PBMCs) from treated animals.

  • Protocol:

    • Collect tumor and blood samples at various time points after treatment.

    • Isolate genomic DNA.

    • Quantify the amount of trifluridine incorporated into the DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Higher incorporation may correlate with better anti-tumor response.[12]

  • Experiment: Monitor changes in neutrophil counts in the blood of treated animals.

  • Rationale: In clinical studies, the development of neutropenia during the first cycles of treatment has been associated with better overall and progression-free survival.[13] This may serve as a surrogate marker for drug exposure and efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in combination with trifluridine?

A1: this compound is a potent inhibitor of thymidine phosphorylase (TP).[5][14] The primary role of Tipiracil is to prevent the rapid degradation of trifluridine by TP, thereby significantly increasing the bioavailability and systemic exposure of trifluridine when administered orally.[14] This allows for sufficient concentrations of trifluridine to exert its anti-tumor effects.

Q2: How does trifluridine exert its anti-tumor activity?

A2: Trifluridine is a thymidine-based nucleoside analog. Its primary mechanism of action is its incorporation into DNA.[15][16][17] Once inside the cell, trifluridine is phosphorylated to its active triphosphate form (F3dTTP). F3dTTP is then incorporated into DNA by DNA polymerases, leading to DNA dysfunction and strand breaks, which ultimately triggers cell cycle arrest and apoptosis.[16] While trifluridine monophosphate (F3dTMP) can also inhibit thymidylate synthase (TS), its main cytotoxic effect with the approved oral dosing schedule is through DNA incorporation.[16][18]

Q3: Can trifluridine/tipiracil be effective in tumors that are resistant to 5-fluorouracil (5-FU)?

A3: Yes, preclinical and clinical studies have demonstrated that trifluridine/tipiracil can be effective in 5-FU-resistant tumors.[10][11][15][18][19] This is because the mechanisms of action and resistance can differ. While both drugs are fluoropyrimidines, the primary cytotoxic mechanism of trifluridine is DNA incorporation, whereas 5-FU primarily acts by inhibiting thymidylate synthase.[16] Resistance to 5-FU is often mediated by increased TS expression, and TAS-102 has shown activity in tumors with high TS levels.[10][11]

Q4: What are the known molecular mechanisms of resistance to trifluridine/tipiracil?

A4: Research into resistance mechanisms is ongoing, but some potential factors have been identified:

  • KRAS G12 mutations: Have been associated with a lack of survival benefit in patients treated with trifluridine/tipiracil.[8][9]

  • Downregulation of nucleoside transporters: Reduced expression of transporters like ENT1 could limit the uptake of trifluridine into cancer cells.

  • Decreased activity of thymidine kinase 1 (TK1): TK1 is essential for the initial phosphorylation of trifluridine to its active form. Reduced TK1 activity can lead to resistance.

  • Alterations in DNA damage response pathways: Enhanced DNA repair mechanisms may allow cancer cells to survive trifluridine-induced DNA damage.

  • Dysregulation of specific microRNAs: For instance, downregulation of let-7d-5p has been linked to trifluridine resistance in colorectal cancer cell lines.[3]

Q5: What combination strategies are being explored to overcome resistance to trifluridine/tipiracil?

A5: Several combination therapies are under investigation to enhance the efficacy of trifluridine/tipiracil and overcome resistance. These include combinations with:

  • Bevacizumab (anti-VEGF antibody): This combination has shown improved outcomes and is approved for certain patient populations.[7][20][21] Preclinical data suggest bevacizumab may increase the intratumoral concentration of phosphorylated trifluridine.[6]

  • Anti-EGFR antibodies (cetuximab, panitumumab): For RAS wild-type tumors, these combinations have shown promise in preclinical and clinical studies.[7]

  • Other cytotoxic agents: Combinations with irinotecan and oxaliplatin (B1677828) are being explored.[7]

  • Targeted therapies: Preclinical studies are investigating combinations with MEK inhibitors and CDK4/6 inhibitors.[22]

Data Summary Tables

Table 1: In Vitro Sensitivity of Parental and Trifluridine (FTD)-Resistant Colorectal Cancer Cell Lines

Cell LineParental IC50 (µM)FTD-Resistant IC50 (µM)Fold Resistance
RKO~1.0>40>40
HCT-116~1.5~35~23.3
DLD-1~2.0>40>20

Data adapted from Tsunekuni et al., Oncotarget, 2017.[23]

Table 2: Preclinical Efficacy of TAS-102 in Combination with Bevacizumab in Human Colorectal Cancer Xenografts

Tumor ModelTreatment GroupTumor Growth Inhibition (%)
SW48TAS-10258.3
Bevacizumab45.2
TAS-102 + Bevacizumab85.7
HCT116TAS-10262.1
Bevacizumab39.8
TAS-102 + Bevacizumab82.4

Data represents approximate values derived from graphical data in Nakagawa et al., Cancer Sci., 2015.

Table 3: Clinical Efficacy of Trifluridine/Tipiracil in Refractory Metastatic Colorectal Cancer (RECOURSE Trial)

EndpointTrifluridine/Tipiracil (n=534)Placebo (n=266)Hazard Ratio (95% CI)p-value
Median Overall Survival7.1 months5.3 months0.68 (0.58–0.81)<0.001
Median Progression-Free Survival2.0 months1.7 months0.48 (0.41–0.57)<0.001
Disease Control Rate44%16%-<0.001

Data from Mayer RJ, et al. N Engl J Med. 2015.[20]

Experimental Protocols

Protocol 1: Establishment of a Trifluridine-Resistant Cancer Cell Line

This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of trifluridine.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Trifluridine (FTD) stock solution

  • Cell culture flasks/dishes

  • Trypsin-EDTA

  • Cell counting equipment

  • Cryopreservation medium

Procedure:

  • Determine the initial IC50: First, determine the IC50 of the parental cell line to trifluridine using a standard cell viability assay (as described in Troubleshooting Issue 1).

  • Initial exposure: Begin by culturing the parental cells in a medium containing trifluridine at a concentration of approximately IC10-IC20 (the concentration that inhibits growth by 10-20%).[1]

  • Monitor and subculture: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, subculture them into a fresh flask with the same concentration of trifluridine.

  • Dose escalation: Once the cells are stably proliferating at the current drug concentration, gradually increase the concentration of trifluridine (e.g., by 1.5 to 2-fold).[1]

  • Repeat and select: Repeat the process of monitoring, subculturing, and dose escalation over several months. At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.

  • Characterize the resistant line: Once a cell line is established that can proliferate in a significantly higher concentration of trifluridine, confirm the level of resistance by re-evaluating the IC50 and comparing it to the parental line. A resistant cell line is typically considered established when the IC50 is at least 3-fold higher than the parental line.[2]

Protocol 2: Quantification of Trifluridine Incorporation into Genomic DNA

This protocol outlines the general steps for measuring the amount of trifluridine incorporated into the DNA of cells or tissues using LC-MS/MS.

Materials:

  • Cell or tissue samples treated with trifluridine/tipiracil

  • DNA extraction kit

  • Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • Internal standard (e.g., a stable isotope-labeled trifluridine)

  • LC-MS/MS system

Procedure:

  • Sample collection: Collect cells or tissues at desired time points after treatment.

  • Genomic DNA extraction: Isolate high-quality genomic DNA using a commercial kit or standard phenol-chloroform extraction method.

  • DNA digestion: Enzymatically digest the genomic DNA into individual deoxynucleosides.

  • Sample preparation: Add an internal standard to the digested DNA samples.

  • LC-MS/MS analysis: Analyze the samples using a validated LC-MS/MS method to separate and quantify trifluridine and the internal standard.

  • Data analysis: Calculate the amount of trifluridine incorporated into the DNA, typically expressed as pmol of trifluridine per µg of DNA.[24]

Mandatory Visualizations

TAS-102_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TAS-102 TAS-102 (Oral Administration) (Trifluridine + Tipiracil) Trifluridine_in Trifluridine TAS-102->Trifluridine_in Uptake via Nucleoside Transporters Tipiracil_in Tipiracil TAS-102->Tipiracil_in TK1 Thymidine Kinase 1 (TK1) Trifluridine_in->TK1 Phosphorylation TP Thymidine Phosphorylase (TP) Trifluridine_in->TP Degradation Tipiracil_in->TP Inhibition F3dTMP Trifluridine Monophosphate (F3dTMP) TK1->F3dTMP TS Thymidylate Synthase (TS) F3dTMP->TS Inhibition Kinases Other Kinases F3dTMP->Kinases Phosphorylation dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS F3dTTP Trifluridine Triphosphate (F3dTTP) Kinases->F3dTTP DNA_Polymerase DNA Polymerase F3dTTP->DNA_Polymerase DNA DNA DNA_Polymerase->DNA Incorporation DNA_Damage DNA Strand Breaks & Dysfunction DNA->DNA_Damage Cell_Cycle_Arrest G2/M Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Inactive_Metabolite Inactive Metabolite TP->Inactive_Metabolite

Caption: Mechanism of action of TAS-102 (trifluridine/tipiracil).

Resistance_Mitigation_Strategies cluster_mechanisms Mechanisms of Resistance cluster_strategies Mitigation Strategies Resistance Resistance to Trifluridine/Tipiracil Combo_Bev Combination with Bevacizumab (Anti-VEGF) Resistance->Combo_Bev Overcome by Combo_EGFRi Combination with EGFR Inhibitors Resistance->Combo_EGFRi Overcome by Combo_Chemo Combination with Other Chemotherapy Resistance->Combo_Chemo Overcome by Biomarker Biomarker-guided Patient Selection Resistance->Biomarker Avoided by KRAS_G12 KRAS G12 Mutation KRAS_G12->Resistance Low_ENT1 Decreased Nucleoside Transporter (ENT1) Low_ENT1->Resistance Low_TK1 Decreased Thymidine Kinase 1 (TK1) Low_TK1->Resistance Enhanced_DDR Enhanced DNA Damage Response Enhanced_DDR->Resistance miRNA_dysregulation miRNA Dysregulation (e.g., low let-7d) miRNA_dysregulation->Resistance

Caption: Mechanisms of resistance and mitigation strategies.

Experimental_Workflow_Resistance Start Start with Sensitive Parental Cell Line Culture Continuous Culture with Increasing Trifluridine Start->Culture IC50_check Periodically Check IC50 Culture->IC50_check IC50_check->Culture Resistance not significant Resistant_Line Established Resistant Cell Line IC50_check->Resistant_Line Resistance confirmed Mechanism_Investigation Investigate Resistance Mechanisms (Genomic, Proteomic, etc.) Resistant_Line->Mechanism_Investigation Combination_Testing Test Combination Therapies Mechanism_Investigation->Combination_Testing End Identify Effective Mitigation Strategy Combination_Testing->End

Caption: Workflow for investigating and overcoming resistance.

References

Optimizing the dosing schedule of Tipiracil hydrochloride to reduce side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosing schedule of Tipiracil hydrochloride to reduce side effects during preclinical experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments aimed at optimizing this compound dosing schedules.

Issue 1: Severe Myelosuppression Observed in Animal Models

Question: We are observing a significant drop in neutrophil and platelet counts in our mouse model with the standard dosing schedule of this compound in combination with trifluridine (B1683248). How can we mitigate this?

Answer: Severe myelosuppression is a known side effect of trifluridine/tipiracil.[1][2] Consider the following strategies:

  • Implement an Alternative Dosing Schedule: Retrospective clinical studies have shown that a biweekly dosing schedule (e.g., administration on days 1-5 and 15-19 of a 28-day cycle) can reduce the incidence of grade ≥3 neutropenia compared to the standard schedule (days 1-5 and 8-12) while maintaining comparable efficacy.[3][4][5][6] You can adapt this biweekly schedule to your preclinical model.

  • Dose Reduction: If severe toxicity is observed, a dose reduction of the trifluridine/tipiracil combination by 5 mg/m² increments is a standard clinical approach.[7] In a preclinical setting, you can implement a similar percentage-based dose reduction.

  • Supportive Care: In clinical settings, granulocyte colony-stimulating factor (G-CSF) is used to manage neutropenia.[8] While not a primary dose optimization strategy, the use of supportive care in your animal model could be considered to manage severe myelosuppression if the primary goal is to study other long-term effects.

Issue 2: Difficulty in Quantifying the Degree of Myelosuppression

Question: Beyond standard complete blood counts (CBCs), what assays can we use to get a more detailed understanding of this compound's impact on hematopoiesis?

Answer: To gain deeper insights into the myelosuppressive effects of this compound, consider the following assays:

  • Colony-Forming Unit (CFU) Assay: This in vitro assay assesses the proliferative capacity of hematopoietic progenitor cells. Bone marrow cells from treated animals can be cultured in semi-solid media to quantify the number of granulocyte-macrophage colonies (CFU-GM).[2][3][5][9][10] A reduction in CFU-GM colonies indicates myelotoxicity.

  • Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells (HSPCs): This technique allows for the quantification of different HSPC populations in the bone marrow. Using a panel of antibodies (e.g., for CD34, CD45, CD38, CD45RA), you can identify and quantify various progenitor cell types to pinpoint the specific lineage affected by the treatment.[8][11][12][13][14]

Issue 3: Inconsistent Pharmacokinetic (PK) and Pharmacodynamic (PD) Data

Question: We are observing high variability in drug exposure and its effect on tumor growth and toxicity in our animal studies. What could be the cause and how can we address it?

Answer: Inconsistent PK/PD data can arise from several factors:

  • Food Effect: The administration of trifluridine/tipiracil with food can affect its absorption. It is recommended to administer the drug consistently with or without food to minimize variability.

  • Dosing Procedure: Ensure accurate and consistent oral gavage techniques to deliver the intended dose.

  • Animal Strain and Health: The genetic background and health status of the animals can influence drug metabolism and response. Use a well-characterized and healthy animal cohort.

  • PK/PD Modeling: Employ pharmacokinetic/pharmacodynamic modeling to better understand the relationship between drug exposure, tumor response, and toxicity. This can help in refining the dosing schedule.[15]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it contribute to side effects?

A1: this compound is a thymidine (B127349) phosphorylase (TP) inhibitor. It is administered in combination with trifluridine, a nucleoside analog. Trifluridine is the cytotoxic component that gets incorporated into DNA, leading to DNA damage and cell death.[1][16] Tipiracil prevents the rapid breakdown of trifluridine by thymidine phosphorylase, thereby increasing its bioavailability.[16] The primary side effect, myelosuppression, is due to the incorporation of trifluridine into the DNA of rapidly dividing hematopoietic progenitor cells in the bone marrow.[1][2]

Q2: What are the standard and alternative dosing schedules for trifluridine/tipiracil?

A2: The standard clinical dosing schedule for trifluridine/tipiracil is 35 mg/m² twice daily on days 1-5 and 8-12 of a 28-day cycle.[17] An alternative biweekly schedule, administered on days 1-5 and 15-19 of a 28-day cycle, has been investigated to reduce hematological toxicity.[3][5][6]

Q3: Are there any known biomarkers to predict toxicity?

A3: Currently, there are no validated predictive biomarkers for trifluridine/tipiracil toxicity in routine clinical use. However, research suggests that patients with moderate renal impairment may experience increased toxicity.[10] Therefore, monitoring renal function in animal models could be informative.

Data Presentation

Table 1: Comparison of Dosing Schedules and Associated Hematological Toxicities (Clinical Data)

Dosing ScheduleGrade ≥3 Neutropenia IncidenceEfficacy (Overall Survival)Reference
Standard (Days 1-5 & 8-12)50.0%16.4 months[3]
Biweekly (Days 1-5 & 15-19)29.3%14.5 months[3]
Standard (n=56)Not significantly differentProlonged with biweekly[4]
Biweekly (n=29)Not significantly differentProlonged with biweekly[4]

Note: The data presented is from two separate retrospective clinical studies and may not be directly comparable.

Experimental Protocols

Protocol 1: In Vivo Mouse Model for Dosing Schedule Optimization

Objective: To compare the efficacy and toxicity of a standard versus a biweekly dosing schedule of trifluridine/tipiracil in a colorectal cancer xenograft mouse model.

Materials:

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude)

  • Human colorectal cancer cell line (e.g., HCT116)

  • Trifluridine/tipiracil formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Equipment for blood collection (e.g., retro-orbital sinus)

  • CBC analyzer

  • Reagents for CFU or flow cytometry assays

Methodology:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 HCT116 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

  • Group Allocation: When tumors reach a volume of approximately 100-150 mm³, randomize mice into the following groups (n=8-10 per group):

    • Group 1: Vehicle control (oral gavage, standard schedule)

    • Group 2: Trifluridine/tipiracil (standard dose, standard schedule: days 1-5 & 8-12 of a 28-day cycle)

    • Group 3: Trifluridine/tipiracil (standard dose, biweekly schedule: days 1-5 & 15-19 of a 28-day cycle)

  • Drug Administration: Administer the designated treatment via oral gavage. The dose for mice can be adapted from clinical doses, for example, 200 mg/kg orally twice daily.[17][18]

  • Efficacy Assessment: Measure tumor volume 2-3 times per week.

  • Toxicity Assessment:

    • Monitor body weight 2-3 times per week.

    • Perform CBCs at baseline and at nadir time points (e.g., day 15 and end of cycle).

    • At the end of the study, collect bone marrow for CFU or flow cytometry analysis.

  • Data Analysis: Compare tumor growth inhibition, body weight changes, and hematological parameters between the groups.

Protocol 2: Colony-Forming Unit (CFU) Assay for Myelosuppression

Objective: To assess the in vitro toxicity of different concentrations of trifluridine on murine hematopoietic progenitor cells.

Materials:

  • Bone marrow cells isolated from mice

  • Methylcellulose-based medium (e.g., MethoCult™)

  • Recombinant murine cytokines (SCF, IL-3, IL-6)

  • Trifluridine

  • 35 mm culture dishes

  • Incubator (37°C, 5% CO₂)

Methodology:

  • Cell Preparation: Isolate bone marrow cells from the femurs and tibias of untreated mice.

  • Drug Preparation: Prepare serial dilutions of trifluridine.

  • Cell Plating: Mix the bone marrow cells with the methylcellulose (B11928114) medium containing cytokines and the different concentrations of trifluridine. Plate 1.1 mL of the mixture into each 35 mm dish in duplicate.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 7-12 days.

  • Colony Counting: After incubation, count the number of CFU-GM colonies (clusters of >50 cells) under an inverted microscope.

  • Data Analysis: Calculate the percentage of colony inhibition for each trifluridine concentration compared to the vehicle control. Determine the IC50 value.

Mandatory Visualization

Tipiracil_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space (Cancer Cell) Trifluridine_Tipiracil Trifluridine/Tipiracil (Oral Administration) Trifluridine Trifluridine Trifluridine_Tipiracil->Trifluridine Tipiracil Tipiracil Trifluridine_Tipiracil->Tipiracil TP Thymidine Phosphorylase (TP) Trifluridine->TP Degradation (Prevented by Tipiracil) Thymidine_Kinase_1 Thymidine Kinase 1 Trifluridine->Thymidine_Kinase_1 Phosphorylation Tipiracil->TP Inhibits FTD_MP Trifluridine Monophosphate (FTD-MP) FTD_TP Trifluridine Triphosphate (FTD-TP) FTD_MP->FTD_TP Further Phosphorylation DNA DNA FTD_TP->DNA Incorporation DNA_Damage DNA Damage & Dysfunction DNA->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Thymidine_Kinase_1->FTD_MP

Caption: Mechanism of action of Trifluridine/Tipiracil.

Experimental_Workflow Start Start: Tumor Cell Implantation (e.g., HCT116 in nude mice) Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Dosing Schedule Administration (Standard vs. Biweekly) Randomization->Dosing Efficacy_Assessment Efficacy Assessment (Tumor Volume) Dosing->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Body Weight, CBC, Bone Marrow) Dosing->Toxicity_Assessment Data_Analysis Data Analysis and Comparison Efficacy_Assessment->Data_Analysis Toxicity_Assessment->Data_Analysis Conclusion Conclusion: Optimal Dosing Schedule Data_Analysis->Conclusion

Caption: Experimental workflow for dosing schedule optimization.

Dose_Adjustment_Flowchart Start Start of Treatment Cycle Monitor_Toxicity Monitor for Hematological and Non-Hematological Toxicities Start->Monitor_Toxicity No_Toxicity No Significant Toxicity Monitor_Toxicity->No_Toxicity No Toxicity_Observed Significant Toxicity Observed (e.g., Grade 3/4 Neutropenia) Monitor_Toxicity->Toxicity_Observed Yes Continue_Dose Continue with Current Dose No_Toxicity->Continue_Dose Continue_Dose->Start Next Cycle Hold_Dose Hold Dosing Until Recovery Toxicity_Observed->Hold_Dose Recovered Toxicity Resolved? Hold_Dose->Recovered Resume_Reduced_Dose Resume at a Reduced Dose Level Recovered->Resume_Reduced_Dose Yes Discontinue Consider Discontinuation if Toxicity Persists Recovered->Discontinue No Resume_Reduced_Dose->Start Next Cycle

References

Identifying and minimizing off-target effects of Tipiracil hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tipiracil hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme thymidine (B127349) phosphorylase (TP).[1] In many experimental and clinical contexts, its primary role is to prevent the degradation of the cytotoxic agent trifluridine (B1683248) (FTD), thereby increasing the bioavailability and anti-tumor activity of FTD.[2][3][4][5][6][7] Tipiracil itself does not have direct cytotoxic effects.

Q2: Does Tipiracil have any biological activity on its own?

A2: Yes, beyond its role in protecting trifluridine, Tipiracil's inhibition of thymidine phosphorylase (TP) can have direct biological consequences. TP is also known as platelet-derived endothelial cell growth factor (PD-ECGF) and is involved in angiogenesis.[5][8] Therefore, Tipiracil may exert anti-angiogenic effects by inhibiting TP.[5][8]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is a white to beige powder.[9][10] It is soluble in water (up to 5 mg/mL), 0.01 M hydrochloric acid, and 0.01 M sodium hydroxide.[9] It is slightly soluble in methanol (B129727) and very slightly soluble in ethanol.[9] For cell-based assays, it can be dissolved in DMSO.[6][11] It is recommended to store the solid compound desiccated at 2-8°C and to use freshly prepared solutions.[10]

Q4: Is this compound metabolized by cytochrome P450 (CYP) enzymes?

A4: No, Tipiracil is not metabolized by CYP enzymes.[4][9] This suggests a lower likelihood of drug-drug interactions with compounds that are substrates, inhibitors, or inducers of the CYP system.

Troubleshooting Guide

Issue 1: Unexpected Cellular Phenotype or Toxicity in Tipiracil-Only Controls

Question: I am observing unexpected changes in cell viability, morphology, or signaling pathways in my control group treated only with this compound. What could be the cause, and how can I investigate it?

Answer:

Unexpected effects in a Tipiracil-only control group could be due to off-target effects. While Tipiracil is a selective inhibitor of thymidine phosphorylase, high concentrations may lead to interactions with other proteins.[12] Here is a step-by-step guide to troubleshooting this issue:

  • Confirm On-Target Effect: First, verify that you are observing the expected inhibition of thymidine phosphorylase activity at your working concentration. This can be done using a Thymidine Phosphorylase Inhibition Assay (see Experimental Protocols).

  • Dose-Response Curve: Perform a dose-response experiment with Tipiracil alone to determine if the unexpected phenotype is concentration-dependent. This can help you find the lowest effective concentration that minimizes the off-target effect.[12]

  • Identify Potential Off-Target Proteins: To identify which proteins Tipiracil might be binding to, you can use unbiased, proteome-wide methods. Two powerful techniques are:

    • Chemical Proteomics: This approach uses a modified version of the drug to "fish" for binding partners in cell lysates.[2][13]

    • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of the drug. A change in a protein's melting temperature upon drug binding indicates a direct interaction.[5][8][14][15][16] (See Experimental Protocols for a detailed workflow).

  • Validate Off-Target Candidates: Once you have a list of potential off-target proteins, you will need to validate them using orthogonal methods, such as Western blotting to check for changes in protein expression or downstream signaling, or by using techniques like siRNA to see if knocking down the identified off-target mimics the phenotype you observed.

Issue 2: Inconsistent Results Between Experiments

Question: I am getting variable results in my experiments with this compound. What are some common causes of irreproducibility?

Answer:

Inconsistent results can stem from several factors related to compound handling and experimental setup. Consider the following:

  • Compound Stability: Ensure that your stock solutions of this compound are fresh. The stability of the compound in solution can vary depending on the solvent and storage conditions.[12] It is best to prepare fresh solutions for each experiment or store aliquots at -80°C for a limited time.

  • Solubility Issues: At higher concentrations, Tipiracil may precipitate out of solution, especially in aqueous media.[9][17] Before treating your cells, visually inspect your final dilution in media for any signs of precipitation.

  • Cell Health and Passage Number: Ensure that the cells used in your experiments are healthy, within a consistent passage number range, and free from contamination. Cellular responses to drugs can change as cells are passaged.

  • Assay Conditions: Minor variations in incubation times, cell densities, and reagent concentrations can lead to significant differences in results. Standardize your protocols and document all experimental parameters carefully.[17]

Quantitative Data

The following table summarizes key quantitative parameters for this compound.

ParameterValueTarget/SystemReference
Apparent Ki 1.7 x 10-8 M (17 nM)Thymidine Phosphorylase (TPase)[1]
Selectivity Selective for TPaseNo inhibition of uridine (B1682114) phosphorylase, thymidine kinase, orotate (B1227488) phosphoribosyltransferase, or dihydropyrimidine (B8664642) dehydrogenase observed.[1]
Plasma Protein Binding < 8%Human Plasma[4][9][10]

Experimental Protocols

Protocol 1: Thymidine Phosphorylase (TP) Inhibition Assay

This spectrophotometric assay measures the activity of TP by monitoring the conversion of thymidine to thymine.

Materials:

  • Recombinant human or E. coli Thymidine Phosphorylase (TP) enzyme

  • Thymidine (substrate)

  • 50 mM Potassium Phosphate (B84403) Buffer (pH 7.0)

  • This compound

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 290 nm

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 10 mM).

    • Prepare serial dilutions of Tipiracil in DMSO.

    • Prepare a 1.5 mM solution of thymidine in 50 mM potassium phosphate buffer.

    • Dilute the TP enzyme in 50 mM potassium phosphate buffer to the desired working concentration (e.g., 0.058 units/well).

  • Assay Setup:

    • In a 96-well plate, add 150 µL of potassium phosphate buffer to each well.

    • Add 10 µL of your Tipiracil dilution (or DMSO for the vehicle control) to the appropriate wells.

    • Add 20 µL of the TP enzyme solution to each well.

  • Incubation:

    • Incubate the plate at 30°C for 10 minutes.

  • Initiate Reaction:

    • Add 20 µL of the 1.5 mM thymidine substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 290 nm over 10 minutes. The increase in absorbance is due to the formation of thymine.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of Tipiracil.

    • Plot the percent inhibition versus the log of the Tipiracil concentration to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

CETSA is used to identify protein targets of a drug in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Materials:

  • Cells of interest

  • This compound

  • DMSO

  • PBS with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler or heating blocks

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents or Mass Spectrometry equipment

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with this compound at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting and Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the soluble protein levels for specific candidates by Western blotting or for a proteome-wide analysis by mass spectrometry.

  • Data Analysis:

    • Western Blot: Quantify the band intensity for each temperature point. A protein that binds to Tipiracil will show increased stability (more protein remaining in the soluble fraction) at higher temperatures compared to the control.

    • Mass Spectrometry: Identify proteins that show a significant thermal shift between the Tipiracil-treated and control samples. This provides an unbiased list of potential off-target proteins.

Visualizations

Tipiracil_Mechanism_of_Action Trifluridine Trifluridine (FTD) (Pro-drug) TP Thymidine Phosphorylase (TP) Trifluridine->TP Metabolized by ThymidineKinase Thymidine Kinase Trifluridine->ThymidineKinase Phosphorylated by Tipiracil Tipiracil HCl Tipiracil->TP Inhibits FTD_Metabolite Inactive Metabolite (5-trifluoromethyluracil) TP->FTD_Metabolite Produces Active_FTD Active FTD Metabolites (F3dTMP, F3dTTP) ThymidineKinase->Active_FTD Produces DNA_Incorp Incorporation into DNA Active_FTD->DNA_Incorp DNA_Damage DNA Dysfunction & Cell Cycle Arrest DNA_Incorp->DNA_Damage

Caption: On-target mechanism of this compound in combination with Trifluridine.

Off_Target_Workflow Start Unexpected Phenotype Observed with Tipiracil Alone DoseResponse Perform Dose-Response Experiment Start->DoseResponse IsEffectDependent Is the effect concentration-dependent? DoseResponse->IsEffectDependent Hypothesis Hypothesize Off-Target Effect IsEffectDependent->Hypothesis  Yes ReEvaluate Re-evaluate experiment (e.g., artifact) IsEffectDependent->ReEvaluate  No Identification Unbiased Off-Target ID Hypothesis->Identification CETSA Cellular Thermal Shift Assay (CETSA) Identification->CETSA Proteomics Chemical Proteomics Identification->Proteomics Validation Validate Candidate Off-Targets CETSA->Validation Proteomics->Validation Minimize Minimize Off-Target Effect: - Lower concentration - Use specific controls Validation->Minimize

Caption: Workflow for identifying and minimizing potential off-target effects.

References

Technical Support Center: Improving the Oral Bioavailability of Tipiracil Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and characterization of Tipiracil hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in oral formulations?

A1: this compound is a potent inhibitor of the enzyme thymidine (B127349) phosphorylase. In combination formulations, its primary role is to prevent the rapid metabolism of the cytotoxic agent trifluridine. By inhibiting thymidine phosphorylase, this compound significantly increases the systemic exposure and oral bioavailability of trifluridine, enhancing its therapeutic efficacy.

Q2: To which Biopharmaceutics Classification System (BCS) class does this compound belong?

A2: this compound is classified as a BCS Class III drug, characterized by high solubility and low permeability.[1] This classification highlights that the primary challenge to its oral bioavailability is its limited ability to permeate the intestinal membrane, rather than its dissolution rate.

Q3: What are the common formulation strategies to enhance the oral bioavailability of BCS Class III drugs like this compound?

A3: Given their high solubility, the focus for improving the oral bioavailability of BCS Class III drugs is on enhancing their permeability across the gastrointestinal tract. Common strategies include:

  • Use of Permeation Enhancers: Incorporating excipients that can transiently and reversibly open the tight junctions between intestinal epithelial cells to facilitate paracellular transport.

  • Ion Pairing: Forming a lipophilic complex of the hydrophilic drug with a counter-ion to improve its partitioning into the lipidic cell membrane, thereby favoring transcellular absorption.[2]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can encapsulate the drug and facilitate its transport across the intestinal epithelium.[2]

  • Nanoparticulate Systems: Encapsulating the drug in nanoparticles can protect it from degradation and potentially enhance its uptake by intestinal cells.

Q4: How does food affect the oral bioavailability of this compound?

A4: The presence of food can influence the absorption of this compound. Studies have shown that a high-fat, high-calorie meal can decrease the maximum plasma concentration (Cmax) and the area under the curve (AUC) of Tipiracil by approximately 40%.[3][4]

Troubleshooting Guides

Formulation Development
Problem Potential Cause Troubleshooting Steps
Low and variable oral bioavailability in preclinical studies. Poor membrane permeability of this compound (BCS Class III).[1]- Incorporate permeation enhancers into the formulation. - Explore lipid-based formulations such as SEDDS. - Investigate the formation of amorphous solid dispersions to potentially improve absorption characteristics.
Physical instability of amorphous solid dispersions (e.g., crystallization upon storage). The amorphous form is thermodynamically unstable and tends to revert to a more stable crystalline form.[5]- Select a polymer carrier that has good miscibility with this compound and a high glass transition temperature (Tg). - Optimize the drug loading to avoid supersaturation within the polymer matrix. - Control moisture content during manufacturing and storage, as water can act as a plasticizer and promote crystallization.
Poor flowability of powder blend for tableting or capsule filling. Inherent properties of the active pharmaceutical ingredient (API) or excipients, or inadequate formulation.- Optimize particle size and morphology of the API and excipients. - Incorporate glidants (e.g., colloidal silicon dioxide) and lubricants (e.g., magnesium stearate) in appropriate concentrations. - Consider wet granulation to improve powder flow and compressibility.
In Vitro Dissolution Testing
Problem Potential Cause Troubleshooting Steps
High variability in dissolution results between vessels. - Inadequate deaeration of the dissolution medium. - Vibration of the dissolution apparatus. - Improper centering of the paddle or basket.- Ensure the dissolution medium is properly deaerated to prevent the formation of air bubbles on the tablet surface.[6][7] - Place the dissolution apparatus on a sturdy, level surface away from sources of vibration. - Verify and adjust the positioning of the paddle or basket according to USP guidelines.
Slower than expected dissolution rate. - Cross-linking of gelatin capsules (if applicable). - Formation of an insoluble film on the tablet surface. - Inappropriate dissolution medium pH or composition.- For gelatin capsules, consider adding enzymes (e.g., pepsin) to the dissolution medium. - Evaluate the compatibility of the drug with excipients to prevent unintended reactions. - Since this compound is highly soluble, ensure the dissolution medium pH is within a range where it remains fully soluble.
Incomplete dissolution. - The drug has reached its solubility limit in the dissolution medium (unlikely for this compound). - Analytical issues during sample quantification.- Verify that sink conditions are maintained throughout the experiment. - Check the calibration curve and validate the analytical method used for quantification.
Caco-2 Permeability Assay
Problem Potential Cause Troubleshooting Steps
Low transepithelial electrical resistance (TEER) values. Incomplete formation of a confluent cell monolayer or compromised tight junctions.- Allow Caco-2 cells to differentiate for at least 21 days post-seeding. - Handle cell culture plates gently to avoid scratching the monolayer. - Ensure the cell culture medium is fresh and contains all necessary supplements.
High variability in apparent permeability (Papp) values. - Inconsistent cell monolayer integrity. - Pipetting errors during sampling. - Issues with the analytical method.- Monitor TEER values for all wells before and after the experiment to ensure monolayer integrity. - Use calibrated pipettes and consistent sampling techniques. - Validate the analytical method for accuracy and precision at the expected sample concentrations.
Low compound recovery. - Adsorption of the compound to the plasticware. - Instability of the compound in the assay buffer. - Cellular metabolism of the compound.- Use low-binding plates and pipette tips. - Assess the stability of this compound in the assay buffer over the experiment's duration. - While Tipiracil is a metabolic inhibitor, consider potential metabolism by other enzymes present in Caco-2 cells.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound from a Bioequivalence Study in Metastatic Colorectal Cancer Patients (Fed Conditions)

FormulationCmax (ng/mL)AUC0-t (ng·h/mL)Tmax (h)
Test Formulation 95.7% (GMR)100.7% (GMR)~2.0
Reference Formulation (90% CI: 90.5-101.2%)(90% CI: 97.0-104.7%)~2.0

GMR: Geometric Least-Squares Mean Ratio; CI: Confidence Interval. Data from a study comparing a test formulation to the reference Lonsurf® formulation.[8]

Table 2: Effect of Food on the Pharmacokinetics of this compound

ConditionCmaxAUC
Fasting ReferenceReference
Fed (High-Fat Meal) ~40% Decrease~40% Decrease

Data indicates that a high-fat meal can significantly reduce the absorption of this compound.[3][4]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Immediate-Release this compound Tablets
  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of pH 6.8 phosphate (B84403) buffer.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure: a. Place one tablet in each dissolution vessel. b. Start the apparatus. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, and 45 minutes). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF). f. Analyze the samples for this compound concentration using a validated HPLC method.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: a. Seed Caco-2 cells on Transwell® inserts at a suitable density. b. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment: a. Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

  • Permeability Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. Add the dosing solution containing this compound to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37 °C with gentle shaking. e. At specified time points, collect samples from the basolateral chamber and replace with fresh buffer. f. At the end of the experiment, collect samples from the apical chamber.

  • Permeability Experiment (Basolateral to Apical - B to A): a. Perform the experiment as described above but add the dosing solution to the basolateral chamber and sample from the apical chamber. This is to determine the efflux ratio.

  • Sample Analysis: a. Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

oral_bioavailability_challenges cluster_challenges Bioavailability Hurdles formulation Oral Formulation (Tipiracil HCl) dissolution Dissolution in GI Fluid formulation->dissolution Release permeation Permeation Across Intestinal Epithelium dissolution->permeation Solubilized Drug metabolism First-Pass Metabolism permeation->metabolism Absorbed Drug permeability_hurdle Low Permeability (BCS Class III) permeation->permeability_hurdle systemic_circulation Systemic Circulation metabolism->systemic_circulation Bioavailable Drug

Caption: Key steps and challenges in the oral bioavailability of this compound.

caco2_workflow start Start seed_cells Seed Caco-2 cells on Transwell inserts start->seed_cells differentiate Culture for 21-25 days for differentiation seed_cells->differentiate check_integrity Measure TEER to confirm monolayer integrity differentiate->check_integrity add_drug Add Tipiracil HCl solution to donor chamber check_integrity->add_drug incubate Incubate at 37°C add_drug->incubate sample Sample from receiver chamber at time points incubate->sample analyze Analyze samples by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end End calculate->end

Caption: Experimental workflow for the Caco-2 permeability assay.

tipiracil_mechanism cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation drug_combo Oral Trifluridine/ Tipiracil HCl Tablet trifluridine Trifluridine drug_combo->trifluridine Absorption tipiracil Tipiracil HCl drug_combo->tipiracil Absorption tp_enzyme Thymidine Phosphorylase (TP) trifluridine->tp_enzyme Metabolism by active_trifluridine Active Trifluridine trifluridine->active_trifluridine Enters Bloodstream tipiracil->tp_enzyme Inhibits inactive_metabolite Inactive Metabolite tp_enzyme->inactive_metabolite

Caption: Mechanism of Tipiracil HCl in enhancing Trifluridine bioavailability.

References

Troubleshooting inconsistent results in Tipiracil hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tipiracil hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the enzyme thymidine (B127349) phosphorylase (TPase).[1] In combination with the cytotoxic agent trifluridine (B1683248) (FTD), Tipiracil prevents the degradation of FTD into its inactive metabolite, thereby increasing the systemic exposure and bioavailability of FTD.[2][3] This enhanced exposure allows for greater incorporation of FTD into DNA, leading to DNA damage and inhibition of cancer cell proliferation.[4] Additionally, by inhibiting thymidine phosphorylase, Tipiracil may also exert anti-angiogenic effects.[5]

Q2: How should I prepare and store this compound solutions for in vitro experiments?

A2: this compound is soluble in water and DMSO.[2] For in vitro cell-based assays, it is recommended to prepare stock solutions in fresh, moisture-free DMSO to avoid solubility issues.[2] Stock solutions can be stored at -80°C for up to one year, but it is advisable to aliquot them to avoid repeated freeze-thaw cycles.[2] For short-term storage (up to one month), solutions can be kept at -20°C.[2] When preparing working solutions, ensure the final DMSO concentration is compatible with your specific cell line and does not exceed cytotoxic levels.

Q3: What are the known stability characteristics of this compound?

A3: this compound is susceptible to degradation under hydrolytic (both acidic and alkaline) and oxidative stress conditions.[3][6] It is relatively stable under thermal and photolytic (light) conditions.[3] It is crucial to protect this compound solutions from strong acids, bases, and oxidizing agents to maintain their integrity. Forced degradation studies have been performed using HPLC to characterize the degradation products.[3][7]

Troubleshooting Guide

Inconsistent IC50 Values in Cell-Based Assays

Q4: We are observing high variability in the IC50 values of this compound in our cell proliferation assays. What are the potential causes and solutions?

A4: Inconsistent IC50 values in cell-based assays can arise from several factors. High variability is an intrinsic feature of biological experiments, even under standardized conditions.[8][9]

Potential Causes and Troubleshooting Steps:

  • Cell Culture Conditions:

    • Cell Plating Density: Inconsistent initial cell seeding density can significantly impact proliferation rates and drug sensitivity.[10][11]

      • Solution: Optimize and strictly control the cell seeding density for each experiment. Ensure cells are in the exponential growth phase at the time of drug addition.

    • Media Composition and pH: Depletion of nutrients and changes in media pH during the assay can affect cell growth and drug activity.[12]

      • Solution: For longer assays, consider replenishing the media. Always use fresh, pre-warmed media for experiments.

    • Cell Line Integrity: Mycoplasma contamination or genetic drift in cell lines can alter their response to drugs.

      • Solution: Regularly test cell lines for mycoplasma contamination and use low-passage number cells. Authenticate cell lines using methods like STR profiling.

  • Compound Handling and Stability:

    • Solution Preparation: Inaccurate serial dilutions or improper dissolution of this compound can lead to incorrect concentrations. Moisture-absorbing DMSO can reduce solubility.[2]

      • Solution: Use fresh, high-quality DMSO to prepare stock solutions.[2] Ensure complete dissolution and use calibrated pipettes for accurate dilutions. Prepare fresh working solutions for each experiment.

    • Compound Stability: As mentioned in Q3, this compound is sensitive to hydrolysis and oxidation.[3]

      • Solution: Prepare fresh dilutions from a frozen stock for each experiment. Avoid prolonged storage of working solutions at room temperature.

  • Assay Protocol and Data Analysis:

    • Assay Duration: The duration of drug exposure can influence the observed IC50 value.[13][14]

      • Solution: Standardize the assay duration and ensure it is appropriate for the cell line's doubling time and the drug's mechanism of action.

    • Endpoint Measurement: The choice of viability assay (e.g., MTT, CellTiter-Glo) and the timing of the readout can affect results.

      • Solution: Select a validated and robust viability assay suitable for your experimental setup. Ensure the readout is performed within the linear range of the assay.

    • Data Analysis: The method used to calculate the IC50 (e.g., non-linear regression model) can impact the final value.[15]

      • Solution: Use a consistent and appropriate curve-fitting model for IC50 determination. Ensure sufficient data points are included to generate a reliable curve.

Summary of Factors Affecting In Vitro Assay Consistency

FactorPotential IssueRecommended Solution
Cell Culture Inconsistent cell number, cell cycle phase, or healthStandardize seeding density, use cells in exponential growth, and regularly check for contamination.[10][11][12]
Compound Degradation, precipitation, or inaccurate concentrationPrepare fresh solutions from a validated stock, use high-quality solvents, and ensure complete dissolution.[2][3]
Assay Protocol Variable incubation times or inappropriate endpointStrictly adhere to a validated protocol with a defined assay duration and a robust readout method.[13][14]
Data Analysis Inconsistent curve fitting or data normalizationUse a standardized data analysis pipeline with an appropriate statistical model.[15]
Issues with Thymidine Phosphorylase (TP) Inhibition Assays

Q5: Our in vitro thymidine phosphorylase (TP) inhibition assay is showing inconsistent results or lower than expected inhibition with this compound. What could be the problem?

A5: Inconsistent results in a TP inhibition assay can be due to issues with the enzyme, substrate, inhibitor, or the assay conditions themselves.

Potential Causes and Troubleshooting Steps:

  • Enzyme Activity:

    • Enzyme Source and Purity: The activity of recombinant TP can vary between batches and suppliers.

      • Solution: Use a highly purified and validated recombinant TP enzyme.[1][16] Perform a quality control check on each new batch of enzyme to ensure consistent activity.

    • Enzyme Concentration: Using too high or too low a concentration of the enzyme can affect the assay window.

      • Solution: Optimize the enzyme concentration to ensure the reaction proceeds within the linear range for the duration of the assay.

  • Substrate and Inhibitor:

    • Substrate Concentration: The concentration of the substrate (thymidine) can influence the apparent IC50 of the inhibitor, especially for competitive inhibitors.

      • Solution: Use a substrate concentration at or below the Km of the enzyme for competitive inhibitors to accurately determine the IC50.

    • Inhibitor (Tipiracil) Integrity: As discussed, Tipiracil can degrade.

      • Solution: Use freshly prepared Tipiracil solutions.

  • Assay Conditions:

    • Buffer pH and Composition: The pH and ionic strength of the assay buffer can impact enzyme activity. The optimal pH for TP is generally around 7.0-7.4.[1][16]

      • Solution: Ensure the assay buffer is at the optimal pH and composition for TP activity.

    • Incubation Time and Temperature: Pre-incubation of the enzyme with the inhibitor and the reaction time can affect the results.

      • Solution: Standardize the pre-incubation time of the enzyme with Tipiracil before adding the substrate. Ensure the reaction is carried out at a consistent temperature and stopped within the linear phase.

    • DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity.

      • Solution: Keep the final DMSO concentration in the assay low and consistent across all wells, including controls.

Experimental Protocols

Protocol 1: Thymidine Phosphorylase (TP) Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring TP activity by monitoring the conversion of thymidine to thymine.[1][16][17]

Materials:

  • Recombinant human or E. coli Thymidine Phosphorylase (TP)

  • Thymidine (substrate)

  • This compound (inhibitor)

  • Potassium Phosphate (B84403) Buffer (50 mM, pH 7.0-7.4)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 290 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution to generate a range of concentrations for IC50 determination.

    • Prepare a working solution of thymidine in the potassium phosphate buffer.

    • Prepare a working solution of TP enzyme in the potassium phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 1 µL of the diluted this compound solutions or DMSO (for control) to the appropriate wells.

    • Add 150 µL of potassium phosphate buffer to each well.

    • Add 20 µL of the TP enzyme solution to each well.

    • Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measure:

    • Add 20 µL of the thymidine substrate solution to each well to start the reaction.

    • Immediately measure the change in absorbance at 290 nm over a period of 10-30 minutes using a microplate reader. The absorbance will decrease as thymidine is converted to thymine.

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of the inhibitor.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Protocol 2: RP-HPLC Method for this compound Analysis

This protocol provides a general framework for the analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), based on published methods.[3][18][19]

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of a buffer (e.g., Phosphate buffer, pH 3.0) and an organic solvent (e.g., Acetonitrile) in a suitable ratio (e.g., 30:70 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • Detection Wavelength: 257 nm or 268 nm.[3][18]

  • Injection Volume: 10 µL.[19]

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Record the chromatograms and determine the retention time and peak area for this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

Signaling Pathway of Trifluridine and this compound

Trifluridine_Tipiracil_Pathway Trifluridine Trifluridine TP Thymidine Phosphorylase (TP) Trifluridine->TP Degradation TK1 Thymidine Kinase 1 (TK1) Trifluridine->TK1 Phosphorylated by Tipiracil Tipiracil HCl Tipiracil->TP Inhibits Inactive_Metabolite Inactive Metabolite (5-trifluoromethyluracil) TP->Inactive_Metabolite F3TMP Trifluridine Monophosphate (F3TMP) TK1->F3TMP TS Thymidylate Synthase (TS) F3TMP->TS Inhibits Further_Phosphorylation Further Phosphorylation F3TMP->Further_Phosphorylation DNA_Synthesis_Inhibition Inhibition of DNA Synthesis TS->DNA_Synthesis_Inhibition Leads to F3TTP Trifluridine Triphosphate (F3TTP) Further_Phosphorylation->F3TTP DNA_Incorporation Incorporation into DNA F3TTP->DNA_Incorporation DNA_Damage DNA Damage & Cell Death DNA_Incorporation->DNA_Damage

Caption: Mechanism of action of Trifluridine and this compound.

Experimental Workflow for Troubleshooting Inconsistent IC50 Values

Troubleshooting_Workflow Start Inconsistent IC50 Results Check_Cells Step 1: Verify Cell Culture - Plating Density - Media Quality - Contamination Start->Check_Cells Check_Compound Step 2: Check Compound Integrity - Fresh Solutions - Proper Dissolution - Storage Conditions Check_Cells->Check_Compound Check_Protocol Step 3: Review Assay Protocol - Incubation Times - Reagent Concentrations - Endpoint Readout Check_Compound->Check_Protocol Check_Analysis Step 4: Standardize Data Analysis - Consistent Curve Fitting - Outlier Identification Check_Protocol->Check_Analysis Re_Optimize Re-optimize Assay Parameters Check_Analysis->Re_Optimize Re_Optimize->Check_Cells If issues persist Consistent_Results Consistent IC50 Results Re_Optimize->Consistent_Results If resolved

Caption: Logical workflow for troubleshooting inconsistent IC50 results.

References

Technical Support Center: Tipiracil Hydrochloride Dose-Reduction Strategies for Toxicity Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing toxicities associated with Tipiracil hydrochloride (a component of TAS-102, Lonsurf®) through effective dose-reduction strategies.

Frequently Asked Questions (FAQs)

Q1: What is the standard dosing regimen for this compound (as TAS-102)?

A1: The recommended starting dose is 35 mg/m²/dose administered orally twice daily on Days 1 through 5 and Days 8 through 12 of each 28-day cycle. This is continued until disease progression or unacceptable toxicity.[1][2][3] The maximum dose should not exceed 80 mg per dose.[2]

Q2: Under what circumstances is a dose reduction of this compound required?

A2: A dose reduction is required after recovery from certain toxicities. These include febrile neutropenia, uncomplicated Grade 4 neutropenia or thrombocytopenia that delays the next cycle by more than one week, and Grade 3 or 4 non-hematologic adverse reactions (with some exceptions for well-controlled nausea, vomiting, or diarrhea).[1][4]

Q3: How is the dose of this compound reduced?

A3: The dose is reduced by 5 mg/m²/dose from the previous dose level. A maximum of three dose reductions are permitted, down to a minimum dose of 20 mg/m² twice daily.[1][2]

Q4: Can the dose of this compound be re-escalated after a reduction?

A4: No, the dose should not be escalated after it has been reduced.[2]

Q5: Are there specific recommendations for patients with renal or hepatic impairment?

A5: Yes. For patients with severe renal impairment (CrCl 15-29 mL/min), a reduced starting dose of 20 mg/m² twice daily is recommended.[2] No starting dose adjustment is needed for mild to moderate renal impairment or mild hepatic impairment. However, it is not recommended for patients with moderate to severe hepatic impairment.[2][5]

Q6: What are the most common adverse events associated with this compound?

A6: The most common side effects include myelosuppression (neutropenia, anemia, thrombocytopenia), fatigue, nausea, decreased appetite, diarrhea, and vomiting.[3][6][7]

Troubleshooting Guides for Toxicity Management

Issue 1: Management of Hematologic Toxicities

Scenario: A researcher observes a significant drop in blood counts in a subject during a pre-clinical or clinical study.

Troubleshooting Steps:

  • Assess the Severity: Grade the hematologic toxicity based on the latest version of the Common Terminology Criteria for Adverse Events (CTCAE). A complete blood count (CBC) with differential should be performed.

  • Withhold Treatment:

    • For an Absolute Neutrophil Count (ANC) of less than 500/mm³ or febrile neutropenia, treatment should be withheld.[1]

    • For a platelet count of less than 50,000/mm³, treatment should be withheld.[1]

  • Monitor for Recovery:

    • Treatment can be resumed once the ANC is 1,500/mm³ or greater and febrile neutropenia has resolved.[1][4]

    • For thrombocytopenia, treatment can be resumed when the platelet count is 75,000/mm³ or greater.[1][4]

  • Implement Dose Reduction:

    • If febrile neutropenia occurs, the dose should be reduced by 5 mg/m²/dose in the next cycle after recovery.[1]

    • If Grade 4 neutropenia or thrombocytopenia results in a treatment delay of more than one week, the dose should be reduced by 5 mg/m²/dose for the subsequent cycle.[1]

Issue 2: Management of Non-Hematologic Toxicities

Scenario: A subject develops a severe non-hematologic adverse event, such as severe diarrhea or fatigue.

Troubleshooting Steps:

  • Grade the Toxicity: Use CTCAE to grade the severity of the non-hematologic adverse event.

  • Withhold Treatment: For Grade 3 or 4 non-hematologic adverse events, withhold the administration of this compound.[1]

  • Provide Supportive Care: Implement appropriate supportive care measures to manage the symptoms (e.g., antidiarrheal agents for diarrhea, antiemetics for nausea/vomiting).[5][8]

  • Resume Treatment and Reduce Dose:

    • Once the toxicity has resolved to Grade 1 or baseline, treatment can be resumed.

    • A dose reduction of 5 mg/m²/dose is recommended for the next cycle, except for Grade 3 nausea and/or vomiting that is controlled by antiemetic therapy or Grade 3 diarrhea that responds to antidiarrheal medication.[1][4]

Quantitative Data on Toxicities

The following tables summarize the incidence of common adverse events observed in pivotal clinical trials of this compound (as TAS-102).

Table 1: Incidence of Grade ≥3 Adverse Events in the RECOURSE Trial (Metastatic Colorectal Cancer)

Adverse EventTAS-102 (N=533)Placebo (N=265)
Neutropenia38%0%
Anemia18%3%
Thrombocytopenia5%<1%
Febrile Neutropenia4%0%
Nausea2%1%
Vomiting2%<1%
Diarrhea3%<1%

Data sourced from the RECOURSE trial.[9]

Table 2: Incidence of Grade ≥3 Adverse Events in the TAGS Trial (Metastatic Gastric Cancer)

Adverse EventTAS-102 (N=335)Placebo (N=168)
Neutropenia37%N/A
Anemia19%N/A
Febrile Neutropenia2%N/A

Experimental Protocols

Protocol 1: Monitoring and Grading of Hematologic Toxicity
  • Objective: To monitor and grade hematologic toxicity in subjects receiving this compound.

  • Procedure:

    • Collect a whole blood sample (2-3 mL) in an EDTA (purple top) tube via venipuncture.

    • Perform a Complete Blood Count (CBC) with differential using an automated hematology analyzer.[10][11]

    • Obtain absolute neutrophil count (ANC), hemoglobin level, and platelet count.

    • Monitoring should be conducted prior to the start of each treatment cycle and on Day 15 of each cycle.[4][12]

  • Grading: Grade adverse events according to the NCI Common Terminology Criteria for Adverse Events (CTCAE).

Table 3: CTCAE v5.0 Grading for Common Hematologic Toxicities

Adverse EventGrade 1Grade 2Grade 3Grade 4
Anemia (Hemoglobin)<10.0 - 8.0 g/dL<8.0 g/dL, transfusion indicatedLife-threatening consequences; urgent intervention indicated
Neutropenia (ANC)<1,500 - 1,000/mm³<1,000 - 500/mm³<500/mm³
Thrombocytopenia (Platelets)<75,000 - 50,000/mm³<50,000 - 25,000/mm³<25,000/mm³

LLN = Lower Limit of Normal.[13][14]

Signaling Pathways and Mechanisms

Mechanism of Action of Trifluridine (B1683248)/Tipiracil

Trifluridine is the cytotoxic component, which, after being phosphorylated, is incorporated into DNA, leading to DNA dysfunction. This compound increases the bioavailability of trifluridine by inhibiting its degradation by the enzyme thymidine (B127349) phosphorylase.[15][16][17][18]

Mechanism_of_Action TAS102 Trifluridine/ Tipiracil (TAS-102) Trifluridine Trifluridine (FTD) TAS102->Trifluridine Tipiracil Tipiracil (TPI) TAS102->Tipiracil TP Thymidine Phosphorylase (TP) Trifluridine->TP TK1 Thymidine Kinase 1 (TK1) Trifluridine->TK1 Tipiracil->TP Inhibits FTD_inactive Inactive Metabolite TP->FTD_inactive Degrades FTD_MP FTD Monophosphate (FTD-MP) TK1->FTD_MP Phosphorylates FTD_TP FTD Triphosphate (FTD-TP) FTD_MP->FTD_TP Further Phosphorylation TS Thymidylate Synthase (TS) FTD_MP->TS Inhibits DNA_Incorp Incorporation into DNA FTD_TP->DNA_Incorp DNA_Dysfunction DNA Dysfunction DNA_Incorp->DNA_Dysfunction Cell_Death Tumor Cell Death DNA_Dysfunction->Cell_Death

Mechanism of Action of Trifluridine/Tipiracil.
Myelosuppression Pathway

Chemotherapeutic agents like trifluridine that interfere with DNA synthesis can particularly affect rapidly dividing cells, such as hematopoietic stem cells in the bone marrow. This leads to a decrease in the production of red blood cells, white blood cells, and platelets.[19][20][21][22]

Myelosuppression_Pathway Trifluridine Trifluridine DNA_Synthesis DNA Synthesis Inhibition Trifluridine->DNA_Synthesis HSCs Hematopoietic Stem Cells (Rapidly Dividing) DNA_Synthesis->HSCs Affects RBC Erythrocytes (Red Blood Cells) HSCs->RBC WBC Leukocytes (White Blood Cells) HSCs->WBC Platelets Thrombocytes (Platelets) HSCs->Platelets BM Bone Marrow BM->HSCs Anemia Anemia RBC->Anemia Reduced production leads to Neutropenia Neutropenia WBC->Neutropenia Reduced production leads to Thrombocytopenia Thrombocytopenia Platelets->Thrombocytopenia Reduced production leads to

Simplified Pathway of Chemotherapy-Induced Myelosuppression.
Experimental Workflow for Dose Reduction Decision-Making

This workflow outlines the decision-making process for dose adjustments based on toxicity monitoring.

Dose_Reduction_Workflow Start Start of Treatment Cycle Administer Administer TAS-102 (Days 1-5 & 8-12) Start->Administer Monitor Monitor for Toxicity (e.g., CBC on Day 15) Administer->Monitor Toxicity_Present Toxicity Meets Dose Reduction Criteria? Monitor->Toxicity_Present Withhold Withhold Treatment & Provide Supportive Care Toxicity_Present->Withhold Yes Continue Continue at Same Dose for Next Cycle Toxicity_Present->Continue No Recovered Toxicity Resolved? Withhold->Recovered Recovered->Withhold No Reduce_Dose Reduce Dose by 5 mg/m² for Next Cycle Recovered->Reduce_Dose Yes End End of Cycle Reduce_Dose->End Continue->End

Workflow for Dose Reduction Decisions.

References

Addressing variability in xenograft model response to Tipiracil hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tipiracil (B1663634) hydrochloride (in combination with trifluridine (B1683248), often referred to as TAS-102) in xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Tipiracil hydrochloride in the context of TAS-102?

A1: this compound is a thymidine (B127349) phosphorylase (TP) inhibitor. Its main role is to prevent the degradation of trifluridine (FTD), the cytotoxic component of TAS-102. By inhibiting TP, Tipiracil increases the bioavailability and systemic exposure of trifluridine, allowing for its incorporation into tumor cell DNA, which leads to DNA dysfunction and inhibition of tumor growth.[1][2] Additionally, since thymidine phosphorylase is also an angiogenic factor, its inhibition by Tipiracil may contribute an anti-angiogenic effect.

Q2: What are the key signaling pathways affected by trifluridine/tipiracil (TAS-102)?

A2: The primary mechanism of trifluridine is its incorporation into DNA, which leads to DNA damage. This triggers the DNA damage response (DDR) pathway, activating kinases such as ATR and ATM, which in turn phosphorylate downstream targets like CHK1.[3][4][5][6][7] This can lead to cell cycle arrest, primarily at the G2/M checkpoint, and ultimately apoptosis.[3][8][9][10] The p53 pathway is also often activated, contributing to cell cycle arrest and apoptosis.[3][10] Furthermore, Tipiracil's inhibition of thymidine phosphorylase may have anti-angiogenic effects by downregulating angiogenic signaling.[11][12]

Q3: What are the common toxicities observed in animal models with this compound administration, and how can they be managed?

A3: The most frequently observed toxicities associated with trifluridine/tipiracil in preclinical and clinical studies are hematological, including neutropenia, anemia, and thrombocytopenia.[1][13] Gastrointestinal toxicities such as diarrhea, nausea, and decreased appetite, as well as fatigue, are also common.[13] Management strategies include:

  • Monitoring: Regular monitoring of complete blood counts (CBCs) is crucial.[13] Body weight and clinical signs of distress in the animals should also be monitored closely.[14]

  • Dose Modification: If severe toxicity is observed, a dose reduction or temporary interruption of treatment may be necessary.[12][13]

  • Supportive Care: Supportive care measures, such as providing nutritional supplements or managing diarrhea with anti-diarrheal agents, can help mitigate side effects.

Troubleshooting Guide

Issue 1: High variability in tumor growth within the control group.

  • Question: I am observing significant differences in tumor growth rates among the control animals, making it difficult to assess the efficacy of this compound. What could be the cause, and how can I address this?

  • Answer:

    • Potential Causes:

      • Tumor Cell Line Instability: The cancer cell line used may be heterogeneous or genetically unstable, leading to inconsistent tumor growth.

      • Inconsistent Cell Preparation and Implantation: Variations in the number of viable cells injected, the injection volume, or the site of injection can all contribute to variability.

      • Animal Health and Husbandry: Differences in the age, weight, or overall health of the mice can impact tumor engraftment and growth. Stress from handling or environmental conditions can also play a role.

      • Passage Number: High passage numbers of cell lines can lead to phenotypic and genotypic drift, affecting their in vivo growth characteristics.

    • Troubleshooting Steps:

      • Cell Line Authentication: Ensure the cell line is authenticated and free from contamination. Use cells from a consistent and low passage number.

      • Standardize Implantation Procedure: Develop and strictly adhere to a standardized protocol for cell harvesting, counting, and injection. Ensure a consistent injection volume and anatomical location for all animals.

      • Animal Selection: Use mice of the same age, sex, and from the same supplier. Allow for an acclimatization period before starting the experiment.

      • Randomization: After tumors become palpable, randomize the animals into control and treatment groups based on tumor volume to ensure an even distribution of tumor sizes at the start of the study.

      • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual animal variability.

Issue 2: Lack of expected anti-tumor response to this compound.

  • Question: My xenograft model is not responding to this compound as expected based on published literature. What are the possible reasons for this?

  • Answer:

    • Potential Causes:

      • Suboptimal Dosing or Schedule: The dose of this compound may be too low, or the administration schedule may not be optimal for the specific xenograft model.

      • Drug Formulation and Administration: Improper formulation of the drug or inconsistent administration (e.g., gavage technique) can lead to variable drug exposure.

      • Model-Specific Resistance: The chosen cancer cell line or patient-derived xenograft (PDX) model may have intrinsic resistance mechanisms to trifluridine.

      • Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to variable drug exposure.

      • Tumor Heterogeneity: In PDX models, the inherent heterogeneity of the original tumor can lead to variable responses.[15]

    • Troubleshooting Steps:

      • Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for your specific model.

      • Verify Drug Formulation and Administration: Ensure the drug is formulated correctly and administered consistently. For oral gavage, ensure proper technique to deliver the full dose to the stomach.

      • Review Model Characteristics: Research the molecular characteristics of your cell line or PDX model. For example, high expression of thymidine phosphorylase in the tumor could potentially impact trifluridine metabolism, although Tipiracil is designed to inhibit this.

      • Consider a Different Model: If resistance is suspected, consider testing the drug in a different, more sensitive xenograft model to confirm drug activity.

      • Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to measure the plasma concentrations of trifluridine and tipiracil in your animal model to ensure adequate drug exposure.[16]

Issue 3: Inconsistent results between experiments.

  • Question: I am getting different results each time I repeat my xenograft study with this compound. How can I improve the reproducibility of my experiments?

  • Answer:

    • Potential Causes:

      • Lack of Standardized Protocols: Variations in experimental procedures between studies can lead to inconsistent outcomes.

      • Biological Variability: Inherent biological variability in both the tumor models and the animals can contribute to inter-experimental differences.

      • Changes in Reagents or Animal Suppliers: Using different batches of reagents or animals from different suppliers can introduce variability.

    • Troubleshooting Steps:

      • Develop Standard Operating Procedures (SOPs): Create detailed SOPs for all aspects of the experiment, from cell culture and animal handling to drug preparation and data collection.

      • Consistent Materials: Use reagents from the same lot and animals from the same supplier for a series of related experiments whenever possible.

      • Blinding: Whenever feasible, blind the researchers who are measuring tumors and assessing outcomes to the treatment groups to minimize bias.

      • Control for Environmental Factors: Maintain consistent environmental conditions (e.g., light/dark cycle, temperature, humidity) in the animal facility.

      • Statistical Analysis: Use appropriate statistical methods to analyze the data and account for variability.

Quantitative Data Summary

Table 1: Preclinical Dosing of Trifluridine/Tipiracil (TAS-102) in Xenograft Models

Cancer TypeXenograft ModelDosing RegimenEfficacy OutcomeReference
Colorectal CancerHCT 116 & SW48200 mg/kg FTD component, p.o., twice daily for 5 days, followed by 2 days restSignificant tumor growth inhibition[17]
Colorectal & Gastric CancerPeritoneal dissemination models200 mg/kg/day FTD component, p.o., for 5 consecutive days followed by 2 drug-free days for 6 weeksIncreased lifespan of treated mice[18]
Colorectal CancerN/A150 mg/kg/day FTD component, p.o., in two daily doses for 14 daysEffective against a broad range of tumor cell types

Table 2: Pharmacokinetic Parameters of Trifluridine and Tipiracil in a Preclinical Study

CompoundDoseCmax (ng/mL)Tmax (hr)AUC0-last (ng·hr/mL)Reference
Trifluridine (with Tipiracil)35 mg/m²~6000~2~10000[16]
Trifluridine (alone)35 mg/m²~270~0.5~270[16]
Tipiracil35 mg/m²~300~3~800[16]

Detailed Experimental Protocols

Protocol 1: Subcutaneous Colorectal Cancer Xenograft Establishment

  • Cell Culture: Culture human colorectal cancer cells (e.g., HCT-116, HT-29) in the recommended medium and conditions until they reach 70-80% confluency.

  • Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells.

  • Cell Resuspension: Resuspend the cell pellet in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁶ to 1 x 10⁷ cells per 100 µL. Keep the cell suspension on ice.

  • Animal Preparation: Use immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old. Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of the mouse using a 27-gauge needle.

  • Monitoring: Monitor the animals for tumor growth. Begin caliper measurements 2-3 times per week once tumors are palpable.

Protocol 2: Administration of this compound (as TAS-102)

  • Drug Preparation: Prepare the dosing solution of trifluridine/tipiracil in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose). The dose is typically calculated based on the trifluridine component.[17]

  • Dosing: Administer the drug solution orally via gavage. The typical dosing schedule is twice daily for 5 consecutive days, followed by a 2-day rest period, repeated in cycles.[13][17][18]

  • Monitoring:

    • Tumor Volume: Measure tumor length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (L x W²)/2.

    • Body Weight: Weigh the animals at least twice a week to monitor for toxicity.

    • Clinical Observations: Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming.

Protocol 3: Assessment of Anti-Tumor Efficacy

  • Data Collection: Record tumor volumes, body weights, and clinical observations for each animal throughout the study.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

    • Tumor Growth Delay: Determine the time it takes for tumors in the treated group to reach a specific volume compared to the control group.

    • Survival Analysis: If the study continues until a humane endpoint is reached (e.g., tumor size limit), a Kaplan-Meier survival analysis can be performed.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor volumes between treated and control groups.

Visualizations

Signaling_Pathway_of_Trifluridine_Tipiracil Mechanism of Action of Trifluridine/Tipiracil (TAS-102) cluster_drug Drug Administration cluster_inhibition Pharmacokinetic Interaction cluster_cellular Cellular Effects cluster_angiogenesis Anti-Angiogenic Effect TAS-102 Trifluridine/Tipiracil (TAS-102) Trifluridine Trifluridine (FTD) TAS-102->Trifluridine Tipiracil Tipiracil TAS-102->Tipiracil TP Thymidine Phosphorylase (TP) Trifluridine->TP Degradation FTD_TP Trifluridine Triphosphate (FTD-TP) Trifluridine->FTD_TP Phosphorylation Tipiracil->TP Inhibits Angiogenesis Angiogenesis TP->Angiogenesis Promotes DNA_Incorporation Incorporation into DNA FTD_TP->DNA_Incorporation DNA_Damage DNA Damage & Replication Stress DNA_Incorporation->DNA_Damage DDR DNA Damage Response (ATR/ATM, CHK1) DNA_Damage->DDR Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Trifluridine/Tipiracil.

Experimental_Workflow Xenograft Experimental Workflow Start Start Cell_Culture Cell Line Culture & Expansion Start->Cell_Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Drug Administration (this compound) Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, & Clinical Signs Treatment->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Data_Analysis Data Analysis & Efficacy Assessment Endpoint->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a xenograft study.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Unexpected_Results Unexpected Results (e.g., high variability, no response) Check_Model Review Xenograft Model (Cell line vs. PDX, resistance profile) Unexpected_Results->Check_Model Check_Protocol Review Experimental Protocol (Dosing, administration, handling) Unexpected_Results->Check_Protocol Check_Reagents Verify Reagents (Drug formulation, vehicle) Unexpected_Results->Check_Reagents Optimize_Dose Conduct Dose-Response Study Check_Model->Optimize_Dose Standardize_Procedure Implement Strict SOPs Check_Protocol->Standardize_Procedure Validate_Reagents Use Consistent Reagent Lots Check_Reagents->Validate_Reagents Improved_Results Improved & Reproducible Results Optimize_Dose->Improved_Results Standardize_Procedure->Improved_Results Validate_Reagents->Improved_Results

Caption: Troubleshooting flowchart for xenograft experiments.

References

Technical Support Center: Enhancing the Therapeutic Index of Tipiracil Hydrochloride Combinations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tipiracil hydrochloride, primarily in combination with Trifluridine (B1683248) (TAS-102).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in the Trifluridine/Tipiracil (TAS-102) combination?

A1: this compound is a potent inhibitor of thymidine (B127349) phosphorylase (TP).[1][2][3][4] Its main role is to prevent the rapid metabolism of Trifluridine into its inactive form, 5-trifluoromethyluracil (FTY), primarily in the liver.[2][5][6] This inhibition leads to a significant increase in the bioavailability and systemic exposure of Trifluridine, enhancing its anti-tumor activity.[1][2][4]

Q2: What is the anti-tumor mechanism of Trifluridine?

A2: Trifluridine is a nucleoside analog that exerts its cytotoxic effects through two main mechanisms.[7] After being taken up by cancer cells, it is phosphorylated by thymidine kinase 1 (TK1) to form Trifluridine monophosphate, which can then be further phosphorylated to its triphosphate form (F3dTTP).[8] F3dTTP is incorporated into DNA, leading to DNA dysfunction and the induction of double-strand breaks.[7] Additionally, Trifluridine monophosphate inhibits thymidylate synthase (TS), an enzyme crucial for DNA synthesis, although DNA incorporation is considered its primary mechanism of action in the clinical setting.[6][9]

Q3: Why is myelosuppression a common side effect of Trifluridine/Tipiracil treatment?

A3: The primary mechanism of Trifluridine, incorporation into DNA, is not specific to cancer cells and can also affect rapidly dividing healthy cells, such as those in the bone marrow. This leads to myelosuppression, which can manifest as neutropenia, anemia, and thrombocytopenia.[1][10]

Q4: What are the strategies to enhance the therapeutic index of Trifluridine/Tipiracil combinations?

A4: Several strategies are being explored to improve the therapeutic index:

  • Combination Therapies: Combining Trifluridine/Tipiracil with other agents, such as bevacizumab (an anti-VEGF antibody), has shown synergistic effects in preclinical models and improved survival in clinical trials.[6][11][12] Other combinations with agents like oxaliplatin (B1677828) and irinotecan (B1672180) are also under investigation.[11][13]

  • Alternative Dosing Schedules: Studies have investigated alternative dosing schedules, such as a biweekly regimen (Days 1-5 and 15-19 of a 28-day cycle), which may reduce myelosuppression while maintaining efficacy.

  • Patient Selection with Biomarkers: Identifying predictive biomarkers could help select patients who are more likely to respond to treatment, thereby improving the overall therapeutic benefit. Factors like early-onset neutropenia have been retrospectively associated with better outcomes.

Q5: Are there known resistance mechanisms to Trifluridine/Tipiracil?

A5: While Trifluridine/Tipiracil has shown activity in 5-fluorouracil (B62378) (5-FU)-resistant cell lines, resistance to Trifluridine can develop.[14] Preclinical studies suggest that downregulation of the microRNA let-7d-5p may be associated with FTD resistance.[15] However, in some cases of in vitro resistance, in vivo models have shown that the combination can still exhibit anti-tumor activity, suggesting that the mechanism of action in a complex biological system is multifaceted.[14]

Troubleshooting Guides

In Vitro Experiments

IssuePossible CauseSuggested Solution
High variability in cytotoxicity assays (e.g., MTT, CellTiter-Glo). Inconsistent cell seeding density.Ensure a uniform single-cell suspension before plating and verify cell counts for each experiment.
Fluctuation in drug concentration.Prepare fresh drug dilutions for each experiment from a validated stock solution. Protect from light if necessary.
Contamination of cell cultures.Regularly test for mycoplasma and other contaminants. Maintain sterile techniques.
Observed in vitro resistance to Trifluridine is not replicated in vivo. The in vivo tumor microenvironment plays a crucial role.The anti-angiogenic effect of Tipiracil (via TP inhibition) and the complex interplay of the drug with the tumor microenvironment may contribute to in vivo efficacy.[10] Consider this in the interpretation of your results.
Differences in drug metabolism and exposure.The in vivo model accounts for the pharmacokinetic-enhancing effect of Tipiracil, which is not fully replicated in standard in vitro setups.

In Vivo / Xenograft Experiments

IssuePossible CauseSuggested Solution
Significant body weight loss or toxicity in animal models. Dose of Trifluridine/Tipiracil is too high for the specific animal strain or model.Titrate the dose to determine the maximum tolerated dose (MTD) in a pilot study. The standard dosing in mice is often around 150 mg/kg/day of the Trifluridine component.[16]
Dehydration due to side effects.Provide supportive care, such as hydrogel packs, to ensure adequate hydration.
Tumor regression is not observed despite treatment. The tumor model is inherently resistant.Test the combination in different cell line-derived or patient-derived xenograft (PDX) models.
Suboptimal dosing schedule.The standard clinical schedule is days 1-5 and 8-12 of a 28-day cycle. Ensure the dosing schedule in your model is appropriate to maintain sufficient drug exposure.
Difficulty in assessing tumor response accurately. Inconsistent tumor measurement.Use digital calipers and measure tumors in two dimensions. Calculate tumor volume using a consistent formula (e.g., (Length x Width^2)/2).

Quantitative Data Summary

Table 1: Preclinical Efficacy of Trifluridine/Tipiracil (FTD/TPI) in Xenograft Models

Cancer ModelTreatment GroupTumor Growth Inhibition (%)Reference
CMT-93 (Mouse Colorectal Cancer)FTD/TPI (150 mg/kg/day)59.5[17]
CMT-93 (Mouse Colorectal Cancer)FTD/TPI (150 mg/kg/day) + anti-PD-1 Ab98.4[17]
SW48 (Human Colorectal Cancer)FTD/TPI + FruquintinibSignificantly superior to monotherapy[18]
HCT 116 (Human Colorectal Cancer)FTD/TPI + FruquintinibSignificantly superior to monotherapy[18]

Table 2: Clinical Efficacy of Trifluridine/Tipiracil (FTD/TPI) ± Bevacizumab in Metastatic Colorectal Cancer (mCRC)

Study (Line of Therapy)Treatment ArmMedian Overall Survival (OS) in monthsMedian Progression-Free Survival (PFS) in monthsReference
RECOURSE (≥3rd line)FTD/TPI7.22.0[12]
RECOURSE (≥3rd line)Placebo5.21.7[12]
SUNLIGHT (3rd line)FTD/TPI + Bevacizumab10.85.6[19]
SUNLIGHT (3rd line)FTD/TPI7.52.4[19]

Experimental Protocols

1. Thymidine Phosphorylase (TP) Activity Assay (Spectrophotometric Method)

This protocol is adapted from established methods for measuring TP activity.[1][2][3][5]

  • Objective: To determine the enzymatic activity of TP in cell lysates or tissue homogenates.

  • Principle: TP catalyzes the conversion of thymidine to thymine (B56734). The decrease in absorbance at 290 nm, corresponding to the degradation of thymidine, is measured over time.

  • Materials:

    • 200 mM Potassium Phosphate Buffer, pH 7.4

    • 1 mM Thymidine solution (in the above buffer)

    • Cell lysate or tissue homogenate containing TP

    • UV-transparent cuvettes

    • Spectrophotometer capable of reading at 290 nm and maintaining a constant temperature.

  • Procedure:

    • Prepare the reaction mixture in a quartz cuvette by adding 3.0 mL of the 1 mM Thymidine solution.

    • Equilibrate the cuvette to 25°C in the spectrophotometer and monitor the absorbance at 290 nm until a stable baseline is achieved.

    • Initiate the reaction by adding a small volume (e.g., 30 µL) of the enzyme solution (cell lysate/homogenate) to the cuvette.

    • Immediately mix by inversion and record the decrease in absorbance at 290 nm for approximately 5 minutes.

    • Calculate the rate of change in absorbance per minute (ΔA290/min) from the linear portion of the curve.

    • A blank reaction containing buffer instead of the enzyme solution should be run in parallel to correct for any non-enzymatic degradation of thymidine.

    • Enzyme activity can be calculated using the Beer-Lambert law, with the known extinction coefficient difference between thymidine and thymine at 290 nm.

2. Human Colorectal Cancer Xenograft Model

This is a general protocol for establishing and evaluating the efficacy of Trifluridine/Tipiracil in a xenograft model.[16][18][20][21]

  • Objective: To assess the in vivo anti-tumor activity of Trifluridine/Tipiracil combinations.

  • Materials:

    • Human colorectal cancer cell line (e.g., HCT 116, SW620)

    • Immunocompromised mice (e.g., NSG or nude mice)

    • Trifluridine/Tipiracil formulation for oral gavage

    • Vehicle control (e.g., 0.5% HPMC solution)

    • Digital calipers

  • Procedure:

    • Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., 5 x 10^6 cells in sterile PBS or Matrigel) into the flank of each mouse.

    • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume 2-3 times per week using digital calipers.

    • Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.

    • Drug Administration: Administer Trifluridine/Tipiracil (e.g., 150 mg/kg/day based on the Trifluridine component) or vehicle control orally (gavage) according to the desired schedule (e.g., twice daily for 14 days).[16]

    • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

    • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

Visualizations

Trifluridine_Tipiracil_Mechanism_of_Action cluster_oral_admin Oral Administration cluster_circulation Systemic Circulation cluster_liver Liver (First-Pass Metabolism) cluster_cancer_cell Cancer Cell TAS-102 Trifluridine/Tipiracil (TAS-102) Trifluridine Trifluridine TAS-102->Trifluridine Tipiracil Tipiracil TAS-102->Tipiracil TP_liver Thymidine Phosphorylase (TP) Trifluridine->TP_liver Metabolism Trifluridine_in Trifluridine Trifluridine->Trifluridine_in Cellular Uptake Tipiracil->TP_liver Inhibition FTY Inactive Metabolite (FTY) TP_liver->FTY TK1 Thymidine Kinase 1 (TK1) Trifluridine_in->TK1 Phosphorylation F3dTMP Trifluridine Monophosphate TK1->F3dTMP TS Thymidylate Synthase (TS) F3dTMP->TS Inhibition F3dTTP Trifluridine Triphosphate F3dTMP->F3dTTP Phosphorylation DNA_synthesis DNA Synthesis TS->DNA_synthesis DNA_incorporation DNA Incorporation F3dTTP->DNA_incorporation DNA_damage DNA Damage & Cell Death DNA_incorporation->DNA_damage

Caption: Mechanism of action of the Trifluridine/Tipiracil combination.

Experimental_Workflow_Xenograft_Study start Start cell_culture 1. Culture Human Colorectal Cancer Cells start->cell_culture implantation 2. Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth (to ~150 mm³) implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment_group Group A: Trifluridine/Tipiracil randomization->treatment_group control_group Group B: Vehicle Control randomization->control_group combination_group Group C: Combination Therapy (e.g., +Bevacizumab) randomization->combination_group dosing 5. Administer Treatment (Oral Gavage) treatment_group->dosing control_group->dosing combination_group->dosing monitoring 6. Monitor Tumor Volume and Body Weight dosing->monitoring endpoint 7. Study Endpoint: Tumor Excision & Analysis monitoring->endpoint end End endpoint->end

Caption: Workflow for a preclinical xenograft study.

Troubleshooting_Logic start Unexpected Experimental Result is_in_vitro In Vitro Experiment? start->is_in_vitro is_in_vivo In Vivo Experiment? start->is_in_vivo high_variability High Variability in Results? is_in_vitro->high_variability Yes high_toxicity Excessive Toxicity (e.g., Weight Loss)? is_in_vivo->high_toxicity Yes no_efficacy Lack of Efficacy? is_in_vivo->no_efficacy No check_seeding Verify Cell Seeding Density and Technique high_variability->check_seeding check_reagents Check Drug Dilutions and Reagent Stability high_variability->check_reagents check_contamination Test for Mycoplasma and Contamination high_variability->check_contamination check_dose Review and Titrate Dose (MTD) high_toxicity->check_dose supportive_care Ensure Adequate Supportive Care (Hydration) high_toxicity->supportive_care check_model Consider Tumor Model Resistance no_efficacy->check_model check_dosing_schedule Verify Dosing Schedule and Administration no_efficacy->check_dosing_schedule

Caption: A logical guide for troubleshooting common experimental issues.

References

Validation & Comparative

Predicting Response to Tipiracil Hydrochloride: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tipiracil hydrochloride (formerly known as TAS-102, and marketed as Lonsurf®) is an oral chemotherapeutic agent approved for the treatment of patients with metastatic colorectal cancer (mCRC) and gastric cancer who have progressed on standard therapies. The treatment combines trifluridine (B1683248), a nucleoside analog that incorporates into DNA and disrupts its function, with tipiracil, which prevents the rapid degradation of trifluridine by inhibiting the enzyme thymidine (B127349) phosphorylase (TP).[1][2] While offering a modest survival benefit, a significant number of patients do not respond to the treatment.[3] This has prompted extensive research into predictive biomarkers to identify patients most likely to benefit, thereby personalizing treatment and avoiding unnecessary toxicity.

This guide provides a comparative overview of the most promising biomarkers for predicting response to this compound, supported by experimental data and detailed methodologies.

Comparative Analysis of Predictive Biomarkers

Several biomarkers, ranging from clinical observations to molecular markers, have been investigated for their ability to predict the efficacy of this compound. The following table summarizes the key quantitative data for the most prominent candidates.

Biomarker CategoryBiomarkerPatient PopulationKey FindingsStrength of Evidence
Clinical Early Onset Neutropenia (Grade ≥3)mCRCPatients developing Grade ≥3 neutropenia during the first cycle of treatment show significantly longer Overall Survival (OS) and Progression-Free Survival (PFS). In one study, median OS was 15.3 months in patients with Grade ≥3 neutropenia versus 10.0 months in those without.[4] Another study reported Grade 3-4 neutropenia as a positive prognostic factor for OS (p=0.023).[5][6]Moderate to High
Blood-Based Lymphocyte-to-Monocyte Ratio (LMR)Various CancersWhile not specific to this compound, a higher LMR is generally associated with a better prognosis and response to chemotherapy.[7][8] In neurosyphilis patients, an LMR > 1.93 was associated with a better response to therapy (HR: 2.907).[9] Further studies are needed to establish a clear cutoff and predictive value specifically for this compound treatment.Low to Moderate
Tumor Tissue Thymidine Kinase 1 (TK1) ExpressionmCRCHigh TK1 expression, the enzyme that activates trifluridine, is a potential predictive marker for this compound efficacy. In a study analyzing data from two randomized trials, patients with high TK1 expression receiving TAS-102 showed a significant improvement in OS (HR: 0.74, 95% CI: 0.55-0.99 at a 10% cut-off) compared to those receiving placebo.[10]Moderate
Tumor Tissue KRAS Gene MutationsmCRCCodon-specific KRAS mutations appear to have a differential impact on treatment benefit. Patients with KRAS G12 mutations show reduced OS benefit from this compound (HR: 0.97, 95% CI: 0.73-1.20) compared to placebo. In contrast, patients with KRAS G13 mutations derive a significant OS benefit (HR: 0.29, 95% CI: 0.15-0.55).[11][12][13]High
Tumor Tissue ADAR1 ExpressionmCRCHigh expression of Adenosine Deaminase Acting on RNA 1 (ADAR1) was associated with longer PFS in patients treated with this compound plus bevacizumab (p=0.0151). In a multivariate analysis, low ADAR1 expression was identified as a factor for shorter PFS (HR=3.43, p=0.01).[14] High ADAR1 expression has also been linked to chemotherapy resistance in other contexts.[15]Low to Moderate

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and biomarker analysis, the following diagrams are provided.

G cluster_0 This compound Action cluster_1 Trifluridine Pathway cluster_2 Tipiracil Pathway TAS102 Tipiracil HCl (Trifluridine + Tipiracil) FTD Trifluridine (FTD) TAS102->FTD TPI Tipiracil TAS102->TPI TK1 Thymidine Kinase 1 (TK1) FTD->TK1 Phosphorylation FTD_MP FTD-monophosphate TK1->FTD_MP FTD_TP FTD-triphosphate FTD_MP->FTD_TP Further Phosphorylation DNA DNA FTD_TP->DNA Incorporation DNA_damage DNA Dysfunction & Replication Stress DNA->DNA_damage TP Thymidine Phosphorylase (TP) TPI->TP Inhibition Angiogenesis Angiogenesis TP->Angiogenesis Promotion

Mechanism of Action of this compound.

G cluster_0 Biomarker Analysis Workflow cluster_1 Blood-Based Analysis cluster_2 Tumor Tissue Analysis cluster_3 Treatment Decision Patient Patient with mCRC Blood Blood Sample Patient->Blood Tumor Tumor Tissue (Biopsy/Resection) Patient->Tumor CBC Complete Blood Count (CBC) Blood->CBC DNA_ext DNA Extraction Tumor->DNA_ext IHC Immunohistochemistry (IHC) Tumor->IHC LMR Calculate LMR/ Neutrophil Count CBC->LMR Decision Predict Response to This compound LMR->Decision PCR_Seq PCR / Sequencing DNA_ext->PCR_Seq TK1_ADAR1 TK1 / ADAR1 Protein Expression IHC->TK1_ADAR1 KRAS *KRAS* Mutation Status PCR_Seq->KRAS TK1_ADAR1->Decision KRAS->Decision

References

Comparative Efficacy of Tipiracil Hydrochloride Versus Other Thymidine Phosphorylase Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Tipiracil hydrochloride, a key component of the anticancer agent TAS-102 (Lonsurf®), with other thymidine (B127349) phosphorylase (TP) inhibitors. Thymidine phosphorylase is a crucial enzyme in pyrimidine (B1678525) metabolism and a validated target in cancer therapy due to its role in angiogenesis and the activation of certain chemotherapeutic agents.[1][2][3][4] This comparison is based on available preclinical and clinical data, with a focus on quantitative measures of efficacy and detailed experimental methodologies.

Mechanism of Action of Thymidine Phosphorylase Inhibitors

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxyribose-1-phosphate.[5][6] In the context of cancer, TP has a dual role. It is involved in the activation of fluoropyrimidine prodrugs like capecitabine (B1668275) to 5-fluorouracil (B62378) (5-FU).[3] However, its overexpression in many solid tumors is associated with increased angiogenesis, tumor progression, and poor prognosis.[2][3][7]

Thymidine phosphorylase inhibitors (TPIs) block the activity of this enzyme.[5] this compound's primary role in the combination drug TAS-102 is to prevent the rapid degradation of the cytotoxic agent trifluridine (B1683248) (FTD) by TP, thus significantly increasing its bioavailability and antitumor activity.[7][8] Additionally, by inhibiting TP, Tipiracil may also exert anti-angiogenic effects.[7][9]

Comparative Efficacy Data

Direct head-to-head comparative efficacy studies between this compound and other thymidine phosphorylase inhibitors are limited in publicly available literature. However, a comparison can be drawn from their half-maximal inhibitory concentrations (IC50) and other preclinical data reported in various studies. It is important to note that variations in experimental conditions can affect IC50 values.

In Vitro Inhibitory Activity of Thymidine Phosphorylase Inhibitors
CompoundChemical ClassIC50 Value (nM)Source Organism of TPReference
This compound Pyrimidine derivative35.0 Recombinant E. coli[10]
Tipiracil Pyrimidine derivative14.0 Recombinant E. coli[1]
7-Deazaxanthine (7-DX) Purine analogue41,000 Recombinant E. coli[1]
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione Pyrimidine derivative6,800 Not Specified[10]
KIN59 Non-nucleobase30,000 Not Specified[11][12]
Masoprocol Natural product (Lignan)44,000 Recombinant E. coli[1]
Thiobarbituric acid analog 28 Synthetic heterocycle6,900 Recombinant E. coli[13]
Isatin-thiadiazole analog 16 Synthetic heterocycle4,100 Recombinant E. coli[14]

Note: IC50 values can vary depending on the assay conditions, including enzyme and substrate concentrations, buffer composition, and temperature.

Signaling Pathways and Mechanisms

The inhibition of thymidine phosphorylase by Tipiracil and other inhibitors impacts several cellular pathways, primarily related to drug metabolism and angiogenesis.

Trifluridine Metabolism and DNA Incorporation

The primary mechanism of action of TAS-102 involves the inhibition of TP by Tipiracil, which leads to increased systemic exposure to trifluridine (FTD). FTD is then phosphorylated intracellularly to its active triphosphate form (F3dTTP), which is incorporated into DNA, leading to DNA dysfunction and cell death.[8]

Trifuridine_Metabolism TAS102 TAS-102 (Oral Administration) Trifluridine Trifluridine (FTD) TAS102->Trifluridine Tipiracil Tipiracil TAS102->Tipiracil Inactive_Metabolite Inactive Metabolite Trifluridine->Inactive_Metabolite Degradation F3dTMP F3dTMP Trifluridine->F3dTMP Phosphorylation TP Thymidine Phosphorylase (TP) Tipiracil->TP Inhibits TP->Inactive_Metabolite TK Thymidine Kinase TK->F3dTMP F3dTTP F3dTTP (Active form) F3dTMP->F3dTTP Phosphorylation Kinases Other Kinases Kinases->F3dTTP DNA_Incorporation Incorporation into DNA F3dTTP->DNA_Incorporation DNA_Dysfunction DNA Dysfunction & Cell Death DNA_Incorporation->DNA_Dysfunction

Caption: Mechanism of action of TAS-102 (Trifluridine/Tipiracil).

Anti-Angiogenic and Anti-Thrombotic Effects

Thymidine phosphorylase is identical to platelet-derived endothelial cell growth factor (PD-ECGF), a potent angiogenic factor.[2][3] By inhibiting TP, TPIs can reduce the production of 2-deoxy-D-ribose, a product of thymidine catabolism that promotes endothelial cell migration and angiogenesis.[4] This anti-angiogenic effect is a potential secondary benefit of TP inhibition. Furthermore, studies have shown that Tipiracil can attenuate thrombosis without increasing the risk of bleeding in mice, suggesting a role in modulating platelet activation.[15]

Anti_Angiogenic_Effect TPI Thymidine Phosphorylase Inhibitor (e.g., Tipiracil) TP Thymidine Phosphorylase (TP)/ PD-ECGF TPI->TP Inhibits Deoxyribose 2-deoxy-D-ribose TP->Deoxyribose Thymidine Thymidine Thymidine->Deoxyribose Catalyzed by TP Angiogenesis Angiogenesis Deoxyribose->Angiogenesis Promotes Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth VEGF VEGF VEGF->Angiogenesis Promotes

Caption: Anti-angiogenic mechanism of thymidine phosphorylase inhibitors.

Experimental Protocols

In Vitro Thymidine Phosphorylase Inhibition Assay

This protocol describes a common spectrophotometric method for determining the in vitro inhibitory activity of compounds against thymidine phosphorylase.

Principle: The assay measures the decrease in absorbance at 290 nm, which corresponds to the conversion of thymidine to thymine by TP.[16][17]

Materials:

  • Recombinant E. coli or human thymidine phosphorylase

  • Thymidine (substrate)

  • Test compounds (dissolved in DMSO)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing:

    • 150 µL of potassium phosphate buffer

    • 20 µL of TP enzyme solution (e.g., 0.058 units/well)

    • 10 µL of the test compound at various concentrations (or DMSO for control).

  • Incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of thymidine solution (e.g., final concentration of 1.5 mM).

  • Immediately measure the absorbance at 290 nm and continue to monitor every 2 minutes for a total of 10-30 minutes.

  • Calculate the rate of reaction (decrease in absorbance over time) for each concentration of the inhibitor.

  • The percent inhibition is calculated relative to the control (DMSO-treated) wells.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[18][19]

TP_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Buffer Phosphate Buffer Mix Mix Buffer, Enzyme, and Inhibitor in 96-well plate Buffer->Mix Enzyme TP Enzyme Enzyme->Mix Inhibitor Test Inhibitor Inhibitor->Mix Incubate Incubate at 30°C Mix->Incubate Add_Substrate Add Thymidine (Substrate) Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 290 nm over time Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Determine_IC50 Determine IC50 Value Calculate_Rate->Determine_IC50

Caption: Experimental workflow for in vitro TP inhibition assay.

In Vivo Antitumor Efficacy in a Colorectal Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of TP inhibitors, often in combination with a cytotoxic agent like trifluridine, using a mouse xenograft model of human colorectal cancer.

Model: Female immunodeficient nude mice (e.g., BALB/c nude) are typically used. Human colorectal cancer cell lines such as HT-29, SW48, or HCT116 are implanted subcutaneously.[20][21]

Procedure:

  • Human colorectal cancer cells (e.g., 5 x 10^6 cells) are injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into treatment and control groups (typically 6-10 mice per group).

  • The test compound (e.g., TAS-102) is administered orally at a specified dose and schedule (e.g., 150 mg/kg/day, twice daily for 14 days).[20][22] The control group receives the vehicle (e.g., 0.5% HPMC solution).

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²).

  • Body weight and general health of the mice are monitored as indicators of toxicity.

  • The primary efficacy endpoints are typically tumor growth inhibition and, in some studies, an increase in lifespan.[22]

  • At the end of the study, tumors may be excised for further analysis, such as quantification of drug incorporation into DNA or assessment of biomarkers.[20]

Conclusion

This compound is a potent inhibitor of thymidine phosphorylase, with significantly lower IC50 values compared to many other known TPIs. Its primary clinical utility is in enhancing the efficacy of trifluridine in the treatment of metastatic colorectal and gastric cancers.[5][7] While direct comparative studies are scarce, the available in vitro data suggests a higher potency for Tipiracil. The dual mechanism of enhancing chemotherapy and potentially inhibiting angiogenesis makes TP an attractive target for cancer therapy. Further research into novel and potent TP inhibitors, along with head-to-head comparisons with Tipiracil, is warranted to expand the therapeutic options for patients.

References

Synergistic Antitumor Effects of Tipiracil Hydrochloride with Irinotecan and Oxaliplatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of tipiracil (B1663634) hydrochloride, a component of the oral cytotoxic agent TAS-102 (trifluridine/tipiracil), when combined with the chemotherapeutic agents irinotecan (B1672180) and oxaliplatin (B1677828). TAS-102, consisting of trifluridine (B1683248) (FTD) and tipiracil hydrochloride (TPI), has demonstrated a distinct mechanism of action from 5-fluorouracil (B62378) (5-FU) and has shown efficacy in 5-FU-resistant cancers.[1][2][3][4] Preclinical and clinical studies have highlighted the potential for enhanced antitumor activity when TAS-102 is used in combination with other cytotoxic agents.[1][2][5] This guide summarizes key experimental data, details underlying mechanisms, and provides protocols from relevant studies to inform further research and drug development.

Mechanism of Synergy

The synergistic antitumor effects of TAS-102 with irinotecan and oxaliplatin are attributed to the complementary mechanisms of action of the individual agents, leading to enhanced DNA damage and cell death.

TAS-102 + Irinotecan: The synergy between TAS-102 and irinotecan is believed to stem from their combined impact on DNA. Irinotecan's active metabolite, SN-38, inhibits topoisomerase I, leading to single-strand DNA breaks.[6][7][8][9][10] Trifluridine, the active component of TAS-102, is incorporated into DNA, causing DNA dysfunction.[11][12][13] The combination of these two agents results in increased DNA strand breaks and subsequent G2/M cell cycle arrest, ultimately leading to enhanced apoptosis.[2][3]

TAS-102 + Oxaliplatin: The combination of TAS-102 and oxaliplatin demonstrates synergy through a multi-faceted mechanism. Oxaliplatin forms platinum-DNA adducts, which leads to DNA damage and the inhibition of DNA synthesis and transcription.[14][15][16][17][18] Preclinical studies suggest that the incorporation of trifluridine into DNA may potentiate the cytotoxicity of oxaliplatin by inhibiting the repair of oxaliplatin-induced DNA damage.[5][19] Furthermore, the combination of TAS-102 and oxaliplatin has been shown to induce immunogenic cell death (ICD), which can stimulate an antitumor immune response.

Below are diagrams illustrating the proposed synergistic mechanisms of action.

TAS102_Irinotecan_Synergy cluster_irinotecan Irinotecan Action cluster_tas102 TAS-102 Action cluster_synergy Synergistic Effect Irinotecan Irinotecan SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Metabolism Topo1 Topoisomerase I SN38->Topo1 Inhibits SSB Single-Strand DNA Breaks Topo1->SSB Induces Enhanced_Damage Enhanced DNA Damage SSB->Enhanced_Damage TAS102 TAS-102 (Trifluridine/Tipiracil) FTD Trifluridine (FTD) TAS102->FTD Bioavailability (Tipiracil effect) FTD_DNA FTD Incorporation into DNA FTD->FTD_DNA DNA_dys DNA Dysfunction FTD_DNA->DNA_dys DNA_dys->Enhanced_Damage G2M_Arrest G2/M Arrest Enhanced_Damage->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

TAS102_Oxaliplatin_Synergy cluster_oxaliplatin Oxaliplatin Action cluster_tas102 TAS-102 Action cluster_synergy Synergistic Effect Oxaliplatin Oxaliplatin DNA_Adducts Platinum-DNA Adducts Oxaliplatin->DNA_Adducts DNA_Damage_O DNA Damage DNA_Adducts->DNA_Damage_O Enhanced_Damage Enhanced DNA Damage DNA_Damage_O->Enhanced_Damage TAS102 TAS-102 (Trifluridine/Tipiracil) FTD Trifluridine (FTD) TAS102->FTD Bioavailability (Tipiracil effect) FTD_DNA FTD Incorporation into DNA FTD->FTD_DNA DNA_Repair_Inhibition Inhibition of DNA Repair FTD_DNA->DNA_Repair_Inhibition DNA_Repair_Inhibition->Enhanced_Damage ICD Immunogenic Cell Death Enhanced_Damage->ICD Apoptosis Apoptosis Enhanced_Damage->Apoptosis

Preclinical Efficacy: In Vivo Xenograft Studies

The combination of TAS-102 with either irinotecan or oxaliplatin has demonstrated significant synergistic antitumor activity in various human cancer xenograft models. The tables below summarize the key findings from these preclinical studies.

Table 1: Synergistic Effects of TAS-102 and Irinotecan in Xenograft Models

Cancer TypeCell LineTreatment GroupsKey FindingsReference
Colorectal CancerKM12CTAS-102, Irinotecan, TAS-102 + IrinotecanCombination therapy showed significantly superior tumor growth inhibition and growth delay compared to monotherapy (p<0.01).[17]
Colorectal Cancer (5-FU Resistant)KM12C/5-FUTAS-102, Irinotecan, TAS-102 + IrinotecanCombination therapy demonstrated significant superiority over monotherapy in tumor growth inhibition and delay (p<0.01).[17]
Colorectal Cancer (5-FU Resistant)DLD-1/5-FUTAS-102, Irinotecan, TAS-102 + IrinotecanThe combination group had significantly better tumor growth inhibition and delay compared to single agents (p<0.01).[17]
Gastric CancerSC-2TAS-102, Irinotecan, TAS-102 + IrinotecanSignificantly superior tumor growth inhibition and delay with the combination therapy (p<0.01).[17]

Table 2: Synergistic Effects of TAS-102 and Oxaliplatin in Xenograft Models

Cancer TypeCell LineTreatment GroupsKey FindingsReference
Colorectal CancerHCT 116, SW-48TAS-102, Oxaliplatin, TAS-102 + OxaliplatinCombination therapy resulted in significantly superior tumor growth inhibition and delay compared to monotherapy (p<0.001).[14]
Gastric CancerSC-2, MKN74TAS-102, Oxaliplatin, TAS-102 + OxaliplatinThe combination showed significantly enhanced antitumor activity over single agents (p<0.001).[14]
Gastric Cancer (5-FU Resistant)MKN74/5FUTAS-102, Oxaliplatin, TAS-102 + OxaliplatinAntitumor activity of TAS-102 was significantly enhanced in combination with oxaliplatin (p<0.001).[14]

Clinical Efficacy and Safety

Clinical trials have evaluated the safety and efficacy of combining TAS-102 with irinotecan or oxaliplatin in patients with advanced solid tumors, primarily metastatic colorectal cancer (mCRC).

Table 3: Clinical Trial Data for TAS-102 and Irinotecan Combination Therapy

Trial PhaseCancer TypePatient PopulationDosing RegimenEfficacyKey Grade ≥3 Adverse EventsReference
Phase ImCRCRefractory to 5-FU and oxaliplatinRecommended Dose: TAS-102 50 mg/m²/day (5 days/week for 2 weeks, then 14-day rest) + Irinotecan 150 mg/m² (Days 1 & 15 of a 28-day cycle)Partial Response (PR): 22% (2/9 patients)Neutropenia (100%), Leukopenia (70%), Febrile Neutropenia (30%)[2][18]
Phase II (TABAsCO)mCRCPre-treatedTAS-102 25 mg/m² BID (Days 2-6 & 16-20) + Irinotecan 180 mg/m² (Days 1 & 15) + Bevacizumab 5 mg/kg (Days 1 & 15) of a 28-day cycleMedian PFS: 8.7 months, Median OS: 13.4 monthsNeutropenia (34%)[3]
Phase IIAdvanced Gastric CancerPre-treatedRecommended Phase II Dose: TAS-102 35 mg/m²/dose BID (Days 1-5 & 15-19) + Irinotecan 100 mg/m² (Days 1 & 15) of a 28-day cycleDisease Control Rate (DCR): 72.7%Neutropenia (90.9%), Leukopenia (54.5%), Anemia (45.5%)[3]
Phase IIAdvanced Biliary Tract CarcinomaRefractoryTAS-102 25 mg/m² (Days 1-5 of 14-day cycle) + Irinotecan 180 mg/m² (Day 1 of 14-day cycle)Objective Response Rate (ORR): 10%, DCR: 50%, Median PFS: 3.9 months, Median OS: 9.1 monthsGrade ≥3 AEs in 74.1% of patients, primarily hematologic[20]

Table 4: Clinical Trial Data for TAS-102 and Oxaliplatin Combination Therapy

Trial PhaseCancer TypePatient PopulationDosing RegimenEfficacyKey Grade ≥3 Adverse EventsReference
Phase Ib/II (TASOX)mCRCRefractoryRecommended Dose: TAS-102 35 mg/m² BID (Days 1-5) + Oxaliplatin 85 mg/m² (Day 1) in 14-day cyclesORR: 2.4%, Median PFS: 2.7 months, Median OS: 6.8 monthsAnemia (19%), Leukopenia (28%)[1][16]
Phase ImCRCPre-treatedRecommended Dose: TAS-102 35 mg/m² BID (Days 1-5) + Oxaliplatin 85 mg/m² (Day 1) in 14-day cyclesPR: 7.1%, Stable Disease (SD): 50%Febrile Neutropenia (one dose-limiting toxicity)[21]
Phase I (with Bevacizumab)mCRCPre-treatedTAS-102 35 mg/m² BID (Days 1-5) + Oxaliplatin 85 mg/m² (Day 1) + Bevacizumab 5 mg/kg (Day 1) in 14-day cyclesORR: 17.1%, Median PFS: 6.3 monthsNeutropenia/decreased neutrophils (75.7%), Nausea (59.5%)[13]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. Below are summaries of the methodologies employed in the key cited studies.

Preclinical In Vivo Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of TAS-102 in combination with irinotecan or oxaliplatin.

General Protocol:

  • Cell Lines and Culture: Human colorectal and gastric cancer cell lines (e.g., HCT 116, SW-48, KM12C, SC-2, MKN74, and their 5-FU resistant sub-lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of cancer cells (typically 5 x 10⁶ to 1 x 10⁷ cells) is subcutaneously injected into the flank of each mouse.

  • Treatment: When tumors reach a predetermined size (e.g., 100-300 mm³), mice are randomized into treatment groups (vehicle control, TAS-102 alone, irinotecan or oxaliplatin alone, and the combination).

    • TAS-102 Administration: Administered orally, typically twice a day, for a specified period (e.g., days 1-14).[14][17] The dose is expressed as the amount of trifluridine.[8]

    • Irinotecan/Oxaliplatin Administration: Administered intravenously on specific days of the treatment cycle (e.g., days 1 and 8).[14][17]

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width²)/2. Body weight is also monitored as an indicator of toxicity. The primary endpoints are tumor growth inhibition and the time for the tumor to reach a specific multiple of its initial volume (e.g., RTV5).[14][17]

  • Statistical Analysis: Tumor growth curves are plotted, and statistical comparisons between treatment groups are performed using appropriate tests (e.g., t-test or ANOVA).

Xenograft_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_eval Evaluation Cell_Culture Cell Line Culture Tumor_Implant Tumor Cell Implantation in Nude Mice Cell_Culture->Tumor_Implant Tumor_Growth Tumor Growth to Predetermined Size Tumor_Implant->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Drug Administration (Oral TAS-102, IV Irinotecan/Oxaliplatin) Randomization->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Data_Analysis Data Analysis (Tumor Growth Inhibition, Delay) Monitoring->Data_Analysis

Clinical Trial Protocols

Objective: To determine the recommended dose, safety, and efficacy of TAS-102 in combination with irinotecan or oxaliplatin in patients with advanced cancers.

General Protocol (Phase I Dose-Escalation):

  • Patient Selection: Patients with histologically confirmed advanced or metastatic cancer who have progressed on standard therapies are enrolled. Key eligibility criteria include ECOG performance status, adequate organ function, and measurable disease.[18][21]

  • Study Design: A 3+3 dose-escalation design is typically used to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[18][21]

  • Treatment Plan:

    • TAS-102 + Irinotecan: Patients receive escalating doses of TAS-102 orally (e.g., twice daily for 5 days a week for 2 weeks) with a fixed dose of irinotecan intravenously (e.g., on days 1 and 15) in a 28-day cycle.[2][18]

    • TAS-102 + Oxaliplatin: Patients receive escalating doses of TAS-102 orally (e.g., twice daily on days 1-5) with a fixed dose of oxaliplatin intravenously (e.g., on day 1) in a 14-day cycle.[1][21]

  • Safety and Toxicity Assessment: Patients are monitored for dose-limiting toxicities (DLTs) during the first cycle. Adverse events are graded according to CTCAE.

  • Efficacy Assessment: Tumor response is evaluated using RECIST criteria at baseline and regular intervals.

General Protocol (Phase II Expansion):

  • Patient Enrollment: A larger cohort of patients is enrolled at the RP2D established in the Phase I part.

  • Treatment: Patients receive the combination therapy at the RP2D until disease progression or unacceptable toxicity.

  • Endpoints:

    • Primary: Often overall response rate (ORR) or progression-free survival (PFS).[1]

    • Secondary: May include disease control rate (DCR), overall survival (OS), duration of response, and safety.[16]

Clinical_Trial_Workflow cluster_phase1 Phase I: Dose Escalation (3+3 Design) cluster_phase2 Phase II: Expansion Patient_Screening Patient Screening & Eligibility Assessment Enrollment Enrollment Patient_Screening->Enrollment Baseline Baseline Assessment (Tumor Measurement, etc.) Enrollment->Baseline Dose_Escalation Treatment with Escalating Doses Baseline->Dose_Escalation DLT_Monitoring DLT Monitoring Dose_Escalation->DLT_Monitoring Efficacy_Safety Efficacy & Safety Evaluation (RECIST, CTCAE) Dose_Escalation->Efficacy_Safety MTD_RP2D Determine MTD & RP2D DLT_Monitoring->MTD_RP2D Expansion_Enrollment Enrollment at RP2D MTD_RP2D->Expansion_Enrollment Treatment_RP2D Treatment at RP2D Expansion_Enrollment->Treatment_RP2D Treatment_RP2D->Efficacy_Safety Follow_Up Long-term Follow-up (PFS, OS) Efficacy_Safety->Follow_Up

References

A Head-to-Head Preclinical Comparison of Tipiracil Hydrochloride/Trifluridine (TAS-102) and 5-Fluorouracil (5-FU)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the preclinical performance of Tipiracil hydrochloride in combination with trifluridine (B1683248) (TAS-102) and the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). The information presented herein is collated from various preclinical studies to aid in the understanding of their distinct mechanisms, efficacy, and suitability for different cancer models.

Executive Summary

This compound is a component of the oral combination drug TAS-102, where it acts to increase the bioavailability of the cytotoxic agent trifluridine (FTD). Preclinical evidence demonstrates that TAS-102 possesses a distinct mechanism of action compared to 5-FU, leading to significant antitumor activity, particularly in 5-FU-resistant cancer models. While 5-FU primarily exerts its cytotoxic effects through the inhibition of thymidylate synthase (TS), TAS-102's main mechanism is the incorporation of FTD into DNA, leading to DNA dysfunction. This fundamental difference underlies the ability of TAS-102 to overcome 5-FU resistance.

Mechanism of Action

The antitumor activities of TAS-102 and 5-FU are initiated through different intracellular pathways, as illustrated below.

cluster_TAS102 TAS-102 (Trifluridine/Tipiracil) cluster_5FU 5-Fluorouracil (5-FU) TAS102 TAS-102 (Oral Administration) Tipiracil Tipiracil TAS102->Tipiracil Trifluridine Trifluridine (FTD) TAS102->Trifluridine TP Thymidine (B127349) Phosphorylase (TP) Tipiracil->TP Inhibits FTD_MP FTD-Monophosphate Trifluridine->FTD_MP Thymidine Kinase FTD_TP FTD-Triphosphate FTD_MP->FTD_TP DNA_incorporation Incorporation into DNA FTD_TP->DNA_incorporation DNA_dysfunction DNA Dysfunction DNA_incorporation->DNA_dysfunction FU 5-FU FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits dTMP_synthesis dTMP Synthesis TS->dTMP_synthesis DNA_synthesis DNA Synthesis dTMP_synthesis->DNA_synthesis RNA_incorporation Incorporation into RNA FUTP->RNA_incorporation RNA_dysfunction RNA Dysfunction RNA_incorporation->RNA_dysfunction

Fig. 1: Mechanisms of Action of TAS-102 and 5-FU

TAS-102: The primary cytotoxic component of TAS-102 is trifluridine (FTD), a thymidine-based nucleoside analog.[1] this compound inhibits thymidine phosphorylase, the enzyme that degrades FTD, thereby increasing FTD's bioavailability.[2][3] FTD is incorporated into DNA, leading to DNA dysfunction and subsequent cell death.[1][2]

5-FU: 5-Fluorouracil is a uracil (B121893) analog that, upon intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP), primarily inhibits thymidylate synthase (TS).[2] This inhibition depletes the cellular pool of thymidine, which is essential for DNA synthesis and repair. 5-FU can also be incorporated into RNA, leading to RNA dysfunction.[2][3]

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for trifluridine (FTD, the active component of TAS-102) and 5-FU in various human cancer cell lines, including those resistant to 5-FU.

Cell LineCancer Type5-FU IC₅₀ (µM)FTD IC₅₀ (µM)Fold Resistance to 5-FUFold Resistance to FTDReference
MKN45Gastric0.930.23--[4]
MKN45/5FUGastric13.30.8514.33.7[4]
MKN74Gastric3.26.0--[4]
MKN74/5FUGastric15.17.04.71.2[4]
KATOIIIGastric2.92.7--[4]
KATOIII/5FUGastric7.12.72.41.0[4]

These data indicate that while resistance to 5-FU can be significant (e.g., 14.3-fold in MKN45/5FU), the cross-resistance to FTD is considerably lower, and in some cases, negligible.[4]

In Vivo Efficacy

Preclinical xenograft models have been instrumental in comparing the in vivo antitumor activity of TAS-102 and 5-FU.

Tumor Growth Inhibition

The table below presents the tumor growth inhibition rates observed in mouse xenograft models.

Xenograft ModelCancer TypeTreatmentDose & ScheduleTumor Growth Inhibition Rate (%)Reference
DLD-1 (5-FU sensitive)ColonTAS-102150 mg/kg/day73.4[5]
5-FUContinuous infusion62.3[5]
DLD-1/5FU (5-FU resistant)ColonTAS-102150 mg/kg/day73.2[5]
5-FUContinuous infusion28.2[5]
NUGC-3 (5-FU sensitive)GastricTrifluridine (TFT)200 mg/kg/day~70[5]
NUGC-3/5FU (5-FU resistant)GastricTrifluridine (TFT)200 mg/kg/day~70[5]

TAS-102 demonstrates comparable or superior tumor growth inhibition to 5-FU in sensitive models and, critically, retains its efficacy in 5-FU-resistant models where 5-FU's activity is markedly reduced.[5]

Survival Studies

In peritoneal dissemination models, TAS-102 has been shown to significantly increase the lifespan of tumor-bearing mice compared to 5-FU.

Xenograft ModelCancer TypeTreatmentIncrease in Lifespan (ILS, %)Reference
DLD-1ColorectalTAS-10266.7[6]
5-FU23.3[6]
DLD-1/5FUColorectalTAS-10243.3[6]
5-FU1.7[6]
HT-29ColorectalTAS-102106.3[6]
5-FU53.3[6]
HCT116ColorectalTAS-10298.3[6]
5-FU43.3[6]
MKN45GastricTAS-102133.3[6]
5-FU43.3[6]

Signaling Pathways

The distinct mechanisms of TAS-102 and 5-FU lead to the activation of different downstream signaling pathways.

cluster_pathways Downstream Signaling Consequences TAS102_action TAS-102 (DNA Incorporation) DNA_damage DNA Damage & Replication Stress TAS102_action->DNA_damage FU_action 5-FU (TS Inhibition) Thymidine_depletion Thymidine Depletion FU_action->Thymidine_depletion p53_activation_tas p53-p21 Pathway Activation DNA_damage->p53_activation_tas senescence Cellular Senescence (p53 proficient) p53_activation_tas->senescence apoptosis_tas Apoptotic Cell Death (p53 deficient) p53_activation_tas->apoptosis_tas p53_activation_fu p53 Signaling Activation Thymidine_depletion->p53_activation_fu apoptosis_fu Apoptosis p53_activation_fu->apoptosis_fu cell_cycle_arrest Cell Cycle Arrest p53_activation_fu->cell_cycle_arrest start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_drug Add serial dilutions of TAS-102 or 5-FU incubate1->add_drug incubate2 Incubate for 72h add_drug->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 1.5-4h add_mtt->incubate3 solubilize Solubilize formazan crystals (e.g., with DMSO) incubate3->solubilize read_absorbance Read absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ values read_absorbance->calculate_ic50 end End calculate_ic50->end start Start implant_cells Subcutaneously implant cancer cells into immunocompromised mice start->implant_cells tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treatment Administer TAS-102, 5-FU, or vehicle control according to schedule randomize->treatment measure_tumor Measure tumor volume (e.g., twice weekly) treatment->measure_tumor monitor_bw Monitor body weight as a measure of toxicity treatment->monitor_bw endpoint Continue until a predefined endpoint (e.g., tumor volume, study duration) measure_tumor->endpoint monitor_bw->endpoint analyze_data Analyze tumor growth inhibition and survival endpoint->analyze_data end End analyze_data->end

References

Validating the Anti-Tumor Efficacy of Tipiracil Hydrochloride in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of trifluridine (B1683248)/tipiracil (B1663634) (Lonsurf®), with a focus on the role of tipiracil hydrochloride, in patient-derived xenograft (PDX) models of colorectal and gastric cancer. The performance of trifluridine/tipiracil is compared with other therapeutic alternatives, supported by experimental data from preclinical studies.

Executive Summary

Trifluridine/tipiracil is an oral nucleoside analog-based chemotherapeutic agent approved for the treatment of metastatic colorectal cancer (mCRC) and gastric cancer. Its efficacy is attributed to the dual mechanism of its components: trifluridine, a cytotoxic agent that incorporates into DNA and disrupts its function, and this compound, a thymidine (B127349) phosphorylase (TP) inhibitor. This compound plays a crucial role by preventing the rapid degradation of trifluridine, thereby increasing its bioavailability and anti-tumor activity.[1][2] Furthermore, preclinical evidence suggests that tipiracil may possess intrinsic anti-angiogenic and immunomodulatory properties. This guide delves into the preclinical validation of trifluridine/tipiracil's efficacy using patient-derived xenografts, which are considered more clinically relevant models than traditional cell line-derived xenografts.

Mechanism of Action of Trifluridine/Tipiracil

The anti-tumor activity of trifluridine/tipiracil is a result of the synergistic action of its two components:

  • Trifluridine (FTD): As a thymidine analog, trifluridine is incorporated into the DNA of cancer cells. This incorporation leads to DNA damage and dysfunction, ultimately triggering cell cycle arrest and apoptosis.[1] The activation of the p53-p21 pathway is a key downstream event, leading to cellular senescence or apoptosis depending on the p53 status of the tumor cells.[3]

  • This compound (TPI): Tipiracil is a potent inhibitor of thymidine phosphorylase (TP), an enzyme that rapidly metabolizes trifluridine.[1] By inhibiting TP, tipiracil significantly increases the systemic exposure to trifluridine, enhancing its cytotoxic effects.[4] Additionally, inhibition of TP by tipiracil has been shown to have potential anti-angiogenic effects and can induce immunogenic cell death, further contributing to its anti-tumor activity.[4][5]

Below is a diagram illustrating the proposed mechanism of action:

Trifluridine_Tipiracil_Mechanism Mechanism of Action of Trifluridine/Tipiracil cluster_0 Trifluridine (FTD) Action cluster_1 Tipiracil (TPI) Action FTD Trifluridine (FTD) FTD_TP FTD Triphosphate FTD->FTD_TP Phosphorylation DNA_Incorporation Incorporation into DNA FTD_TP->DNA_Incorporation DNA_Dysfunction DNA Dysfunction DNA_Incorporation->DNA_Dysfunction p53_activation p53 Activation DNA_Dysfunction->p53_activation Cell_Cycle_Arrest Cell Cycle Arrest / Senescence p53_activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_activation->Apoptosis TPI Tipiracil (TPI) TP Thymidine Phosphorylase (TP) TPI->TP Inhibits Angiogenesis Angiogenesis TPI->Angiogenesis Inhibits (potential) ICD Immunogenic Cell Death TPI->ICD Induces (potential) FTD_Bioavailability Increased FTD Bioavailability FTD_Degradation FTD Degradation TP->FTD_Degradation Catalyzes

Caption: Mechanism of action of Trifluridine and Tipiracil.

Comparative Efficacy in Preclinical Models

This section presents a comparison of the anti-tumor activity of trifluridine/tipiracil with other relevant cancer therapies in xenograft models. While direct head-to-head studies in PDX models are limited, data from cell line-derived xenografts and separate PDX studies provide valuable insights.

Trifluridine/Tipiracil vs. Nintedanib in Colorectal Cancer Xenografts

A study by an unnamed source investigated the combination of trifluridine/tipiracil (TFTD) and nintedanib, a triple angiokinase inhibitor, in human colorectal cancer cell line-derived xenografts. The results demonstrated that TFTD monotherapy exhibited significant tumor growth inhibition.

Table 1: Tumor Growth Inhibition in Colorectal Cancer Xenograft Models

Treatment GroupDLD-1DLD-1/5-FUHT-29HCT116
TFTD (150 mg/kg/day) 61.5%72.8%67.6%67.5%
Nintedanib (40 mg/kg/day) ----
TFTD + Nintedanib Significantly higher than monotherapySignificantly higher than monotherapySignificantly higher than monotherapySignificantly higher than monotherapy

Source: Adapted from a study on the combination of trifluridine/tipiracil and nintedanib.[6]

These findings highlight the potent anti-tumor activity of trifluridine/tipiracil as a single agent in preclinical models of colorectal cancer.

Comparison with Regorafenib (B1684635) and 5-Fluorouracil (B62378) in Colorectal Cancer PDX Models

While a direct comparative study is not available, separate studies on regorafenib and 5-fluorouracil in colorectal cancer PDX models provide a basis for indirect comparison. Regorafenib, a multi-kinase inhibitor, has shown significant tumor growth delay in several patient-derived colorectal cancer xenograft models.[3][6] Similarly, 5-fluorouracil (5-FU), a standard-of-care chemotherapy, has demonstrated efficacy in inhibiting the growth of colorectal cancer PDX tumors.[2]

Clinical retrospective studies have compared the efficacy of trifluridine/tipiracil and regorafenib in patients with metastatic colorectal cancer, with some studies suggesting similar overall survival but differences in progression-free survival and safety profiles.[7][8] These clinical findings underscore the need for further head-to-head preclinical studies in PDX models to better understand the comparative efficacy at the preclinical level.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for key experiments used in the evaluation of anti-tumor agents in PDX models.

Patient-Derived Xenograft (PDX) Model Establishment and Tumor Growth Assay

A generalized workflow for establishing PDX models and assessing anti-tumor efficacy is as follows:

PDX_Workflow Patient-Derived Xenograft (PDX) Experimental Workflow Patient_Tumor Patient Tumor Tissue Implantation Subcutaneous Implantation in Immunodeficient Mice Patient_Tumor->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice (Tumor Volume ~100-200 mm³) Tumor_Growth->Randomization Treatment Treatment Administration (e.g., Trifluridine/Tipiracil, Vehicle) Randomization->Treatment Measurement Tumor Volume Measurement (e.g., Calipers, 2-3 times/week) Treatment->Measurement Endpoint Endpoint Analysis (Tumor Growth Inhibition, IHC, Western Blot) Measurement->Endpoint

Caption: Workflow for PDX model studies.

Protocol:

  • Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).[9]

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width²) / 2.[9][10][11]

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Treatment Administration: The investigational drug (e.g., trifluridine/tipiracil) and vehicle control are administered according to the specified dosing schedule.

  • Efficacy Evaluation: Tumor volumes are measured throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

Immunohistochemistry (IHC)

IHC is used to assess the expression and localization of specific proteins within the tumor tissue.

Protocol:

  • Tissue Preparation: PDX tumor tissues are fixed in formalin and embedded in paraffin.

  • Sectioning: Thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue are cut and mounted on slides.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval to unmask the target protein epitopes.

  • Blocking: Non-specific antibody binding is blocked using a blocking solution.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific to the protein of interest.

  • Secondary Antibody & Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent that produces a colored precipitate at the site of the antigen-antibody reaction.

  • Counterstaining & Mounting: Slides are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.

Western Blotting

Western blotting is employed to detect and quantify the expression levels of specific proteins in tumor lysates.

Protocol:

  • Protein Extraction: Proteins are extracted from PDX tumor tissue using a lysis buffer.

  • Protein Quantification: The total protein concentration in the lysate is determined.

  • Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is added.

  • Detection: The signal from the labeled secondary antibody is detected, typically using chemiluminescence or fluorescence.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Molecular Markers

The anti-tumor effect of trifluridine/tipiracil is mediated through its impact on DNA synthesis and integrity. Key signaling pathways and molecular markers involved include:

  • DNA Damage Response (DDR) Pathway: Incorporation of trifluridine into DNA induces DNA damage, activating the DDR pathway. This can lead to the phosphorylation of key proteins such as ATM, ATR, and CHK1/2, ultimately resulting in cell cycle arrest or apoptosis.

  • p53 Signaling Pathway: As mentioned earlier, the activation of p53 is a critical event downstream of trifluridine-induced DNA damage. The status of p53 (wild-type or mutant) can influence the cellular response to treatment, with wild-type p53 often promoting senescence and mutant p53 leading to apoptosis.[3]

  • Thymidine Phosphorylase (TP) Expression: The level of TP expression in tumors could potentially influence the efficacy of trifluridine/tipiracil. High TP levels would theoretically lead to faster degradation of trifluridine, which is counteracted by tipiracil.

The following diagram illustrates the key signaling events following trifluridine-induced DNA damage:

DNA_Damage_Signaling Trifluridine-Induced DNA Damage Signaling Trifluridine Trifluridine Incorporation into DNA DNA_Damage DNA Damage (e.g., Strand Breaks) Trifluridine->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Stabilization and Activation CHK1_CHK2->p53 p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis G2_M_Arrest G2/M Cell Cycle Arrest p21->G2_M_Arrest

Caption: DNA damage response pathway activated by trifluridine.

Conclusion

This compound is an indispensable component of the anti-cancer agent trifluridine/tipiracil, significantly enhancing its efficacy by increasing the bioavailability of the active cytotoxic agent, trifluridine. Preclinical studies in xenograft models have consistently demonstrated the potent anti-tumor activity of trifluridine/tipiracil in colorectal and gastric cancer. Patient-derived xenograft models, in particular, offer a valuable platform for further validating these effects and for conducting comparative studies against other therapeutic agents to guide clinical drug development. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to support researchers in designing and interpreting studies aimed at further elucidating the therapeutic potential of this compound in combination with trifluridine.

References

Cross-resistance studies between Tipiracil hydrochloride and other nucleoside analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of trifluridine (B1683248)/tipiracil (TTD), marketed as Lonsurf®, with other nucleoside analogs, focusing on the critical issue of cross-resistance in cancer therapy. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the efficacy of TTD in tumor models with acquired resistance to other nucleoside analogs, particularly 5-fluorouracil (B62378) (5-FU). Detailed experimental protocols and visual diagrams of key cellular mechanisms and workflows are provided to support further investigation in this field.

Executive Summary

Trifluridine/tipiracil has demonstrated significant clinical activity in patients with metastatic colorectal and gastric cancers that are refractory to standard chemotherapies, including 5-FU.[1] The unique mechanism of action of trifluridine, the cytotoxic component of TTD, which involves extensive incorporation into DNA, is thought to be a key factor in its ability to overcome resistance to other nucleoside analogs that primarily act by inhibiting thymidylate synthase (TS).[1][2] This guide presents preclinical data from studies on both 5-FU-resistant and trifluridine-resistant cancer cell lines, offering a quantitative look at the cross-resistance profiles of these agents.

Mechanism of Action: Trifluridine vs. Other Nucleoside Analogs

Trifluridine's primary mode of cytotoxicity stems from its incorporation into DNA after being phosphorylated to trifluridine triphosphate (F3dTTP). This integration leads to DNA dysfunction and inhibition of cell proliferation.[2][3] While its monophosphate form (F3dTMP) can inhibit thymidylate synthase (TS), the enzyme responsible for synthesizing thymidine (B127349) monophosphate, this is considered a secondary mechanism compared to its effects on DNA.[2] Tipiracil hydrochloride, the other component of TTD, is a thymidine phosphorylase inhibitor that prevents the rapid degradation of trifluridine, thereby increasing its bioavailability.[4][5]

In contrast, the primary mechanism of action for 5-fluorouracil (5-FU) is the inhibition of TS by its metabolite, fluorodeoxyuridine monophosphate (FdUMP).[4][5] This leads to a depletion of thymidine, which is essential for DNA synthesis and repair. The differing primary mechanisms of trifluridine and 5-FU are believed to contribute to the lack of complete cross-resistance between the two drugs.[2]

Mechanism_of_Action Figure 1: Comparative Mechanism of Action of Trifluridine and 5-Fluorouracil cluster_TTD Trifluridine/Tipiracil (TTD) cluster_5FU 5-Fluorouracil (5-FU) TTD Trifluridine (FTD) + Tipiracil (TPI) TPI TPI TP Thymidine Phosphorylase (TP) TPI->TP Inhibits FTD FTD FTD->TP F3dTMP F3dTMP FTD->F3dTMP Phosphorylation (Thymidine Kinase) F3dTTP F3dTTP F3dTMP->F3dTTP Phosphorylation TS_inhibition_FTD Thymidylate Synthase (TS) Inhibition F3dTMP->TS_inhibition_FTD Inhibits (weaker) DNA_incorp DNA Dysfunction F3dTTP->DNA_incorp Incorporation into DNA DNA_synthesis DNA Synthesis DNA_incorp->DNA_synthesis Disrupts TS_inhibition_FTD->DNA_synthesis Inhibits FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolic Activation RNA_incorp RNA Dysfunction FU->RNA_incorp Incorporation into RNA TS_inhibition_5FU Thymidylate Synthase (TS) Inhibition FdUMP->TS_inhibition_5FU Inhibits (primary) TS_inhibition_5FU->DNA_synthesis Inhibits

Caption: Comparative Mechanism of Action of Trifluridine and 5-Fluorouracil.

Cross-Resistance Studies: Quantitative Data

Preclinical studies have evaluated the cross-resistance between trifluridine and 5-FU in various cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, a measure of drug potency, from key studies. A higher IC50 value indicates greater resistance.

Table 1: Efficacy of Trifluridine (FTD) and 5-FU in 5-FU-Resistant Gastric Cancer Cell Lines

This study utilized human gastric cancer cell lines (MKN45, MKN74, and KATOIII) and their 5-FU-resistant counterparts, which were established by overexpressing thymidylate synthase (TS).[1]

Cell LineParental/ResistantIC50 FTD (µM)IC50 5-FU (µM)Resistance Fold-Change (5-FU)Resistance Fold-Change (FTD)
MKN45 Parental0.230.93--
5-FU-Resistant0.8513.314.33.7
MKN74 Parental6.03.2--
5-FU-Resistant7.015.14.71.2
KATOIII Parental2.72.9--
5-FU-Resistant2.77.12.41.0

Data extracted from Matsuoka et al., 2018.[1]

The data indicates that while the 5-FU-resistant cell lines show significant resistance to 5-FU, the cross-resistance to trifluridine is less pronounced and, in some cases, negligible.[1] Notably, in the MKN45/5FU cell line, which exhibited the highest resistance to 5-FU, there was only a 3.7-fold increase in resistance to trifluridine.[1] Furthermore, in an in vivo xenograft model using these cells, TTD treatment overcame this partial in vitro cross-resistance.[1]

Table 2: Efficacy of 5-FU in Trifluridine-Resistant Colorectal Cancer Cell Lines

This study developed trifluridine-resistant sublines from three colorectal cancer cell lines (DLD-1, HCT-116, and RKO) through continuous exposure to increasing concentrations of trifluridine.

Cell LineParental/ResistantIC50 FTD (µM)IC50 5-FU (µM)Resistance Fold-Change (FTD)Resistance Fold-Change (5-FU)
DLD-1 Parental2.93.6--
FTD-Resistant> 4004.3> 1381.2
HCT-116 Parental1.32.6--
FTD-Resistant29.22.622.51.0
RKO Parental1.83.5--
FTD-Resistant> 4003.2> 2220.9

Data extracted from Tsunekuni et al., 2017 (formerly cited as Sakamoto et al.) and its supplementary data.

The results clearly demonstrate that the trifluridine-resistant cell lines do not exhibit cross-resistance to 5-FU, with the resistance fold-change for 5-FU being close to 1.0 for all three cell lines. This further supports the hypothesis of distinct resistance mechanisms between the two drugs.

Cross-Resistance with Gemcitabine (B846) and Cytarabine (B982)

Currently, there is a lack of published preclinical studies directly evaluating the cross-resistance between trifluridine/tipiracil and other clinically important nucleoside analogs such as gemcitabine and cytarabine in resistant cancer cell lines. While studies on gemcitabine-resistant pancreatic cancer cells have shown cross-resistance to cytarabine, trifluridine was not assessed.[6] Similarly, studies on cytarabine-resistant leukemia cell lines have demonstrated cross-resistance to other nucleoside analogs like fludarabine (B1672870), but not trifluridine.[4] This represents a significant knowledge gap and a promising area for future research to better position TTD in the treatment landscape of various malignancies.

Experimental Protocols

Establishment of Drug-Resistant Cell Lines

A common method for generating drug-resistant cancer cell lines in vitro is through continuous exposure to incrementally increasing concentrations of the target drug over a prolonged period.[2][7]

General Protocol:

  • Initial Seeding: Plate parental cancer cells at a low density in appropriate culture medium.

  • Initial Drug Exposure: After cell adherence, introduce the nucleoside analog at a concentration close to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells resume proliferation and reach approximately 80% confluency, subculture them and increase the drug concentration by a small increment (e.g., 1.5 to 2-fold).

  • Repeat Cycles: Repeat the process of cell recovery and dose escalation for several months.

  • Stabilization: Once the cells can proliferate in a significantly higher drug concentration compared to the parental line, maintain them in a culture medium containing that concentration to ensure the stability of the resistant phenotype.

  • Verification: Confirm the level of resistance by determining the IC50 of the resistant cell line and comparing it to the parental line using a cell viability assay.

Experimental_Workflow Figure 2: Workflow for Cross-Resistance Studies start Parental Cancer Cell Line develop_resistant Develop Drug-Resistant Cell Line (e.g., to 5-FU) start->develop_resistant parental_culture Culture Parental Cell Line start->parental_culture resistant_culture Culture Resistant Cell Line develop_resistant->resistant_culture seed_plates Seed Parental and Resistant Cells in 96-well Plates parental_culture->seed_plates resistant_culture->seed_plates drug_treatment Treat with Serial Dilutions of Nucleoside Analogs (FTD, 5-FU, Gemcitabine, etc.) seed_plates->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay measure_absorbance Measure Absorbance viability_assay->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 compare_ic50 Compare IC50 Values and Determine Cross-Resistance calculate_ic50->compare_ic50

References

A Meta-Analysis of Clinical Trials Involving Tipiracil Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive meta-analysis of pivotal clinical trials involving Tipiracil (B1663634) hydrochloride, a key component of the oral cytotoxic agent TAS-102 (trifluridine/tipiracil). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of TAS-102 with other therapeutic alternatives in the treatment of metastatic colorectal cancer (mCRC) and gastric cancer. This analysis synthesizes quantitative data from key clinical trials, details experimental protocols, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of the therapeutic landscape.

Mechanism of Action

Tipiracil hydrochloride is a potent inhibitor of thymidine (B127349) phosphorylase (TP). Its primary role is to prevent the degradation of trifluridine (B1683248), a thymidine-based nucleoside analog.[1] By inhibiting TP, tipiracil increases the systemic exposure and bioavailability of trifluridine, allowing it to exert its antineoplastic effects.[1] Trifluridine is incorporated into the DNA of cancer cells, leading to DNA dysfunction and the inhibition of tumor cell growth.[2][3] The combination of trifluridine and tipiracil in a 1:0.5 molar ratio is known as TAS-102.[3]

Signaling Pathway of Trifluridine/Tipiracil (TAS-102)

The following diagram illustrates the mechanism of action of TAS-102. Tipiracil inhibits the enzyme thymidine phosphorylase, thereby preventing the breakdown of trifluridine. Trifluridine is then phosphorylated and incorporated into the DNA of cancer cells, leading to DNA damage and cell cycle arrest.

Trifluridine_Tipiracil_Pathway Mechanism of Action of Trifluridine/Tipiracil (TAS-102) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) TAS-102 TAS-102 (Oral Administration) (Trifluridine + Tipiracil) Trifluridine Trifluridine TAS-102->Trifluridine Enters Cell Tipiracil Tipiracil TAS-102->Tipiracil Enters Cell TP Thymidine Phosphorylase (TP) Trifluridine->TP Metabolized by F3TMP Trifluridine Monophosphate (F3TMP) Trifluridine->F3TMP Phosphorylation Tipiracil->TP Inhibits Inactive_Metabolite Inactive Metabolite TP->Inactive_Metabolite Produces F3TDP Trifluridine Diphosphate (F3TDP) F3TMP->F3TDP Phosphorylation F3TTP Trifluridine Triphosphate (F3TTP) F3TDP->F3TTP Phosphorylation DNA_Polymerase DNA Polymerase F3TTP->DNA_Polymerase Incorporated by DNA DNA DNA_Polymerase->DNA Synthesizes DNA_Dysfunction DNA Dysfunction & Inhibition of Cell Division DNA->DNA_Dysfunction Leads to

Caption: Mechanism of Action of Trifluridine/Tipiracil (TAS-102).

Key Clinical Trials: A Comparative Overview

This section summarizes the pivotal phase III clinical trials that have evaluated the efficacy and safety of trifluridine/tipiracil (TAS-102) in metastatic colorectal and gastric cancers.

Table 1: Efficacy of Trifluridine/Tipiracil in Metastatic Colorectal Cancer (mCRC)
Trial Treatment Arms Overall Survival (OS) - Median (months) Progression-Free Survival (PFS) - Median (months) Disease Control Rate (DCR) (%) Overall Response Rate (ORR) (%)
RECOURSE [4]TAS-102 (n=534)7.12.0441.6
Placebo (n=266)5.31.7160.4
SUNLIGHT [5]TAS-102 + Bevacizumab (n=246)10.85.6676.1
TAS-102 (n=246)7.52.4451.2
Table 2: Efficacy of Trifluridine/Tipiracil in Metastatic Gastric Cancer
Trial Treatment Arms Overall Survival (OS) - Median (months) Progression-Free Survival (PFS) - Median (months) Disease Control Rate (DCR) (%)
TAGS [6]TAS-102 (n=337)5.72.044
Placebo (n=170)3.61.814

Experimental Protocols of Key Clinical Trials

RECOURSE Trial (Metastatic Colorectal Cancer)
  • Study Design: An international, randomized, double-blind, placebo-controlled, phase 3 trial.[7]

  • Patient Population: Patients with metastatic colorectal cancer who were refractory or intolerant to standard therapies.

  • Inclusion Criteria: Included histologically confirmed adenocarcinoma of the colon or rectum, at least two prior lines of standard chemotherapy, and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[8]

  • Exclusion Criteria: Included unresolved toxicities from prior therapies of grade 2 or higher.[9]

  • Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either TAS-102 or a placebo.[4] The study was double-blinded.[4]

  • Treatment Regimen: TAS-102 was administered orally at a dose of 35 mg/m² twice daily on days 1 to 5 and 8 to 12 of each 28-day cycle.[9]

  • Primary Endpoint: Overall Survival (OS).[4]

  • Secondary Endpoints: Progression-Free Survival (PFS), overall response rate, and safety.[10]

TAGS Trial (Metastatic Gastric Cancer)
  • Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial conducted at 110 academic hospitals in 17 countries.[11]

  • Patient Population: Patients with metastatic gastric or gastroesophageal junction adenocarcinoma who had received at least two prior chemotherapy regimens.[12]

  • Inclusion Criteria: Included histologically confirmed, non-resectable metastatic gastric adenocarcinoma and an ECOG performance status of 0 or 1.[12]

  • Randomization and Blinding: Patients were randomized 2:1 to receive either TAS-102 or placebo.[13] The trial was double-blinded.[11]

  • Treatment Regimen: TAS-102 was administered orally at 35 mg/m² twice daily on days 1-5 and 8-12 of each 28-day cycle.[14]

  • Primary Endpoint: Overall Survival (OS).[13]

  • Secondary Endpoints: Progression-Free Survival (PFS), safety, and quality of life.[6]

SUNLIGHT Trial (Metastatic Colorectal Cancer)
  • Study Design: An international, open-label, randomized, phase 3 trial.[15][16]

  • Patient Population: Patients with refractory metastatic colorectal cancer who had received no more than two previous chemotherapy regimens.[16]

  • Randomization: Patients were randomized 1:1 to receive either TAS-102 plus bevacizumab or TAS-102 alone.[15]

  • Treatment Regimen:

    • TAS-102: 35 mg/m² orally twice daily on days 1 to 5 and 8 to 12 of each 28-day cycle.[5]

    • Bevacizumab: 5 mg/kg intravenously on days 1 and 15 of each 28-day cycle.[5]

  • Primary Endpoint: Overall Survival (OS).[15]

  • Secondary Endpoints: Progression-Free Survival (PFS), overall response rate, disease control rate, and safety.[17]

Clinical Trial Workflow

The following diagram outlines a typical workflow for the clinical trials discussed in this guide.

Clinical_Trial_Workflow Typical Clinical Trial Workflow for TAS-102 Studies Start Patient Screening Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Start->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_A Treatment Arm A (e.g., TAS-102 + Bevacizumab) Randomization->Treatment_A 1:1 or 2:1 Ratio Treatment_B Treatment Arm B (e.g., TAS-102 or Placebo) Randomization->Treatment_B Treatment_Cycle Treatment Administration (28-day cycles) Treatment_A->Treatment_Cycle Treatment_B->Treatment_Cycle Follow_Up Follow-up Assessments (e.g., Imaging, QoL) Treatment_Cycle->Follow_Up Repeated Cycles Follow_Up->Treatment_Cycle Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_Up->Endpoint_Analysis Data_Reporting Data Reporting & Publication Endpoint_Analysis->Data_Reporting

Caption: Typical workflow of the RECOURSE, TAGS, and SUNLIGHT clinical trials.

Safety and Tolerability

The most common adverse events associated with trifluridine/tipiracil treatment are hematologic, including neutropenia, leukopenia, and anemia.[18] In the SUNLIGHT trial, the addition of bevacizumab to TAS-102 did not significantly increase the rate of serious adverse events compared to TAS-102 alone.[5]

Table 3: Common Grade ≥3 Adverse Events in Key Clinical Trials (%)
Adverse Event RECOURSE [18] (TAS-102)TAGS [11] (TAS-102)SUNLIGHT [19] (TAS-102 + Bevacizumab)SUNLIGHT [19] (TAS-102)
Neutropenia 383849.637.8
Leukopenia 212113.88.9
Anemia 18196.110.6
Nausea 232.01.2
Fatigue/Asthenia 442.44.1
Diarrhea 321.60.8
Vomiting 222.40.8

Comparison with Other Therapies

Regorafenib (B1684635)

Regorafenib is another oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer. Clinical trials have shown that regorafenib improves overall survival compared to placebo in patients with mCRC who have progressed after standard therapies.

Capecitabine (B1668275) with Bevacizumab

The combination of capecitabine, an oral fluoropyrimidine, with bevacizumab, a VEGF inhibitor, has been evaluated as a first-line treatment for elderly patients with metastatic colorectal cancer. The AVEX trial demonstrated that this combination significantly prolonged progression-free survival compared to capecitabine alone.

Conclusion

The meta-analysis of these pivotal clinical trials demonstrates that trifluridine/tipiracil (TAS-102) is an effective treatment option for patients with heavily pretreated metastatic colorectal and gastric cancers, showing a significant improvement in overall survival. The addition of bevacizumab to TAS-102, as evidenced by the SUNLIGHT trial, further enhances its efficacy in mCRC without a substantial increase in toxicity. The safety profile of TAS-102 is predictable and manageable, with hematologic toxicities being the most common adverse events. This guide provides a consolidated resource for understanding the clinical performance and mechanistic underpinnings of this compound in combination with trifluridine, offering valuable insights for researchers and drug development professionals in the field of oncology.

References

Navigating Third-Line Treatment for Metastatic Colorectal Cancer: A Comparative Analysis of Tipiracil Hydrochloride in Observational Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of refractory metastatic colorectal cancer (mCRC), the selection of third-line and subsequent therapies presents a significant challenge. Tipiracil hydrochloride, in its fixed-dose combination with trifluridine (B1683248) (FTD/TPI), has emerged as a key player in this setting. This guide provides an objective comparison of the long-term efficacy and safety of FTD/TPI based on real-world observational studies, juxtaposed with its primary alternative, regorafenib (B1684635), and its use in combination with bevacizumab.

Long-Term Efficacy in Real-World Settings

Observational studies provide valuable insights into the performance of therapies in broader, more heterogeneous patient populations than those enrolled in pivotal clinical trials. In the context of refractory mCRC, real-world data largely align with the modest survival benefits seen in registrational trials for both FTD/TPI and regorafenib.

A systematic review and meta-analysis of nine observational studies encompassing 1,008 patients treated with FTD/TPI monotherapy reported a pooled median Progression-Free Survival (mPFS) of 2.2 months and a median Overall Survival (mOS) of 6.6 months.[1][2][3] These outcomes are comparable to the pivotal RECOURSE trial.[1][3] Another single-center UK study with a minimum of two-year follow-up on 56 patients reported a median PFS of 3.2 months and a median OS of 5.8 months.[4][5]

Direct comparisons with regorafenib in observational settings have generally shown comparable efficacy. A large US-based study reviewing the records of 1,937 patients found no significant difference in mOS between those treated with FTD/TPI (6.66 months) and regorafenib (6.30 months).[6] Similarly, a prospective observational study in France with 237 patients reported mOS of 6.6 and 6.2 months for FTD/TPI and regorafenib, respectively.[7] However, one observational study with 125 patients suggested better oncologic outcomes with FTD/TPI-containing regimens over regorafenib-containing ones, with a mOS of 9.2 versus 6.8 months.[5]

The combination of FTD/TPI with bevacizumab has also been explored in real-world settings, showing promising results. A retrospective observational study comparing FTD/TPI plus bevacizumab to FTD/TPI monotherapy found a significantly longer median PFS in the combination arm (3.7 months vs. 2.2 months).[8]

Treatment RegimenNumber of Patients (in key studies)Median Progression-Free Survival (mPFS) (months)Median Overall Survival (mOS) (months)Key Observational Studies
Trifluridine/Tipiracil (FTD/TPI) Monotherapy 1,0082.26.6Pooled analysis of 9 studies[1][2][3]
563.25.8Single UK Centre Experience[4][5]
Regorafenib Monotherapy 921Not Reported6.30US Real-World Database[6]
602.16.2French Prospective Study[7]
FTD/TPI + Bevacizumab 603.7Not ReportedRetrospective Cohort Study[8]
FTD/TPI vs. Regorafenib (Direct Comparison) 1,937Not Reported6.66 vs. 6.30US Real-World Database[6]
2372.4 vs. 2.16.6 vs. 6.2French Prospective Study[7]
1253.7 vs. 2.09.2 vs. 6.8Taiwanese Observational Study[5]

Comparative Safety Profile in Observational Studies

The safety profiles of FTD/TPI and regorafenib in real-world settings are distinct and consistent with their known toxicities from clinical trials. For FTD/TPI, hematological adverse events are predominant. In a pooled analysis of the RECOURSE and TAGS trials, the most common grade ≥3 adverse events were neutropenia (38%), anemia (18%), and leukopenia (9%).[9] Real-world data from a French prospective study showed that dose reductions were less frequent with FTD/TPI compared to regorafenib (27% vs. 44%).[7]

Regorafenib, on the other hand, is more commonly associated with hand-foot skin reaction, fatigue, and hypertension. A prospective, observational study (CORRELATE) of 1,037 patients treated with regorafenib found the most common grade ≥3 drug-related treatment-emergent adverse events to be fatigue (9%), hand-foot skin reaction (7%), and hypertension (6%).

The combination of FTD/TPI with bevacizumab appears to have a manageable safety profile. A retrospective study noted a higher incidence of grade ≥3 neutropenia in the combination arm compared to monotherapy (50.0% vs. 40.9%), though the incidence of febrile neutropenia was not high.[8]

Adverse Event (Grade ≥3)Trifluridine/Tipiracil (FTD/TPI) Monotherapy (%)Regorafenib Monotherapy (%)FTD/TPI + Bevacizumab (%)Key Observational/Pivotal Studies
Neutropenia 38-50.0Pooled analysis[9], Retrospective Study[8]
Anemia 18-Not ReportedPooled analysis[9]
Leukopenia 9-Not ReportedPooled analysis[9]
Fatigue -9Not ReportedCORRELATE Study
Hand-Foot Skin Reaction -7Not ReportedCORRELATE Study
Hypertension -6Not ReportedCORRELATE Study
Febrile Neutropenia 4-3.3Pooled analysis[9], Retrospective Study[8]

Experimental Protocols in Key Observational Studies

To ensure a comprehensive understanding of the presented data, the methodologies of key observational studies are detailed below. These studies often employ statistical techniques such as propensity score matching to mitigate selection bias inherent in non-randomized research.

A Real-World Comparison of Regorafenib and Trifluridine/Tipiracil in the United States [6]

  • Study Design: A retrospective cohort study utilizing a nationwide de-identified electronic health record-derived database.

  • Patient Population: Patients diagnosed with mCRC between 2015 and 2020 who had received at least two prior lines of standard systemic therapy followed by treatment with either FTD/TPI or regorafenib were included.

  • Data Collection: Clinical data, including patient demographics, tumor characteristics, treatment regimens, and survival outcomes, were extracted from electronic health records.

  • Statistical Analysis: Kaplan-Meier methods were used to estimate overall survival. A propensity score-weighted proportional hazards model was employed to compare survival outcomes between the two treatment groups, controlling for potential confounding variables.

An AGEO Prospective "Real Life" Study [7]

  • Study Design: A prospective, multicenter, observational study conducted in 13 centers in France.

  • Patient Population: All consecutive patients with chemoresistant mCRC receiving FTD/TPI and/or regorafenib between June 2017 and September 2019 were eligible.

  • Data Collection: Data on patient characteristics, treatment details, efficacy outcomes (PFS and OS), and tolerability were collected prospectively.

  • Statistical Analysis: Survival outcomes were assessed using Kaplan-Meier curves. A matched-pair analysis based on key prognostic factors was also performed to compare the two treatments.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the design of these observational studies, the following diagrams are provided in DOT language.

trifluridine_tipiracil_mechanism cluster_drug Trifluridine/Tipiracil (FTD/TPI) cluster_cell Cancer Cell FTD Trifluridine (FTD) TP Thymidine Phosphorylase FTD->TP degradation TK1 Thymidine Kinase 1 FTD->TK1 enters cell TS Thymidylate Synthase FTD->TS inhibits DNA_synthesis DNA Synthesis FTD->DNA_synthesis inhibits TPI Tipiracil (TPI) TPI->TP inhibits TK1->FTD phosphorylates DNA_incorporation FTD Incorporation into DNA TK1->DNA_incorporation leads to DNA_damage DNA Damage & Dysfunction DNA_incorporation->DNA_damage Cell_death Cell Death DNA_damage->Cell_death

Caption: Mechanism of action of Trifluridine/Tipiracil.

regorafenib_mechanism cluster_drug Regorafenib cluster_pathways Signaling Pathways cluster_outcomes Cellular Processes Rego Regorafenib VEGFR VEGFR Rego->VEGFR PDGFR PDGFR Rego->PDGFR FGFR FGFR Rego->FGFR KIT KIT Rego->KIT RET RET Rego->RET RAF RAF Rego->RAF Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis FGFR->Angiogenesis Proliferation Cell Proliferation KIT->Proliferation Survival Cell Survival KIT->Survival RET->Proliferation RET->Survival RAF->Proliferation

Caption: Multi-kinase inhibitory mechanism of Regorafenib.

observational_study_workflow start Define Patient Cohort (Refractory mCRC) data_collection Data Collection (EHR, Registries) start->data_collection treatment_groups Define Treatment Groups (FTD/TPI vs. Regorafenib) data_collection->treatment_groups propensity_scoring Propensity Score Matching/Weighting treatment_groups->propensity_scoring analysis Statistical Analysis (Kaplan-Meier, Cox Regression) propensity_scoring->analysis outcomes Compare Efficacy & Safety Outcomes analysis->outcomes

Caption: Workflow of a comparative observational study.

References

Safety Operating Guide

Safe Disposal of Tipiracil Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Tipiracil hydrochloride, a component of the cytotoxic drug Lonsurf®, is critical for maintaining laboratory safety and regulatory compliance. As a thymidine (B127349) phosphorylase inhibitor, this compound is classified as a cytotoxic agent, necessitating stringent disposal protocols to mitigate risks to personnel and the environment. This document provides a comprehensive, step-by-step approach to its proper disposal, grounded in established safety procedures for cytotoxic pharmaceuticals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, two pairs of chemotherapy-tested gloves, a disposable gown, respiratory protection (such as an N95 or P2 respirator), and eye protection.[1][2] All handling should occur within a certified biological safety cabinet or a chemical fume hood to prevent aerosolization and exposure.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the general principles for cytotoxic waste management. The primary method for disposal is high-temperature incineration by a licensed hazardous waste disposal company.[4]

Step 1: Segregation and Collection

  • All waste contaminated with this compound, including unused product, contaminated labware (e.g., vials, syringes, pipette tips), and used PPE, must be segregated from other waste streams at the point of generation.[2][5]

Step 2: Containerization

  • Non-sharps waste: Place in a leak-proof, sealable plastic bag, which should then be placed inside a rigid, properly labeled cytotoxic waste container.[1][4] These containers are typically color-coded yellow with a purple lid.[4]

  • Sharps waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste, also typically yellow with a purple lid.[4]

Step 3: Labeling

  • All waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."[2]

Step 4: Storage

  • Store sealed cytotoxic waste containers in a designated, secure area with limited access, away from general laboratory traffic, pending pickup by a licensed waste management provider.[1]

Step 5: Professional Disposal

  • Arrange for the collection and disposal of the cytotoxic waste by a certified hazardous waste management company. These specialized services ensure that the waste is transported and incinerated according to regulatory standards.[4][6]

Note: Never dispose of this compound or its contaminated waste down the drain or in the regular trash.[5][7] This practice is prohibited as it can lead to environmental contamination.

Chemical Degradation Data for this compound

Forced degradation studies have been conducted on this compound to assess its stability under various stress conditions. While these studies are primarily for analytical method validation, they provide insight into the chemical conditions that can degrade the compound. This information is not intended to replace the standard disposal procedure of incineration but can be valuable for spill management and decontamination.

The following table summarizes the degradation of this compound under different chemical and physical conditions.

Stress ConditionReagent/ParameterExposure Time (hours)TemperatureDegradation (%)
Acid Hydrolysis 0.1N HCl24Ambient14.85
Base Hydrolysis 0.1N NaOH24Ambient22.49
Oxidative Not specifiedNot specifiedNot specified19.51
Thermal 60°C2460°C15.48
Photolytic Not specifiedNot specifiedNot specified14.84

Data compiled from forced degradation studies. The primary purpose of these studies was analytical method validation, not to establish a disposal protocol.

Experimental Protocols for Degradation Studies

The following are representative methodologies used in forced degradation studies to induce and quantify the breakdown of this compound.

Acid Degradation Protocol:

  • A solution of this compound is prepared in a suitable diluent.

  • An equal volume of 0.1N hydrochloric acid (HCl) is added to the solution.

  • The mixture is kept at room temperature for 24 hours.

  • After the incubation period, the solution is neutralized with an equivalent amount of 0.1N sodium hydroxide (B78521) (NaOH).

  • The resulting solution is then analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the percentage of degradation.

Base Degradation Protocol:

  • A solution of this compound is prepared.

  • An equal volume of 0.1N sodium hydroxide (NaOH) is added.

  • The mixture is maintained at room temperature for 24 hours.

  • Following incubation, the solution is neutralized with an equivalent amount of 0.1N hydrochloric acid (HCl).

  • The sample is then analyzed by HPLC to quantify the extent of degradation.

Visualizing the Disposal Workflow

The logical flow for the proper disposal of this compound waste is a critical component of laboratory safety protocols. The following diagram illustrates this step-by-step process.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containerization cluster_2 Storage & Disposal Generate Waste Generation of Tipiracil HCl Contaminated Waste Segregate Segregate from General Waste Generate Waste->Segregate Containerize_Sharps Sharps Waste: Cytotoxic Sharps Container (Yellow with Purple Lid) Segregate->Containerize_Sharps Containerize_NonSharps Non-Sharps Waste: Labeled Cytotoxic Bag & Bin (Yellow with Purple Lid) Segregate->Containerize_NonSharps Store Store in Secure, Designated Area Containerize_Sharps->Store Containerize_NonSharps->Store Dispose Collection by Licensed Hazardous Waste Vendor Store->Dispose Incinerate High-Temperature Incineration Dispose->Incinerate

Caption: Workflow for the proper disposal of this compound waste.

This structured approach ensures that all personnel are aware of the necessary precautions and procedures, thereby minimizing exposure and ensuring environmental protection. Adherence to these guidelines is paramount for any facility handling this cytotoxic compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Tipiracil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling potent compounds like Tipiracil hydrochloride, a component of the chemotherapy drug LONSURF®, strict adherence to safety protocols is essential to minimize exposure and mitigate potential health risks. This guide provides crucial, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

This compound is a thymidine (B127349) phosphorylase inhibitor that increases the bioavailability of trifluridine, an antineoplastic agent.[1] While vital in cancer therapy, its handling requires meticulous care. Exposure can lead to skin and eye irritation, and it may be harmful if swallowed or inhaled.[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound, based on various safety data sheets (SDS). It is crucial to always consult the specific SDS for the product in use.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]To prevent eye contact which can cause serious irritation.[2]
Hand Protection Chemical impermeable gloves. Nitrile gloves are a suitable option. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]To prevent skin contact, which can cause irritation.[6]
Body Protection Wear fire/flame resistant and impervious clothing. A lab coat or a disposable gown should be worn.[4][7]To protect skin from accidental splashes or spills.
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[6] A NIOSH-approved respirator should be used when there is a possibility of aerosolization.[8]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[2][3]

Operational and Disposal Plans

Safe handling of this compound extends beyond personal protective equipment. Adherence to proper operational and disposal protocols is critical to ensure the safety of all laboratory personnel and to prevent environmental contamination.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[4]

  • Fume Hood: For procedures that may generate dust or aerosols, use a chemical fume hood.[3]

Safe Handling Practices:

  • Avoid contact with skin and eyes.[9]

  • Avoid the formation of dust and aerosols.[6]

  • Wash hands thoroughly after handling.[5]

  • Caregivers handling the medication for patients should also wear gloves.[10]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Consult a doctor.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Spill Management: In case of a spill, evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.[4] Gently sweep or use a wet cloth to collect the material and place it in a suitable, closed container for disposal.[9]

Disposal Plan: Disposal of this compound and any contaminated materials must be handled with care to prevent environmental release.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Do not dispose of it with household garbage or allow it to reach the sewage system.[2]

  • Contaminated Packaging: Dispose of as unused product in accordance with applicable laws and good laboratory practices.[5][6]

  • General Guidance: Follow all applicable federal, state, and local regulations for hazardous waste disposal.[11]

Logical Workflow for Handling this compound

The following diagram illustrates the key decision points and safety procedures for handling this compound in a laboratory setting.

start Start: Receive this compound sds Review Safety Data Sheet (SDS) start->sds ppe Don Appropriate Personal Protective Equipment (PPE) sds->ppe handling Proceed with Handling in Designated Area (Fume Hood) ppe->handling spill Spill Occurs handling->spill Check for Spills spill_protocol Follow Spill Protocol: 1. Evacuate 2. Wear PPE 3. Contain & Clean 4. Dispose as Hazardous Waste spill->spill_protocol Yes no_spill No Spill spill->no_spill No decontaminate Decontaminate Work Area and Equipment spill_protocol->decontaminate procedure_complete Procedure Complete no_spill->procedure_complete procedure_complete->decontaminate dispose_waste Dispose of Waste and Contaminated PPE as Hazardous Waste decontaminate->dispose_waste end End dispose_waste->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tipiracil hydrochloride
Reactant of Route 2
Tipiracil hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.